5-Fluoro-2-methylindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIUISYYTFDATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381091 | |
| Record name | 5-Fluoro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-72-4 | |
| Record name | 5-Fluoro-2-methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Importance of Fluorination in the Indole Scaffold
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-methylindole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound (CAS No. 399-72-4), a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the indole scaffold significantly modulates its electronic properties, metabolic stability, and binding interactions, making it a valuable intermediate in the synthesis of therapeutic agents.[1][2] This document details the compound's structural, physical, and spectroscopic properties, discusses its chemical reactivity, and provides field-proven experimental protocols for its characterization.
The indole nucleus is a privileged structure in a multitude of biologically active compounds. The introduction of a fluorine atom, as in this compound, is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can dramatically alter a molecule's properties.[3] These alterations often lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, improved bioavailability by modulating lipophilicity, and stronger binding affinity to biological targets through unique electronic interactions.[1] Consequently, this compound serves as a critical starting material for drug candidates in therapeutic areas such as oncology and neurology.[2]
Core Molecular and Physical Properties
This compound is typically supplied as a light yellow to brown crystalline powder.[1][4] Its fundamental properties are a direct consequence of its molecular structure, which dictates its behavior in both chemical reactions and biological systems.
Molecular Structure and Identity
The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a fluorine atom at the 5-position and a methyl group at the 2-position.
Caption: Chemical structure of this compound.
Summary of Physical Data
The key physical constants for this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 399-72-4 | [1][5] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | [1][4][6] |
| Melting Point | 98-101 °C | [1][7] |
| Boiling Point | ~269 °C @ 760 mmHg; 120 °C @ 0.1 mmHg | [1][4] |
| Density | ~1.2 g/cm³ | [1][7] |
| pKa (Predicted) | 16.73 (for N-H proton) | [7] |
| Storage | Store at room temperature, inert atmosphere, protected from light | [7] |
Solubility Profile
Understanding the solubility is paramount for designing synthetic reactions and preparing solutions for analysis. The polarity of the indole ring system, combined with the methyl group, provides solubility in a range of organic solvents.
| Solvent | Solubility | Source(s) |
| N,N-Dimethylformamide (DMF) | Very Soluble | [7] |
| Methanol | Soluble | [7] |
| Chloroform | Soluble | [8] |
| Glacial Acetic Acid | Sparingly Soluble | [7] |
Expert Insight: The compound's good solubility in common aprotic polar (DMF) and protic polar (Methanol) solvents, as well as chlorinated solvents (Chloroform), makes it highly versatile for a wide range of synthetic transformations and analytical techniques like NMR spectroscopy.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this compound in solution. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR.
-
¹H NMR: The proton spectrum will show distinct signals for the N-H proton (a broad singlet), the aromatic protons on the benzene and pyrrole rings, and a sharp singlet for the C2-methyl group. The fluorine at C5 will introduce complex splitting patterns (coupling) to the adjacent aromatic protons H4 and H6.
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The chemical shifts are influenced by the attached atoms; for instance, the carbon attached to the fluorine (C5) will appear as a doublet with a large ¹JCF coupling constant, and its chemical shift will be significantly downfield. Based on data for the analogous 5-fluoro-3-methyl-1H-indole, the C-F carbon signal is expected around 157-159 ppm.[6]
-
¹⁹F NMR: This experiment gives a single signal for the fluorine atom.[9] Its chemical shift is highly sensitive to the electronic environment.[10][11] For the analogous 5-fluoro-3-methyl-1H-indole, the ¹⁹F signal appears at -125.24 ppm (in CDCl₃, relative to an external standard).[6] This provides a clear diagnostic peak for the presence of the fluorine atom.
Predicted Spectroscopic Data Summary
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H | ~7.8-8.2 (br s, 1H) | N-H proton, typically broad due to quadrupole broadening and exchange. |
| ~6.8-7.4 (m, 3H) | Aromatic protons on the benzene ring (H4, H6, H7), showing H-H and H-F coupling. | |
| ~6.1-6.3 (s, 1H) | Pyrrole ring proton (H3). | |
| ~2.4 (s, 3H) | C2-Methyl protons, singlet as there are no adjacent protons. | |
| ¹³C | ~157-159 (d, ¹JCF ≈ 235 Hz) | C5 carbon directly bonded to fluorine. The high electronegativity of F causes a downfield shift, and the large one-bond coupling is characteristic. |
| ~135-140 | C2 carbon, attached to N and part of a double bond. | |
| ~100-135 | Remaining aromatic carbons (C3, C3a, C4, C6, C7, C7a). Their shifts and C-F coupling patterns reveal their position relative to the fluorine atom. | |
| ~13-15 | C2-Methyl carbon. | |
| ¹⁹F | ~ -125 | A single signal, characteristic of an aryl fluoride.[6][12] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3410 cm⁻¹, characteristic of the indole N-H bond.[13]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[13]
-
C=C Stretch (Aromatic): Strong absorptions between 1500-1620 cm⁻¹ are characteristic of the aromatic ring system.[13]
-
C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1200-1250 cm⁻¹ region.
UV-Visible Spectroscopy
The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum is characterized by two main absorption bands, termed the ¹La and ¹Lb transitions, which arise from π→π* electronic transitions within the aromatic system.[14] For indole derivatives, these bands typically appear in the 260-290 nm range. The fluorine substituent can cause subtle shifts (solvatochromic shifts) in the absorption maxima depending on the solvent used.[14]
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the electron-rich nature of the indole ring, making it susceptible to electrophilic attack.
Expert Insight: The lone pair of electrons on the nitrogen atom is delocalized into the ring system, significantly increasing the electron density, particularly at the C3 position. This makes C3 the primary site for electrophilic substitution.[15][16] While the fluorine at C5 is an electron-withdrawing group, its effect is not strong enough to overcome the powerful directing effect of the ring nitrogen. The reaction at C3 proceeds through a stable carbocation intermediate where the aromaticity of the benzene ring is preserved.[15]
Common electrophilic substitution reactions include:
-
Halogenation
-
Nitration
-
Friedel-Crafts Acylation [17]
-
Vilsmeier-Haack Formylation
-
Mannich Reaction [16]
Caption: Regioselectivity of electrophilic substitution on this compound.
Experimental Protocols for Physicochemical Characterization
The following protocols are self-validating systems designed to ensure accurate and reproducible characterization of this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point range provides a quick and reliable indication of purity. A pure crystalline solid will have a sharp, well-defined melting point (typically a range of 0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a lower and broader melting range.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[18]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[7][19]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]
-
Measurement:
-
Heat rapidly to about 15-20 °C below the expected melting point (approx. 98 °C).[7][19]
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]
-
Record the temperature (T₁) at which the first drop of liquid appears.[7]
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.[7]
-
-
Reporting: Report the result as the range T₁ - T₂. Perform the measurement in duplicate or triplicate for consistency.[19]
Protocol: ¹H/¹³C/¹⁹F NMR Sample Preparation
Causality: A properly prepared NMR sample is crucial for obtaining high-resolution spectra. The solution must be homogeneous and free of particulate matter, which can distort the magnetic field and lead to broad, uninterpretable peaks.[20] Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[21]
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[8][20]
-
Sample Weighing:
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8][22] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration & Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[22] This removes any suspended particles.
-
Final Steps: Cap the NMR tube securely. Wipe the outside of the tube clean and label it.[8][21] The sample is now ready for insertion into the spectrometer.
Protocol: FT-IR Sample Preparation (KBr Pellet Method)
Causality: For solid samples, the KBr pellet method ensures that the sample is dispersed in an IR-transparent matrix (potassium bromide). Applying pressure creates a thin, translucent disc that allows the IR beam to pass through, generating a high-quality absorption spectrum.[1] The sample must be thoroughly ground and dry to minimize scattering of IR radiation and avoid interfering water peaks.
Methodology:
-
Material Preparation: Use spectroscopic grade Potassium Bromide (KBr). Dry the KBr in an oven at ~110 °C for 2-3 hours and store it in a desiccator.[1]
-
Grinding: In an agate mortar, place ~1-2 mg of the this compound sample and ~100-200 mg of the dry KBr.[1][23]
-
Mixing: Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogeneous powder.[24]
-
Pellet Pressing:
-
Transfer a portion of the powder into the collar of a pellet die.
-
Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[1] Using a vacuum during pressing can help remove trapped air and improve pellet clarity.
-
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[25]
Conclusion
This compound is a compound of significant scientific interest, defined by a unique set of physicochemical characteristics. Its solid-state nature, defined melting point, and solubility in common organic solvents facilitate its use in synthesis. Spectroscopic analysis provides a robust and detailed fingerprint, with NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis each offering complementary information to confirm structure and purity. The chemical reactivity, governed by the electron-rich indole core, is highly regioselective, favoring electrophilic substitution at the C3 position. The standardized protocols provided herein ensure that researchers can reliably and accurately characterize this important molecule, enabling its effective application in drug discovery and materials science.
References
- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. nbinno.com [nbinno.com]
- 3. diva-portal.org [diva-portal.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Electrophilic substitution at the indole [quimicaorganica.org]
- 17. reddit.com [reddit.com]
- 18. westlab.com [westlab.com]
- 19. jk-sci.com [jk-sci.com]
- 20. organomation.com [organomation.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. sites.bu.edu [sites.bu.edu]
- 23. shimadzu.com [shimadzu.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
An In-Depth Technical Guide to 5-Fluoro-2-methylindole (CAS 399-72-4)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with 5-Fluoro-2-methylindole. Eschewing a rigid template, this document is structured to logically present the core scientific principles, practical methodologies, and strategic applications of this valuable heterocyclic building block. Our focus is on elucidating the causal relationships behind experimental choices, ensuring that the presented protocols are robust and self-validating.
Core Characteristics and Structural Elucidation
This compound, also known as 5-Fluoro-2-Methyl-1H-indole, is a fluorinated derivative of the indole scaffold, a privileged structure in medicinal chemistry.[1][2] The strategic placement of a fluorine atom at the C5-position of the indole ring profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] This modification often enhances bioavailability and pharmacodynamic effects, making fluorinated indoles highly sought-after intermediates in pharmaceutical research.[1][3]
The compound typically appears as a yellow to light brown crystalline powder.[4] Its fundamental properties are summarized below, providing a baseline for its use in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 399-72-4 | [1] |
| Molecular Formula | C₉H₈FN | [1][4] |
| Molecular Weight | 149.17 g/mol | [1][4] |
| Appearance | Yellow to light brown powder/crystal | [4] |
| Melting Point | 98-101 °C | [1][4] |
| Boiling Point | ~269 °C at 760 mmHg | [1] |
| SMILES | CC1=CC2=C(N1)C=CC(=C2)F | [5] |
| InChIKey | JJIUISYYTFDATN-UHFFFAOYSA-N | [5][6] |
Visually, the structure highlights the fusion of a benzene ring with a pyrrole ring, with the key methyl and fluoro substitutions at the C2 and C5 positions, respectively.
Caption: Chemical Structure of 5-Fluoro-2-methyl-1H-indole.
Synthesis via Fischer Indolization: A Mechanistic Approach
The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus due to its versatility and robustness.[7] This acid-catalyzed reaction of an arylhydrazine with a ketone is particularly well-suited for producing 2-methylindoles.[7][8]
Causality of Experimental Design: The choice of starting materials is strategic. (4-Fluorophenyl)hydrazine is the source of the indole's benzene ring and N1 nitrogen, while acetone provides the C2 (with its methyl group) and C3 atoms. The acid catalyst, typically a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA), is crucial for protonating the intermediate hydrazone, thereby facilitating the key[6][6]-sigmatropic rearrangement that is the hallmark of this reaction.[7][9]
Caption: Experimental Workflow for Fischer Indole Synthesis.
Field-Proven Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
Indolization: To the crude phenylhydrazone, add a suitable acid catalyst. A common choice is zinc chloride (2.0 eq) or polyphosphoric acid (used as the solvent).[8]
-
Cyclization: Heat the reaction mixture to reflux (typically 120-160°C, depending on the solvent and catalyst) for 2-4 hours.[8] Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice. If an acidic catalyst was used, neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until pH > 7.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Spectroscopic Verification: A Self-Validating System
Confirmation of the synthesized product's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of this compound.
Table 2: Representative NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Description | Reference |
| ¹H NMR | CDCl₃ | ~7.8 (br s, 1H) | N-H proton of the indole ring. | |
| ~7.2-7.0 (m, 2H) | Aromatic protons (H 4, H 6). | [6] | ||
| ~6.9 (m, 1H) | Aromatic proton (H 7). | [6] | ||
| ~6.1 (s, 1H) | Pyrrole ring proton (H 3). | [6] | ||
| ~2.4 (s, 3H) | Methyl group protons (-CH ₃). | [6] | ||
| ¹³C NMR | CDCl₃ | ~158 (d) | C 5 (ipso-carbon attached to F, shows C-F coupling). | |
| ~136 | C 2 (carbon bearing the methyl group). | [10] | ||
| ~132 | C 7a (bridgehead carbon). | [10] | ||
| ~129 | C 3a (bridgehead carbon). | [10] | ||
| ~110-105 (m) | Aromatic carbons (C 4, C 6, C 7). | [10] | ||
| ~100 | C 3 (pyrrole ring carbon). | [10] | ||
| ~14 | C H₃ (methyl carbon). | [10]* |
Interpreting the Data:
-
¹H NMR: The broad singlet around 7.8 ppm is characteristic of the N-H proton. The singlet for the C2-methyl group around 2.4 ppm confirms the 2-substituted pattern. The singlet for the C3-H proton around 6.1 ppm is also highly indicative. The complex multiplets in the aromatic region are consistent with the substituted benzene ring, with splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The most downfield signal, a doublet due to carbon-fluorine coupling, is a definitive marker for C5. The presence of nine distinct carbon signals, including one in the aliphatic region (~14 ppm) for the methyl group, confirms the molecular structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent molecular ion peak [M+H]⁺ at m/z 150.07, confirming the molecular weight.
Chemical Reactivity: The Influence of the Fluoro Substituent
The reactivity of the indole core is significantly modulated by its substituents. The lone pair of electrons on the indole nitrogen makes the pyrrole ring electron-rich and thus highly susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack.
The fluorine atom at C5 exerts a dual electronic effect:
-
Inductive Effect (-I): As a highly electronegative atom, fluorine withdraws electron density through the sigma bond network, which deactivates the entire ring system towards electrophiles compared to unsubstituted indole.
-
Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the aromatic pi-system, directing electrophilic attack to the ortho and para positions (C4 and C6).
The interplay of these effects means that while the overall reaction rate might be slightly diminished, the strong activating effect of the indole nitrogen still overwhelmingly directs electrophiles to the C3 position.
Caption: C3 is the kinetically favored site for electrophilic substitution.
Applications in Drug Discovery and Beyond
This compound is not typically an end-product but a crucial intermediate for building more complex, biologically active molecules.[4] The incorporation of the fluorinated indole scaffold has proven to be a successful strategy in developing therapeutics for a range of diseases.[11][12]
-
Oncology: The related 5-fluoro-2-oxindole scaffold is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.[1][12] This highlights the value of the 5-fluoroindole core in designing kinase inhibitors.
-
Antiviral Agents: A wide array of fluorinated indole derivatives have demonstrated potent antiviral activity, particularly against HIV and Hepatitis C Virus (HCV).[13] Studies have shown that 5-fluoroindole derivatives can act as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) or inhibit viral attachment.[12][13]
-
Metabolic Diseases: Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[3] Several compounds showed inhibitory activity many folds higher than the reference drug, acarbose.[3]
-
Antioxidant and Other Activities: Research has also explored 5-fluoroindole derivatives for their radical scavenging and antioxidant properties.[14] The versatile scaffold has been utilized to create compounds with anti-inflammatory, antimicrobial, and CNS-related activities.[2][15]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, the unique properties imparted by the fluorine atom make this intermediate useful in the development of advanced agrochemicals and functional materials.[1]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is rooted in the advantageous properties conferred by the fluorine atom. A thorough understanding of its synthesis, particularly the robust Fischer indole method, its characteristic spectroscopic signature, and the nuances of its chemical reactivity, empowers researchers to effectively leverage this building block. Its proven utility in the synthesis of successful drugs and promising therapeutic candidates ensures its continued relevance in medicinal chemistry and the broader scientific landscape.
References
- 1. innospk.com [innospk.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. testbook.com [testbook.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
5-Fluoro-2-methylindole molecular weight and formula
An In-Depth Technical Guide to 5-Fluoro-2-methylindole for Advanced Research
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural scaffold is a key building block in the development of novel therapeutic agents, particularly in oncology and neurology.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of this compound, detailing its core properties, a validated synthetic protocol with mechanistic insights, methods for spectroscopic characterization, and its applications as a versatile intermediate in drug discovery.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This quantitative data is essential for its application in experimental design, reaction setup, and purification processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈FN | [1][3][5][6][7] |
| Molecular Weight | 149.17 g/mol | [1][5][6][8] |
| CAS Number | 399-72-4 | [3] |
| Appearance | Light yellow to brown solid powder | [1][3][9] |
| Melting Point | 98-101 °C | [1][3][9] |
| Boiling Point | ~269.2 °C at 760 mmHg | [3] |
| Density | ~1.2 g/cm³ | [3][9] |
| Solubility | Soluble in N,N-Dimethylformamide (DMF), methanol, and other organic solvents.[1][9] |
Synthesis and Mechanistic Considerations
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While several methods exist, such as the Fischer and Leimgruber-Batcho syntheses, a direct and efficient approach for this compound involves the reductive cyclization of a corresponding nitrophenyl precursor.[9][10]
Protocol: Reductive Cyclization Synthesis
This protocol describes the synthesis of this compound from 1-(5-fluoro-2-nitrophenyl)propane-2-one.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a reaction tube, add 1-(5-fluoro-2-nitrophenyl)propane-2-one (0.5 mmol, 99 mg), zinc powder (3.0 mmol, 196 mg), and acetic acid (6.0 mmol, 360 mg).
-
Solvent Addition: Add 2 mL of ethanol to the reaction mixture.
-
Heating: Heat the reaction mixture to 90 °C for 3 hours.
-
Workup: After cooling to room temperature, add 20 mL of water to the reaction system.
-
Purification: The desired product, this compound, is obtained after purification, typically via column chromatography or recrystallization.
Mechanistic Rationale
This synthesis is a self-validating system where the choice of reagents directly dictates the outcome.
-
Zinc Powder: Acts as the reducing agent. In the acidic medium provided by acetic acid, zinc reduces the nitro group (-NO₂) on the aromatic ring to an amine group (-NH₂).
-
Acetic Acid: Serves as a proton source and catalyst. It facilitates the reduction of the nitro group and promotes the subsequent intramolecular condensation (cyclization) between the newly formed amine and the adjacent ketone moiety to form the indole ring system.
-
Ethanol: Functions as the reaction solvent, ensuring the solubility of the reactants.[1]
Synthesis Workflow Diagram
Caption: Reductive cyclization workflow for this compound.
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized this compound is critical. This is achieved through a combination of spectroscopic techniques.
Protocol for Spectroscopic Analysis
The following are standard protocols for preparing a sample for analysis.[4]
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Record ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Infrared (IR) Spectroscopy: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer and record the spectrum.
-
Mass Spectrometry (MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile and obtain a high-resolution mass spectrum using an ESI-TOF mass spectrometer to confirm the exact mass.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure. The reported chemical shifts in CDCl₃ are as follows:[4]
-
δ 7.89 (s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.
-
δ 7.27–7.25 (m, 1H) & 7.23 (dd, J = 9.6, 2.4 Hz, 1H): These signals represent protons on the aromatic ring. The splitting patterns (coupling constants, J) are influenced by adjacent protons and the fluorine atom.
-
δ 7.03 (s, 1H): This signal corresponds to the proton at the 3-position of the indole ring.
-
δ 6.95 (td, J = 9.0, 2.5 Hz, 1H): A triplet of doublets, characteristic of an aromatic proton coupled to both a neighboring proton and the fluorine atom.
-
δ 2.31 (d, J = 0.6 Hz, 3H): This signal represents the three protons of the methyl group at the 2-position, showing a small coupling to the vinyl proton.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not just a chemical curiosity; it is a high-value intermediate in the synthesis of pharmaceuticals.[1][2]
-
The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[11] The high electronegativity and small size of the fluorine atom can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and improve membrane permeability, thereby optimizing the pharmacokinetic profile of a drug.[3][4][11]
-
Scaffold for Bioactive Molecules: The fluorinated indole core is present in numerous bioactive molecules. This compound serves as a versatile starting material for creating more complex structures targeting diseases. Its structural similarity to compounds like 5-Fluoro-2-Oxindole, a key precursor in the synthesis of the anti-cancer drug Sunitinib, highlights its therapeutic potential.[3][12]
-
Therapeutic Areas: Research has utilized this compound in the development of potential treatments for cancer and neurological disorders.[1][2] Its derivatives are continually being explored as kinase inhibitors, α-glucosidase inhibitors, and other classes of therapeutic agents.[12]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as an irritant and is toxic if swallowed.[9] It may cause irritation to the eyes, skin, and respiratory system.[9]
-
Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a pivotal molecule in modern chemical research and drug development. Its well-defined physicochemical properties, accessible synthetic routes, and the advantageous effects of its fluorine substituent make it an invaluable building block. A thorough understanding of its synthesis, characterization, and reactivity enables researchers to leverage this compound for the design and creation of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 399-72-4 | F-5913 | Biosynth [biosynth.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound CAS#: 399-72-4 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoro-2-methylindole
Introduction
5-Fluoro-2-methylindole (CAS No: 399-72-4) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The presence of the highly electronegative fluorine atom and the magnetic isotope ¹⁹F (spin I = ½, 100% natural abundance) introduces characteristic chemical shift changes and complex spin-spin coupling patterns, which are invaluable for structural confirmation.
Molecular Structure and Numbering
To facilitate the spectral analysis, the standard IUPAC numbering for the indole ring system is used.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides a wealth of structural information. The chemical shifts are influenced by the aromatic indole core, the electron-donating methyl group at C2, and the electronegative fluorine atom at C5.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ [2][3]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH -1 | ~7.89 | s (br) | - |
| H -4 | ~7.23 | dd | J(H,H) = 9.6, J(H,F) = 2.4 |
| H -7 | ~7.25-7.27 | m | - |
| H -3 | ~7.03 | s | - |
| H -6 | ~6.95 | td | J(H,H) = 9.0, J(H,F) = 2.5 |
| CH ₃-2 | ~2.31 | d | J(H,H) = 0.6 |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton (H1): The proton on the nitrogen atom typically appears as a broad singlet in the downfield region (~7.89 ppm) due to moderate-speed exchange and quadrupole broadening from the nitrogen atom.[2] Its chemical shift is sensitive to solvent and concentration.
-
Aromatic Protons (H4, H6, H7):
-
H4: This proton, ortho to the fluorine-bearing carbon, appears as a doublet of doublets at ~7.23 ppm.[2][3] The larger coupling constant (J = 9.6 Hz) is due to ortho coupling with H7, and the smaller coupling (J = 2.4 Hz) is a result of meta coupling to the fluorine atom (⁴JHF).
-
H7: The signal for this proton is observed as a multiplet around 7.25-7.27 ppm.[2][3] It is coupled to H6 (ortho) and H4 (meta).
-
H6: This proton resonates as a triplet of doublets at approximately 6.95 ppm.[2][3] The larger coupling (J = 9.0 Hz) arises from ortho coupling with H7, and the smaller coupling (J = 2.5 Hz) is due to meta coupling with the fluorine atom (⁴JHF).
-
-
Pyrrole Ring Proton (H3): The H3 proton gives a singlet at ~7.03 ppm.[2][3] The methyl group at the adjacent C2 position eliminates vicinal proton-proton coupling.
-
Methyl Protons (C2-CH₃): The methyl group protons appear as a sharp doublet at ~2.31 ppm, with a small coupling constant of 0.6 Hz, likely due to long-range coupling with the H3 proton.[2][3]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is characterized by the influence of the fluorine substituent, which causes splitting of the carbon signals through one or more bonds (C-F coupling). The magnitude of the coupling constant (ⁿJCF) is dependent on the number of bonds separating the carbon and fluorine atoms.
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [3]
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) |
| C5 | 158.76 | d | ¹JCF ≈ 235 |
| C2 | 156.77 | s | - |
| C7a | 132.84 | d | ⁴JCF ≈ 3 |
| C3a | 128.83 | d | ³JCF ≈ 10 |
| C7 | 128.76 | s | - |
| C3 | 123.49 | s | - |
| C4 | 112.02 | d | ²JCF ≈ 25 |
| C6 | 111.59 | d | ²JCF ≈ 25 |
| C-CH₃ | 9.70 | s | - |
Interpretation of the ¹³C NMR Spectrum:
-
C5 (Fluorine-bearing Carbon): This carbon is expected to resonate at a downfield chemical shift (~158.76 ppm) and appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 230-250 Hz.[3]
-
C4 and C6: These carbons, ortho to the C-F bond, are expected to show doublet splitting due to two-bond C-F coupling (²JCF), typically in the range of 20-30 Hz. Their chemical shifts are around 111-112 ppm.[3]
-
C3a and C7a (Bridgehead Carbons): These carbons will also exhibit splitting due to coupling with fluorine. C3a, being three bonds away (³JCF), will likely show a larger coupling constant (around 7-10 Hz) than C7a, which is four bonds away (⁴JCF, typically 1-3 Hz).
-
C2, C3, C7, and Methyl Carbon: These carbons are more distant from the fluorine atom, and any C-F coupling is expected to be small or negligible, resulting in singlets in the proton-decoupled spectrum.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound.[2] b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition: a. Use a high-field NMR spectrometer, for instance, one operating at a proton frequency of 400 MHz or higher.[2] b. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. c. For ¹H NMR, use a standard single-pulse experiment. d. For ¹³C NMR, employ a proton-decoupled pulse program (e.g., zgpg30). e. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).[2][3]
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The analysis presented in this guide, including chemical shifts and coupling patterns, highlights the significant influence of the fluorine substituent. A thorough understanding of these spectral features is crucial for chemists working on the synthesis and characterization of fluorinated indole derivatives, enabling them to confirm the identity and purity of their compounds with confidence. While detailed C-F coupling constants for the ¹³C spectrum were predicted based on established principles, the provided ¹H NMR data and ¹³C chemical shifts serve as a robust reference for routine characterization.
References
Navigating the Fluorine Landscape: A Technical Guide to the ¹⁹F NMR Spectroscopy of 5-Fluoro-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
The Power of the ¹⁹F Nucleus: Why ¹⁹F NMR is a Game-Changer
The fluorine-19 nucleus possesses a unique combination of properties that make it exceptionally well-suited for NMR spectroscopy. With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F provides strong, sharp signals, leading to high sensitivity that is nearly 83% that of ¹H.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm.[2] This broad spectral window minimizes signal overlap, even in complex molecules, allowing for the clear resolution and analysis of individual fluorine environments.[3]
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[1] This sensitivity arises from the fact that fluorine's nine electrons are more polarizable than the single electron of hydrogen, making the ¹⁹F chemical shift a more responsive reporter of subtle changes in molecular structure and intermolecular interactions.[1]
Deconstructing the ¹⁹F NMR Spectrum of Aromatic Fluorine Compounds
The ¹⁹F NMR spectrum of an aromatic compound like 5-fluoro-2-methylindole is primarily defined by two key parameters: the chemical shift (δ) and spin-spin coupling constants (J).
Chemical Shift (δ): A Window into the Electronic Environment
The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the indole ring system and the methyl group. In aromatic systems, the resonance and inductive effects of substituents play a crucial role in determining the shielding or deshielding of the fluorine nucleus. Electron-donating groups tend to increase electron density around the fluorine, causing an upfield shift (to lower ppm values), while electron-withdrawing groups have the opposite effect, leading to a downfield shift (to higher ppm values).[1]
For aromatic C-F bonds, typical chemical shifts are observed in the range of +80 to +170 ppm relative to CFCl₃.[4] However, the exact value is highly dependent on the specific substitution pattern and the solvent used for the measurement.[5]
Solvent Effects: A Critical Consideration
The choice of solvent can significantly impact the observed ¹⁹F chemical shift.[6] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, altering the electronic environment of the fluorine atom.[1] Therefore, it is imperative to report the solvent used when documenting ¹⁹F NMR data. Common solvents for ¹⁹F NMR include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
Spin-Spin Coupling (J): Unraveling Molecular Connectivity
Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. In the ¹⁹F NMR spectrum of this compound, we can expect to observe both homonuclear (¹⁹F-¹⁹F, not applicable here as there is only one fluorine) and heteronuclear (¹⁹F-¹H) couplings. These coupling constants provide valuable information about the connectivity of the molecule.
The magnitude of the coupling constant is dependent on the number of bonds separating the interacting nuclei and their spatial orientation. For fluorinated aromatic compounds, coupling between ¹⁹F and adjacent ¹H nuclei (³JHF) is typically in the range of 5-10 Hz. Coupling over four bonds (⁴JHF) is also commonly observed, though with a smaller magnitude (1-3 Hz).
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
Acquiring a high-quality ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Referencing: An internal reference standard is crucial for accurate chemical shift determination. While CFCl₃ (0 ppm) is the primary reference, it is a volatile gas and often impractical. Common secondary standards include trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm.[7][8] The choice of reference should be reported with the data.
Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a simple molecule like this compound. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[3]
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should initially be used to ensure all fluorine signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei between scans. For accurate integration, a longer delay (5 x T₁) may be necessary.[3]
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of fluorine atoms and pick the peaks to determine their chemical shifts and coupling constants.
Figure 1: A generalized workflow for acquiring and processing ¹⁹F NMR spectra.
Predicted ¹⁹F NMR Data for this compound
While experimental data for this compound is elusive, we can make informed predictions based on the data of its isomers and general principles.
| Parameter | Predicted Value/Range | Rationale |
| Chemical Shift (δ) | -110 to -130 ppm (vs. CFCl₃) | The indole ring is an electron-rich aromatic system, which would shield the fluorine atom, leading to an upfield shift. The methyl group at the 2-position is a weak electron-donating group and is expected to have a minor shielding effect. The solvent will also influence the exact chemical shift. |
| ¹⁹F-¹H Coupling Constants (J) | ||
| ³J(F-H4) | ~8-10 Hz | Ortho coupling to the proton at the 4-position. |
| ⁴J(F-H6) | ~4-6 Hz | Meta coupling to the proton at the 6-position. |
| ⁵J(F-H7) | < 2 Hz | Para coupling to the proton at the 7-position. |
| ⁵J(F-H3) | < 2 Hz | Coupling across the five-membered ring. |
| ⁶J(F-H of CH₃) | < 1 Hz | Long-range coupling to the methyl protons. |
Note: These are estimations and the actual experimental values may vary. The multiplicity of the fluorine signal will be a complex multiplet due to these couplings. Decoupling experiments (¹H-decoupled ¹⁹F NMR) can be performed to simplify the spectrum to a singlet, confirming the chemical shift.
Conclusion: An Indispensable Tool for Fluorine Chemistry
¹⁹F NMR spectroscopy is an indispensable technique for the structural elucidation and analysis of fluorinated compounds like this compound. Its high sensitivity, wide chemical shift range, and the responsiveness of the ¹⁹F nucleus to its electronic environment provide a wealth of information for chemists in drug discovery and materials science. While the absence of a public domain reference spectrum for this compound necessitates a predictive approach, the principles and experimental guidelines outlined in this guide provide a solid foundation for researchers to confidently acquire and interpret their own high-quality ¹⁹F NMR data. As the role of fluorine in chemistry continues to expand, the mastery of ¹⁹F NMR will remain a critical skill for innovation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. biophysics.org [biophysics.org]
- 6. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. colorado.edu [colorado.edu]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-methylindole
Introduction
5-Fluoro-2-methylindole is a fluorinated indole derivative that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] The incorporation of a fluorine atom into the indole scaffold can significantly enhance key molecular properties, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1] This makes it a valuable intermediate in the development of novel therapeutics, including potential treatments for oncological and neurological disorders.[2]
Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quantity of this compound throughout the drug development lifecycle. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose. This guide provides a comprehensive, in-depth framework for the mass spectrometric analysis of this compound, rooted in fundamental principles and field-proven methodologies. We will explore the causality behind experimental choices, from sample preparation to data interpretation, to empower researchers and drug development professionals with a self-validating system for analysis.
Physicochemical Properties & Ionization Potential
A foundational understanding of the analyte's properties is crucial for effective method development.
-
Molecular Weight: 149.17 g/mol (monoisotopic mass: 149.0641)[1][2][3]
-
Structure: The molecule consists of a bicyclic indole core, substituted with a fluorine atom at the 5-position of the benzene ring and a methyl group at the 2-position of the pyrrole ring.
-
Key Features for MS:
-
Indole Nitrogen: The nitrogen atom in the pyrrole ring is a basic site, readily accepting a proton (H⁺) in acidic conditions. This makes the molecule an excellent candidate for positive-ion mode mass spectrometry, where it will primarily be observed as the protonated molecule, [M+H]⁺.
-
Fluorine Atom: The high electronegativity of the fluorine atom influences the molecule's electron density and polarity but does not preclude effective ionization.[2] The presence of a single fluorine atom results in a characteristic isotopic pattern that can aid in identification.
-
Experimental Design & Methodology
A robust analytical workflow is built upon meticulous attention to each stage of the process, from sample handling to the final data acquisition. The following sections detail a validated approach for the analysis of this compound.
Sample & Standard Preparation: A Step-by-Step Protocol
The goal of this protocol is to create clean, accurate solutions for calibration and analysis, minimizing interference and ensuring reproducibility.
Materials:
-
This compound reference standard (≥98% purity)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid (or Ammonium Acetate for pH adjustment)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Vortex mixer
-
Autosampler vials with septa
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add ~7 mL of methanol to dissolve the solid. Use a vortex mixer to ensure complete dissolution.
-
Once dissolved, bring the flask to the 10 mL mark with methanol.
-
Cap and invert the flask 10-15 times to ensure homogeneity. This stock is stable for several months when stored at 2-8°C in the dark.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert to mix thoroughly.
-
-
Calibration Curve Standards (e.g., 10 ng/mL to 1000 ng/mL):
-
Perform serial dilutions from the Working Stock Solution using a 50:50 (v/v) mixture of methanol and water as the diluent. This composition is chosen to be compatible with typical reversed-phase LC starting conditions.
-
Transfer the final calibration standards into labeled autosampler vials.
-
Causality & Expertise: Using LC-MS grade solvents is non-negotiable to prevent the introduction of contaminants that can interfere with the analysis or form adducts with the analyte. Preparing a concentrated primary stock in a strong organic solvent like methanol ensures long-term stability. The final dilution into a solvent mixture that mirrors the initial mobile phase composition prevents peak distortion and injection-related issues.
Liquid Chromatography (LC) Method
The objective is to achieve chromatographic separation of the analyte from any impurities or matrix components, ensuring a clean signal is introduced into the mass spectrometer. A standard reversed-phase method is highly effective for this molecule.
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 2.1 x 100 mm, 3 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like indoles. The specified dimensions are ideal for standard analytical flow rates. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that acidifies the mobile phase, promoting the protonation of the analyte for enhanced positive-ion ESI response. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |
| Gradient | 10% B to 95% B over 8 minutes | A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of any late-eluting compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for column overload and peak distortion. |
This method serves as a robust starting point and can be optimized further based on the specific matrix and instrumentation used.[4]
Mass Spectrometry (MS) Methodology
The core of the analysis lies in the selection of the ionization source and the optimization of MS parameters to achieve maximum sensitivity and specificity.
For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[5][6] The choice depends on the analyte's concentration and the sample matrix.
-
Electrospray Ionization (ESI): This is the preferred method. ESI is a soft ionization technique ideal for polar molecules that are already charged or can be easily protonated in solution.[7] Given the basic nitrogen on the indole ring, this compound is an excellent candidate for positive-ion ESI. It is generally more sensitive than APCI for this compound class.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[6][8][9][10] It involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[6][9] While it will work for this analyte, it may offer lower sensitivity compared to ESI and could be a better choice if the sample matrix contains significant non-volatile components that could suppress the ESI signal.
The logical workflow for selecting and optimizing the ionization source is depicted below.
Caption: Decision workflow for selecting and optimizing the MS ionization method.
The following table outlines the starting parameters for MS analysis using an ESI source.
| Parameter | Recommended Setting | Rationale & Expertise |
| Ionization Mode | Positive ESI | The basic indole nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets to release gas-phase ions. |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent clusters. |
| Nebulizer Pressure | 35 - 50 psi | Controls the formation of a fine aerosol for efficient ionization. |
| MS1 Scan Range | m/z 50 - 300 | A range that comfortably includes the expected protonated molecule. |
| Precursor Ion (MS/MS) | m/z 150.1 | The monoisotopic mass of the protonated molecule [C₉H₈FN + H]⁺. |
| Collision Energy (CE) | 10 - 30 eV | This energy range should be ramped in experiments to find the optimal value that produces a rich fragmentation spectrum for structural confirmation. |
Data Interpretation: Expected Ions and Fragmentation
Full Scan Spectrum
In the full scan (MS1) spectrum, the primary ion of interest will be the protonated molecule ([M+H]⁺) at m/z 150.1 . Due to the natural abundance of ¹³C, a smaller A+1 isotopic peak will be observed at m/z 151.1, with an expected relative abundance of approximately 9.8% of the monoisotopic peak. The presence and ratio of this isotopic peak provide a valuable confirmation of the elemental composition.
Tandem MS (MS/MS) Spectrum & Fragmentation Pathway
Tandem mass spectrometry is used for structural confirmation and provides a highly specific signal for quantification in complex matrices. By isolating the precursor ion (m/z 150.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Studies on indole derivatives show common fragmentation pathways, including losses of small, stable molecules.[11][12][13]
Expected Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |
| 150.1 | 135.1 | -CH₃ | Loss of the methyl group from the 2-position. |
| 150.1 | 123.1 | -HCN | Loss of hydrogen cyanide, a characteristic fragmentation of the indole ring.[13] |
| 135.1 | 108.1 | -HCN | Subsequent loss of hydrogen cyanide from the m/z 135.1 fragment. |
The proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway for protonated this compound.
Trustworthiness & Self-Validation: The combination of an accurate mass precursor ion, its characteristic isotopic pattern, a predictable retention time, and a consistent fragmentation pattern creates a multi-dimensional, self-validating system for the unambiguous identification of this compound.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific process when built upon a strong foundation of chemical principles and methodical optimization. By leveraging positive-ion electrospray ionization coupled with reversed-phase liquid chromatography, researchers can achieve sensitive and reliable characterization and quantification. The methodologies detailed in this guide, from sample preparation to the interpretation of fragmentation patterns, provide a comprehensive framework for drug development professionals to ensure the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 001chemical.com [001chemical.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. as.uky.edu [as.uky.edu]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 9. Atmospheric-pressure Chemical Ionization | Encyclopedia MDPI [encyclopedia.pub]
- 10. agilent.com [agilent.com]
- 11. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Infrared (IR) spectrum of 5-Fluoro-2-methylindole
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Fluoro-2-methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. The presence and position of the fluorine and methyl substituents on the indole scaffold critically influence its chemical reactivity, biological activity, and solid-state properties. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such compounds. This guide provides a comprehensive analysis of the predicted infrared spectrum of this compound, offering a detailed interpretation of its key vibrational modes. Furthermore, it outlines rigorous, field-proven experimental protocols for acquiring high-quality IR spectra, ensuring both scientific integrity and reproducibility.
Introduction: The Spectroscopic Signature of a Key Intermediate
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents, such as a methyl group at the C2 position and a fluorine atom at the C5 position, allows for the fine-tuning of a molecule's steric and electronic properties. This compound (CAS No. 399-72-4) serves as a crucial building block in the synthesis of more complex molecules, where the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For this compound, the IR spectrum provides invaluable information regarding the presence of key functional groups (N-H, C-H, C-F), the substitution pattern on the aromatic rings, and insights into intermolecular interactions, such as hydrogen bonding. This guide serves as a practical reference for interpreting the spectral features of this important synthetic intermediate.
Molecular Structure and Predicted Vibrational Modes
The chemical structure of this compound is foundational to understanding its infrared spectrum.
A molecule's vibrational modes are the distinct ways in which its atoms can move relative to one another without changing the center of mass. For a non-linear molecule, the number of fundamental vibrational modes can be calculated using the formula 3N - 6, where N is the number of atoms. This compound (C₉H₈FN) has 19 atoms (9 C, 8 H, 1 F, 1 N). Therefore, it has:
3(19) - 6 = 51 fundamental vibrational modes.
While there are 51 possible fundamental vibrations, not all will be observable or easily distinguishable in the IR spectrum. The intensity of an absorption band depends on the change in the molecule's dipole moment during that vibration.
Predicted Infrared Spectrum of this compound
The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected intensities. These predictions are based on the known spectral data of indole, 2-methylindole, and fluorinated aromatic compounds.[3][4][5][6][7]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3400 | N-H stretching | Medium, Sharp |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 2950 - 2850 | Methyl C-H stretching (asymmetric & symmetric) | Medium |
| ~1620 | C=C stretching (aromatic/pyrrole ring) | Medium |
| ~1580 | C=C stretching (aromatic/pyrrole ring) | Medium |
| ~1460 | Methyl C-H bending (asymmetric) | Medium |
| ~1450 | C=C stretching (aromatic/pyrrole ring) | Strong |
| ~1380 | Methyl C-H bending (symmetric) | Medium |
| ~1240 | C-N stretching | Strong |
| ~1180 | C-F stretching (aromatic) | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bending | Strong |
In-Depth Interpretation of the Spectrum
The High-Frequency Region (4000 - 2500 cm⁻¹)
-
N-H Stretching (~3400 cm⁻¹): A moderately sharp absorption band around 3400 cm⁻¹ is expected, characteristic of the N-H stretching vibration of the indole ring.[3][4] The position and sharpness of this peak are sensitive to hydrogen bonding. In a concentrated solid sample, this peak may broaden and shift to a lower frequency (e.g., 3300-3200 cm⁻¹) due to intermolecular N-H···π or N-H···F interactions.
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): Weak to medium intensity bands appearing just above 3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds on the aromatic and pyrrole rings.[8]
-
Methyl C-H Stretching (2950 - 2850 cm⁻¹): The presence of the 2-methyl group will give rise to absorptions in this region. Typically, two bands are observed corresponding to the asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching of the C-H bonds in the methyl group.[9]
The Fingerprint Region (1700 - 600 cm⁻¹)
This region is often complex but contains a wealth of structural information.
-
C=C Ring Stretching (~1620, ~1580, ~1450 cm⁻¹): The indole ring system will exhibit several strong to medium bands due to the stretching vibrations of the carbon-carbon double bonds within the fused aromatic and pyrrole rings.[3][8] These are typically observed in the 1620-1450 cm⁻¹ range.
-
Methyl C-H Bending (~1460 and ~1380 cm⁻¹): The methyl group also produces characteristic bending (deformation) vibrations. The asymmetric bend is expected around 1460 cm⁻¹, often overlapping with a ring stretching mode, while the symmetric "umbrella" mode appears near 1380 cm⁻¹.[9]
-
C-N Stretching (~1240 cm⁻¹): A strong band associated with the stretching of the C-N bond within the pyrrole ring is anticipated around 1240 cm⁻¹.
-
C-F Stretching (~1180 cm⁻¹): The presence of the fluorine atom at the C5 position is confirmed by a strong, characteristic absorption band for the aromatic C-F stretch. This bond is highly polar, resulting in a strong intensity band, typically found in the 1250-1000 cm⁻¹ region for fluoroaromatic compounds.
-
C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring influences the position of strong C-H "oop" bending vibrations. For a 1,2,4-trisubstituted benzene ring (as in this compound), strong bands are expected in the 890-800 cm⁻¹ region.[8] These bands are highly diagnostic of the isomer's structure.
Experimental Protocols for IR Spectrum Acquisition
To ensure the acquisition of a high-quality, reproducible IR spectrum of this compound, a self-validating and rigorous experimental protocol is essential. As this compound is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
This classic transmission method provides high-resolution spectra but requires meticulous sample preparation to avoid moisture contamination.
Step-by-Step Methodology:
-
Material Preparation:
-
Use only spectroscopic grade Potassium Bromide (KBr). To eliminate absorbed moisture, which shows broad absorption bands around 3450 cm⁻¹ and 1640 cm⁻¹, dry the KBr powder in an oven at 110°C for at least 2-3 hours. Store the dried KBr in a desiccator.[10][11]
-
In a clean, dry agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering (Christiansen effect).[12]
-
-
Mixing:
-
Add approximately 200-300 mg of the dried KBr to the mortar.[11]
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous.
-
-
Pellet Formation:
-
Transfer the powder mixture into the collar of a clean, dry pellet die.
-
Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[12] This allows the KBr to "cold-flow" and form a transparent or uniformly translucent disc.
-
-
Spectral Acquisition:
-
First, acquire a background spectrum using a "blank" pellet made from the same batch of dried KBr. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr.[10]
-
Place the sample pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Protocol 2: Attenuated Total Reflectance (ATR)
ATR is a more rapid and simpler technique that requires minimal sample preparation, making it ideal for routine analysis.
Step-by-Step Methodology:
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a spectrum of the clean crystal to verify its cleanliness.
-
Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the ambient environment.
-
-
Sample Application:
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum. As with the KBr method, co-adding 16 to 32 scans is standard practice.
-
-
Cleaning:
-
After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) on a soft lab wipe.
-
Conclusion
The infrared spectrum of this compound is a rich source of structural information, vital for its application in pharmaceutical and materials development. This guide provides a robust framework for understanding its key spectral features, from the characteristic N-H and C-F stretches to the complex fingerprint of the substituted indole core. By adhering to the detailed experimental protocols provided, researchers can confidently acquire high-quality, reliable IR data, ensuring the identity, purity, and structural integrity of this valuable chemical intermediate. The synergy of predictive interpretation and rigorous experimental practice embodies the principles of sound scientific investigation.
References
- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 2. researchgate.net [researchgate.net]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
Solubility Profile of 5-Fluoro-2-methylindole in Organic Solvents: A Predictive and Methodological Guide
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-2-methylindole. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive, publicly available experimental data for this specific compound, this guide offers a robust predictive framework grounded in fundamental physicochemical principles and comparative analysis with structurally related analogues. Furthermore, it provides a detailed, self-validating experimental protocol for researchers to determine precise solubility data in their own laboratories.
Introduction: The Significance of Solubility in Research and Development
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its fluorinated indole scaffold is a common motif in pharmacologically active molecules. Understanding its solubility profile is a critical first step in any application, as it directly impacts reaction kinetics, purification strategies, formulation development, and bioavailability. Poorly characterized solubility can lead to failed experiments, impure products, and misleading biological data. This guide provides the foundational knowledge to effectively work with this compound.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful starting point.
This compound:
-
Molecular Formula: C₉H₈FN
-
Molecular Weight: 149.17 g/mol
-
Structure: An indole ring system with a methyl group at the 2-position and a fluorine atom at the 5-position.
-
Key Features:
-
Indole N-H Group: Capable of acting as a hydrogen bond donor.
-
Fluorine Atom: An electronegative group that increases the molecule's polarity and can act as a weak hydrogen bond acceptor.
-
Aromatic System: The pi-system of the indole ring can engage in pi-pi stacking and van der Waals interactions.
-
Methyl Group: A nonpolar, electron-donating group that adds some lipophilic character.
-
Based on this structure, this compound is a moderately polar compound. The presence of the N-H group suggests it will be more soluble in solvents that can accept hydrogen bonds (e.g., ethers, ketones, and some polar aprotic solvents). The fluorine atom enhances polarity compared to its non-fluorinated parent, 2-methylindole.
Comparative Analysis with Structural Analogues
To build a reliable predictive model, we can examine the known solubility of similar molecules.
-
Indole: The parent heterocycle is soluble in most common organic solvents but has limited solubility in water.
-
2-Methylindole (Skatole): The addition of a methyl group slightly increases lipophilicity, generally maintaining good solubility in organic solvents.
-
5-Fluoroindole: The fluorine atom increases polarity. Studies have shown that fluorination can have varied effects on solubility depending on the solvent system, but it often enhances solubility in moderately polar to polar solvents.
This comparative logic suggests that this compound will exhibit broad solubility in many common organic solvents, with particularly good solubility in polar aprotic and moderately polar solvents.
Caption: Logical relationships used to infer the properties of the target compound.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound across a range of common organic solvents, categorized by solvent type. The prediction is based on the physicochemical analysis and comparison with its structural analogues.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethylformamide (DMF) | Very High | Strong hydrogen bond acceptor, highly polar; effectively solvates the N-H group and the polar ring system. |
| Dimethyl Sulfoxide (DMSO) | Very High | Excellent hydrogen bond acceptor and highly polar nature. A common solvent for screening compounds. | |
| Acetonitrile (MeCN) | High | Polar solvent, capable of dipole-dipole interactions. Less effective as a hydrogen bond acceptor than DMF/DMSO. | |
| Polar Protic | Methanol (MeOH) | High | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the indole N-H and fluorine. |
| Ethanol (EtOH) | High | Similar to methanol, but slightly lower polarity may marginally decrease solubility compared to MeOH. | |
| Ethers | Tetrahydrofuran (THF) | High | Good hydrogen bond acceptor (via the oxygen atom) and moderately polar, capable of solvating the molecule well. |
| Diethyl Ether | Medium | Lower polarity and more sterically hindered hydrogen bond acceptor site compared to THF. | |
| Ketones | Acetone | High | Strong hydrogen bond acceptor with significant polarity. |
| Esters | Ethyl Acetate | High | Good hydrogen bond acceptor and moderately polar. |
| Halogenated | Dichloromethane (DCM) | High | Moderately polar, capable of dipole-dipole interactions. Effective at dissolving a wide range of organic compounds. |
| Aromatic | Toluene | Medium | Primarily relies on van der Waals forces and pi-pi stacking. The polarity of the solute may limit very high solubility. |
| Nonpolar | Hexanes / Heptane | Low | Lacks polarity and hydrogen bonding capability. Intermolecular forces are mismatched with the polar solute. |
Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method (OECD 105)
To move from prediction to precise data, a standardized experimental approach is essential. The Shake-Flask Method is a reliable and widely accepted technique for determining the saturation solubility of a substance in a given solvent.
Principle
A surplus of the solid compound (solute) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis Spectroscopy, HPLC).
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass flasks with airtight stoppers (e.g., 20 mL screw-cap vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Experimental Workflow
Caption: Step-by-step workflow for the OECD 105 Shake-Flask method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. For example, add ~50 mg to each vial.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours). A preliminary kinetics study can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material.
-
Analysis: Collect a precise volume of the filtrate. Dilute the sample as necessary with the same solvent to fall within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the results in appropriate units, such as mg/mL or mol/L.
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be integrated:
-
Time to Equilibrium: Take samples at different time points (e.g., 24h, 48h, 72h). The concentration should be constant at and after the point of equilibrium.
-
Mass Balance: After sampling, evaporate the solvent from the remaining supernatant and weigh the residue to confirm the concentration determined by the analytical instrument.
-
Purity Analysis: Use a stability-indicating method like HPLC to confirm that the compound did not degrade during the experiment.
Conclusion and Applications
This guide establishes a predictive framework for understanding the solubility of this compound in organic solvents. The compound is predicted to be highly soluble in polar aprotic solvents (DMF, DMSO), polar protic solvents (alcohols), and other common lab solvents like THF, acetone, and DCM, with limited solubility in nonpolar hydrocarbons.
For researchers, this predictive profile allows for intelligent solvent selection for chemical synthesis, purification (e.g., choosing a good solvent for reaction and a poor solvent for crystallization), and analytical method development. For drug development professionals, this information is foundational for early-stage formulation, enabling the selection of appropriate vehicles for in vitro and in vivo screening.
While predictive, this guide's primary value lies in its empowerment of the researcher. By following the detailed experimental protocol provided, scientists can generate precise, reliable, and defensible solubility data tailored to their specific experimental conditions and needs.
The Dual-Faced Influence of Fluorine: An In-depth Technical Guide to the Electronic Effects in 5-Fluoro-2-methylindole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound changes to a molecule's physicochemical and biological properties. This guide provides a detailed examination of the electronic effects of a single fluorine atom positioned at the C5-position of the 2-methylindole core. We will deconstruct the nuanced interplay between fluorine's potent inductive electron-withdrawing effect and its subtler resonance electron-donating effect. This document serves as a technical resource, offering not only theoretical explanations but also field-proven experimental protocols to quantify these effects. By understanding the causality behind fluorine's influence on acidity (pKa), lipophilicity (LogP), and electrochemical behavior, researchers can more effectively leverage this unique halogen to optimize drug candidates.
The Dichotomy of Fluorine's Electronic Influence
At the heart of fluorine's utility in drug design is its profound electronegativity, the highest of any element. This property establishes a strong dipole moment in the C-F bond, leading to a powerful electron-withdrawing inductive effect (-I). This effect propagates through the sigma bond framework, decreasing electron density on adjacent atoms.
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can participate in resonance (+R effect) with an adjacent π-system, such as the indole ring. This resonance effect donates electron density into the ring. In the case of halogens, the inductive effect is almost always dominant over the resonance effect in determining the overall electron density of the aromatic ring.[1][2] This duality—strong inductive withdrawal and moderate resonance donation—is the key to understanding its impact on 5-fluoro-2-methylindole.
The diagram below illustrates this fundamental conflict.
Caption: Dueling electronic effects of fluorine on the indole ring.
Quantifying the Impact: Physicochemical Properties
The net electron-withdrawing nature of the C5-fluoro substituent significantly alters the core physicochemical properties of the 2-methylindole scaffold. These changes are critical for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
| Parameter | Unsubstituted Analog (2-methylindole) | This compound | Causality of Change |
| Hammett Constant (σp) | 0 (by definition for H) | +0.06 [5][6] | A positive value confirms the net electron-withdrawing character of the fluorine substituent at the para-like C5 position relative to the pyrrole nitrogen. |
| Acidity (pKa) | ~17.0 (Estimated) | ~16.73 (Predicted)[7] | The strong -I effect of fluorine withdraws electron density from the indole ring, stabilizing the conjugate base (indolide anion) upon deprotonation of the N-H bond, thus making it a slightly stronger acid (lower pKa). |
| Lipophilicity (XLogP3) | ~2.2 (Predicted) | ~2.4 (Predicted for 5-fluoroindole)[8] | While often counterintuitive, aromatic fluorination can increase lipophilicity. The highly polarized C-F bond can reduce hydrogen bond donating capacity of the N-H group and alter interactions with water, often leading to a slight increase in partitioning into nonpolar environments.[9][10] |
| Oxidation Potential (Epa) | Lower (More easily oxidized) | Higher (More difficult to oxidize) | The net electron-withdrawing fluorine substituent decreases the electron density of the π-system, making the removal of an electron (oxidation) more energetically demanding. This correlates with the positive Hammett constant.[7] |
Experimental Workflows for Characterization
To validate the predicted effects and provide a robust characterization of this compound, a series of standardized experimental protocols are essential.
Spectroscopic Confirmation
NMR spectroscopy is indispensable for confirming the structure and probing the electronic environment of the molecule. The chemical shifts of carbon and fluorine nuclei are particularly sensitive to the electronic effects of the substituent.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.
-
Data Acquisition:
-
¹H NMR: Acquire with standard parameters. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR: Acquire with proton decoupling. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
¹⁹F NMR: Acquire with proton decoupling. Use an external standard such as trifluoroacetic acid (-76.55 ppm) or an internal standard if appropriate. The large chemical shift range of ¹⁹F NMR makes it an excellent probe of the local electronic environment.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and integration. The downfield shift of aromatic protons and carbons adjacent to the fluorine atom, relative to the unsubstituted analog, provides direct evidence of the inductive effect.
Reference Spectroscopic Data (for the closely related 5-Fluoro-3-methyl-1H-indole in CDCl₃):
-
¹³C NMR (125 MHz): δ 158.76 (d, JCF = 236 Hz), 132.84, 128.83 (d, JCF = 10 Hz), 123.49, 112.02, 111.59 (d, JCF = 5 Hz), 110.38 (d, JCF = 26 Hz), 103.91 (d, JCF = 25 Hz), 9.70.
-
¹⁹F NMR (470 MHz): δ -125.24.
Determination of Acidity (pKa)
Potentiometric titration is a highly accurate method for determining the pKa of a compound, providing empirical data to support the predicted increase in acidity.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: pKa Determination by Potentiometric Titration
-
System Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10). Prepare a carbonate-free 0.1 M NaOH titrant solution.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., 50% methanol/water) to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Titration: Purge the sample solution with nitrogen to remove dissolved CO₂. Place the solution in a jacketed vessel at 25°C. Immerse the calibrated pH electrode and begin stirring.
-
Data Collection: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize. Continue until the pH reaches ~12.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point of the N-H deprotonation. Perform the titration in triplicate to ensure reproducibility.
Electrochemical Behavior
Cyclic voltammetry (CV) is a powerful technique to determine the oxidation potential and understand the redox behavior of the indole nucleus. A higher oxidation potential for the fluorinated compound compared to its parent analog directly demonstrates the electron-withdrawing effect of fluorine.[3]
Protocol: Cyclic Voltammetry Analysis
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, polar aprotic solvent like acetonitrile.[4]
-
Analyte Solution: Prepare a ~1-5 mM solution of this compound in the electrolyte solution.[4]
-
Electrochemical Cell Setup: Assemble a three-electrode cell:
-
Working Electrode: Glassy carbon electrode (polished before use).
-
Reference Electrode: Ag/AgCl or a silver wire pseudo-reference.
-
Counter Electrode: Platinum wire.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Record a background scan of the electrolyte solution first to ensure there are no interfering redox events.
-
Run the CV for the analyte solution. A typical potential window for indole oxidation is from 0 V to +1.5 V vs. Ag/AgCl.
-
Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.
-
-
Analysis: Identify the anodic peak potential (Epa) from the voltammogram, which corresponds to the oxidation of the indole ring. Compare this value to that of 2-methylindole measured under identical conditions.
Visualizing the Electronic Landscape: Electrostatic Potential Maps
A molecular electrostatic potential (MEP) map provides a visually intuitive representation of the charge distribution across the molecule. For this compound, the MEP map will clearly show the electron-poor region around the fluorine atom and the electron-rich region of the pyrrole ring, offering a powerful tool for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.
Protocol: Computational Generation of an MEP Map
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311G** basis set, which provides a good balance of accuracy and computational cost for molecules of this size.[2]
-
ESP Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the electron density and the resulting electrostatic potential (ESP).
-
Surface Mapping: Generate an isoelectron density surface (typically 0.002 electrons/bohr³) that represents the van der Waals surface of the molecule.
-
Visualization: Map the calculated ESP values onto this surface using a color scale. Typically, red indicates regions of most negative potential (electron-rich, e.g., the π-cloud of the pyrrole ring), while blue indicates regions of most positive potential (electron-poor, e.g., the N-H proton). Green and yellow represent intermediate potentials. Software such as Gaussian, Spartan, or Avogadro can be used for these calculations and visualizations.
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
Conclusion and Outlook
The C5-fluoro substituent on the 2-methylindole scaffold exerts a dominant, electron-withdrawing inductive effect that is only partially offset by a weaker resonance donation. This net electronic pull has predictable and quantifiable consequences: it increases the N-H acidity, makes the π-system more difficult to oxidize, and subtly modulates lipophilicity. These alterations are fundamental to the "fluorine advantage" in drug design, where such changes can enhance metabolic stability against oxidative processes and fine-tune binding interactions and membrane permeability.[3] The experimental and computational protocols detailed in this guide provide a robust framework for researchers to empirically validate these effects, enabling a more rational and predictable approach to the design of next-generation fluorinated indole-based therapeutics.
References
- 1. Selective electrooxidation of 5-hydroxymethylfurfural to 5-formyl-furan-2-formic acid on non-metallic polyaniline catalysts: structure–function relationships - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrooxidation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Highly Efficient Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid with Heteropoly Acids and Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The redox reaction and induced structural changes of 5-substituted indole films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemical copolymerisation of 5-substituted indoles - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Introduction: The Strategic Imperative of Fluorine in the Privileged Indole Scaffold
An In-Depth Technical Guide to the Discovery and History of Fluorinated Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, neurotransmitters like serotonin, and a significant portion of marketed pharmaceuticals.[1] Its rich electron density and versatile reactivity have made it a "privileged scaffold" in drug discovery. The journey of indole chemistry took a transformative turn with the advent of organofluorine chemistry. The introduction of fluorine, the most electronegative element, into the indole ring is not a trivial modification but a profound strategic decision in molecular design.[2]
The strategic incorporation of fluorine atoms can fundamentally alter a molecule's physicochemical and biological properties.[2][3] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >109 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond is a common and highly effective strategy to increase a drug's half-life.[1][2][4]
-
Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and access hydrophobic protein pockets.[3] This effect is carefully tuned depending on the position and number of fluorine atoms.
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and affecting properties like solubility and receptor binding.[2][3]
-
Improved Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions, thereby enhancing binding affinity and potency.[2]
This guide provides a comprehensive exploration of the discovery and history of fluorinated indoles, tracing their evolution from early synthetic challenges to their current status as indispensable tools in modern medicinal chemistry and chemical biology. We will delve into the key synthetic innovations, the impact of fluorination on molecular properties, and the successful application of these compounds in drug development.
Foundational Syntheses: Early Challenges and Indirect Routes
The story of fluorinated indoles is intrinsically linked to the broader history of organofluorine chemistry. Before the development of modern C-H fluorination techniques, the synthesis of these molecules was a formidable challenge. Early chemists had to rely on indirect, multi-step "building block" approaches.
The historical context begins with the discovery of methods to create fluoroaromatics. The Balz-Schiemann reaction , discovered in 1927, was a landmark achievement, allowing the conversion of aromatic amines to fluoroaromatics via diazonium salts.[5] This, along with nucleophilic halogen exchange (Halex) reactions using potassium fluoride (KF), provided the first reliable ways to produce fluorinated benzene derivatives.[5]
These fluorinated benzenes then served as precursors for constructing the indole ring. Classic indole syntheses were adapted, with the fluorine atom already in place on the starting material.
-
Fischer Indole Synthesis (1883): Developed by Emil Fischer, this is one of the oldest and most reliable methods for indole synthesis.[6] To create a fluorinated indole, a fluorinated phenylhydrazine is reacted with an aldehyde or ketone. While robust, this method often requires harsh acidic conditions and can have limitations with certain substitution patterns.[6]
-
Leimgruber–Batcho Indole Synthesis (1976): This high-yielding method became particularly popular in the pharmaceutical industry.[6] It involves the reaction of a fluorinated o-nitrotoluene derivative to form an enamine, which is then reductively cyclized to the indole.
These early methods were effective but laborious. The fluorine had to be incorporated at the beginning of a long synthetic sequence, offering little flexibility for late-stage modification—a significant drawback in drug discovery, where rapid exploration of structure-activity relationships is crucial. The desire for more direct and efficient methods drove the next wave of innovation.
Below is a conceptual workflow contrasting these early "building block" strategies with modern direct fluorination approaches.
Caption: Contrasting synthetic strategies for fluorinated indoles.
The Revolution in Synthesis: Direct Fluorination and Modern Methodologies
The limitations of building-block approaches spurred the development of reagents and methods for the direct introduction of fluorine onto a pre-formed indole ring. This marked a paradigm shift, enabling late-stage functionalization and dramatically accelerating the synthesis of diverse fluorinated indole libraries.
Electrophilic Fluorination
The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The development of stable, manageable, and selective electrophilic fluorinating agents was a critical breakthrough. Among the most widely used are N-F reagents, such as Selectfluor® (F-TEDA-BF₄).
The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The C3 position of the indole is the most nucleophilic and is usually the primary site of fluorination, unless it is already substituted.
Caption: Simplified mechanism of electrophilic fluorination at the C3 position of indole.
This approach provides a direct and often high-yielding route to 3-fluoroindoles and related structures.[7]
Experimental Protocol: Electrophilic Fluorination of Indole with Selectfluor
-
Setup: To a solution of indole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask, add Selectfluor (1.1 mmol, 1.1 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3-fluoroindole product.
Chemoenzymatic Synthesis: Precision in Biology
A significant advancement, particularly for synthesizing fluorinated amino acids, is the use of enzymes. Variants of the enzyme tryptophan synthase (TrpB) have been engineered to accept substituted indoles as substrates.[8] This chemoenzymatic approach allows for the highly efficient and enantiomerically pure synthesis of various L-tryptophan analogs, including fluorinated versions.[8]
The reaction involves the condensation of a fluorinated indole with L-serine, catalyzed by the engineered TrpB enzyme. This method is notable for its high yield (often 80-90%), mild reaction conditions (typically at 37 °C in aqueous media), and perfect stereocontrol, which are difficult to achieve with traditional chemical methods.[8]
Caption: Workflow for the chemoenzymatic synthesis of fluorinated tryptophan.
Experimental Protocol: Chemoenzymatic Synthesis of 4-Fluoro-L-Tryptophan
-
Enzyme Preparation: Obtain or prepare a solution of the engineered Tryptophan B synthase (TrpB) variant (e.g., Tm9D8*).[8]
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0), combine 4-fluoroindole, L-serine, and the cofactor pyridoxal phosphate (PLP).
-
Enzymatic Reaction: Add the TrpB enzyme solution to the mixture and incubate at the optimal temperature (e.g., 37 °C) with gentle agitation for several hours to overnight.
-
Monitoring: Monitor the conversion of the fluorinated indole to the fluorinated tryptophan product using HPLC or LC-MS.
-
Purification: Once the reaction is complete, the product can be purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Other Modern Methods
The synthetic chemist's toolkit for fluorinating indoles continues to expand:
-
Metal-Free Approaches: Novel methods using organic oxidants have been developed to synthesize trifluoromethylated indoles from simple anilines and hexafluoroacetylacetone, avoiding the need for metal catalysts.[9][10]
-
Palladium-Catalyzed C-H Fluorination: While still an area of active research, transition metal-catalyzed reactions offer the potential for new regioselectivities that are complementary to electrophilic methods.
-
Gold and Silver Catalysis: Gold- and silver-catalyzed cyclization of fluorinated precursors, such as 2-alkynylanilines, provides another route to structurally diverse fluorinated indoles.[11]
Impact on Medicinal Chemistry and Drug Discovery
The availability of efficient synthetic routes has led to the widespread incorporation of fluorinated indoles in pharmaceuticals.[12] Fluorine substitution is now a key strategy in optimizing lead compounds into successful drugs. Approximately 20-25% of all approved small-molecule drugs contain fluorine.[11]
Table 1: Notable FDA-Approved Drugs Containing a Fluorinated Indole Moiety
| Drug Name | Structure (Fluorine Highlighted) | Position of Fluorine | Therapeutic Application | Role of Fluorine |
| Fluvastatin | 5-Fluoro | HMG-CoA reductase inhibitor (statin) | Enhances binding affinity and lipophilicity. | |
| Sunitinib | 5-Fluoro | Multi-targeted receptor tyrosine kinase (RTK) inhibitor (anti-cancer) | Blocks metabolic oxidation, improves pharmacokinetic profile.[1] | |
| Vilazodone | 5-Fluoro (on benzofuran) | Antidepressant (SSRI and 5-HT1A partial agonist) | Modulates receptor interaction and metabolic stability.[1] | |
| Delavirdine | 5-Fluoro | Non-nucleoside reverse transcriptase inhibitor (anti-HIV) | Contributes to binding potency and drug profile. |
Beyond therapeutics, fluorinated tryptophans have become invaluable as biophysical probes. The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and has a large chemical shift range, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[13] By incorporating a fluorinated tryptophan into a protein, researchers can use ¹⁹F NMR to study protein structure, dynamics, and ligand binding with minimal background signal.[14][15]
Structure-Property Relationships: The Positional Impact of Fluorination
The specific position of the fluorine atom on the indole ring has a distinct and predictable effect on the molecule's electronic and physical properties. Understanding these effects is crucial for rational drug design.
Table 2: Influence of Fluorine Position on Indole Properties
| Position | Electronic Effect | Impact on Acidity of N-H | Impact on Lipophilicity (logP) | Common Synthetic Route |
| C2 | Strong -I, Weak +R | Increases acidity | Increases | Cyclization of fluorinated building blocks.[1] |
| C3 | Strong -I, Weak +R | Increases acidity | Increases | Direct electrophilic fluorination.[7] |
| C4 | Strong -I, Weak +R | Significantly increases acidity | Increases | Fischer indole or other cyclizations from 3-fluoroaniline. |
| C5 | Strong -I, Weak +R | Moderately increases acidity | Increases | Fischer indole or other cyclizations from 4-fluoroaniline. |
| C6 | Strong -I, Weak +R | Slightly increases acidity | Increases | Fischer indole or other cyclizations from 3-fluoroaniline. |
| C7 | Strong -I, Weak +R | Significantly increases acidity | Increases | Fischer indole or other cyclizations from 2-fluoroaniline. |
-
-I (Inductive Effect): The powerful electron-withdrawing effect of fluorine through the sigma bonds.
-
+R (Resonance Effect): The donation of a lone pair from fluorine into the aromatic system. For fluorine, the inductive effect overwhelmingly dominates the resonance effect.
The increased acidity of the indole N-H proton upon fluorination is a direct consequence of the inductive effect, which stabilizes the resulting indolide anion. This modulation can be critical for tuning hydrogen bonding interactions in a biological target.
Conclusion and Future Outlook
The journey of fluorinated indoles from synthetic curiosities to blockbuster drugs encapsulates a remarkable story of chemical innovation. The development of direct and selective fluorination methods, complemented by elegant chemoenzymatic strategies, has transformed the field. These advancements have provided medicinal chemists with powerful tools to fine-tune the properties of indole-based compounds, leading to safer and more effective medicines.[16]
The future of this field remains vibrant. Key areas of ongoing research include:
-
The development of novel catalytic systems for C-H fluorination with new regioselectivities.
-
The synthesis and evaluation of polyfluorinated indoles, where multiple fluorine atoms can impart unique conformational and electronic properties.
-
The expansion of the enzymatic toolbox to produce an even wider array of complex fluorinated indole derivatives.
As our understanding of the subtle interplay between fluorine and biological systems deepens, the strategic application of fluorinated indoles will undoubtedly continue to drive the discovery of next-generation therapeutics and sophisticated biological probes.
References
- 1. daneshyari.com [daneshyari.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00187F [pubs.rsc.org]
- 9. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addi.ehu.es [addi.ehu.es]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Tautomerism in 5-Fluoro-2-methylindole: A Comprehensive Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of tautomerism in 5-fluoro-2-methylindole, a key heterocyclic scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of its tautomeric forms, the influence of its unique substitution pattern, and present detailed, field-proven methodologies for the experimental and computational characterization of its tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical phenomenon.
Executive Summary: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery. The specific tautomeric form of a molecule can dictate its pharmacological and pharmacokinetic properties, including receptor binding affinity, metabolic stability, and solubility. For nitrogen-containing heterocycles like this compound, understanding the predominant tautomeric forms and the factors governing their equilibrium is paramount for rational drug design and the development of effective therapeutic agents. This compound, a versatile building block in medicinal chemistry, presents a fascinating case study in tautomerism, where the interplay of an electron-donating methyl group and an electron-withdrawing fluorine atom influences the electronic landscape of the indole core.[1]
The Tautomeric Landscape of this compound
Indole and its derivatives can exist in several tautomeric forms, primarily the 1H-indole, 2H-indole (indolenine), and 3H-indole (indolenine) forms. The 1H-indole tautomer is generally the most stable due to the preservation of the aromaticity of the benzene ring, a key driving force for its predominance.
The presence of substituents on the indole ring can modulate the relative stabilities of these tautomers. In this compound, the electron-donating methyl group at the 2-position and the electron-withdrawing fluorine atom at the 5-position exert opposing electronic effects. The methyl group enhances electron density in the pyrrole ring, while the fluorine atom withdraws electron density from the benzene ring. While the 1H tautomer is anticipated to be the most stable, the precise energetic differences between the tautomers are crucial for a complete understanding of the system's behavior. To the best of our knowledge, a dedicated study quantifying the tautomeric equilibrium of this compound has not been reported in the literature. Therefore, this guide provides a robust framework for such an investigation.
Computational Investigation of Tautomer Stability
Density Functional Theory (DFT) is a powerful computational tool for accurately predicting the relative stabilities of tautomers.[2][3] A systematic DFT study can provide valuable insights into the gas-phase and solution-phase energetics of the 1H, 2H, and 3H tautomers of this compound.
Step-by-Step Computational Protocol
-
Structure Optimization:
-
Construct the 3D structures of the 1H, 2H, and 3H tautomers of this compound using a molecular modeling software.
-
Perform geometry optimization for each tautomer using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable results for similar heterocyclic systems.[2][4]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energies (ZPVE), which are essential for accurate relative energy calculations.
-
-
Relative Energy Calculations:
-
Calculate the electronic energy of each optimized tautomer.
-
Correct the electronic energies with the ZPVE to obtain the total energies at 0 K.
-
The relative energy of each tautomer can then be determined with respect to the most stable tautomer (expected to be the 1H form).
-
-
Solvation Effects:
-
To model the influence of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Perform geometry optimization and energy calculations for each tautomer in the desired solvent (e.g., water, DMSO) to understand how the solvent environment affects the tautomeric equilibrium.
-
Expected Outcomes and Interpretation
The computational results will provide the relative energies of the 1H, 2H, and 3H tautomers in both the gas phase and in solution. This data will allow for a quantitative assessment of the tautomeric equilibrium. It is anticipated that the 1H tautomer will be significantly more stable than the 2H and 3H forms. The energy difference will provide an estimate of the equilibrium constant and the population of the minor tautomers.
Table 1: Hypothetical Relative Energies of this compound Tautomers (kcal/mol)
| Tautomer | Gas Phase (ΔE) | Water (ΔG) |
| 1H | 0.00 | 0.00 |
| 2H | Predicted Value | Predicted Value |
| 3H | Predicted Value | Predicted Value |
Note: The values in this table are placeholders and would be populated with the results of the DFT calculations.
Experimental Characterization of Tautomerism
Experimental techniques are indispensable for validating computational predictions and providing a definitive characterization of the tautomeric equilibrium in solution. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly sensitive technique for elucidating molecular structure and dynamics. Both ¹H and ¹⁹F NMR can provide critical information about the tautomeric state of this compound.
-
Sample Preparation:
-
Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric equilibrium.
-
Prepare a concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shift and multiplicity of the N-H proton. In the 1H tautomer, this proton will typically appear as a broad singlet. The absence or significant downfield shift of this signal could indicate the presence of other tautomers.
-
The chemical shifts of the aromatic protons will also be indicative of the electronic distribution in the ring system.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.[5]
-
The chemical shift of the fluorine atom will be characteristic of the dominant tautomer. The presence of multiple ¹⁹F signals would be strong evidence for the existence of multiple tautomers in solution.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different tautomers (if observed) to determine their relative populations.
-
Compare the experimental chemical shifts with those predicted from DFT calculations (using the GIAO method) to aid in the assignment of signals to specific tautomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying electronic transitions in molecules. Since different tautomers have distinct electronic structures, they will exhibit different UV-Vis absorption spectra.
-
Sample Preparation:
-
Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water). This allows for the investigation of solvent effects on the tautomeric equilibrium.
-
-
Spectral Acquisition:
-
Acquire the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Analyze the absorption maxima (λ_max) and the overall shape of the spectra. Significant changes in the spectra with solvent polarity can indicate a shift in the tautomeric equilibrium.
-
Compare the experimental spectra with theoretical spectra generated from Time-Dependent DFT (TD-DFT) calculations for each tautomer to aid in spectral assignment.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the investigation of tautomerism in this compound. While the 1H tautomer is expected to be the most stable, a rigorous computational and experimental approach is necessary for a complete understanding of the tautomeric landscape. The methodologies outlined herein provide a clear and actionable path for researchers to elucidate the tautomeric equilibrium of this important medicinal chemistry scaffold. A thorough characterization of the tautomerism of this compound and its derivatives will undoubtedly contribute to the more effective design and development of novel therapeutics.
References
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 5-Fluoro-2-methylindole from 4-Fluoroaniline
Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Strategic incorporation of fluorine atoms into these molecules is a widely adopted strategy in drug design to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] 5-Fluoro-2-methylindole (CAS 399-72-4) is a prime example of a fluorinated indole that serves as a vital intermediate in the synthesis of a variety of bioactive compounds, including potential treatments for neurological disorders and oncological conditions.[3][4]
This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound, starting from the readily available precursor, 4-fluoroaniline. We will delve into the mechanistic underpinnings of the famed Fischer indole synthesis, the cornerstone of this process, and provide a detailed, step-by-step workflow suitable for researchers and professionals in drug development.
Synthetic Strategy: A Two-Step Approach via Fischer Indole Synthesis
The most established and versatile method for constructing the indole nucleus is the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883.[5][6] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[5][7][8]
Our synthetic route from 4-fluoroaniline to this compound is a logical two-step process:
-
Diazotization and Reduction: Conversion of 4-fluoroaniline to the key intermediate, 4-fluorophenylhydrazine hydrochloride.
-
Fischer Indole Synthesis: Condensation of 4-fluorophenylhydrazine with acetone to form the corresponding hydrazone, followed by in-situ acid-catalyzed cyclization to yield the final product, this compound.
This approach is not only efficient but also highly adaptable for the synthesis of various substituted indoles.
Visualizing the Synthesis: Workflow and Mechanism
To provide a clear overview, the following diagrams illustrate the experimental workflow and the intricate mechanism of the Fischer indole synthesis.
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Fischer indole synthesis cyclization step.
Detailed Experimental Protocols
Safety First: Handling Hazardous Reagents
This synthesis involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
-
Hydrazine Derivatives: 4-Fluorophenylhydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]
-
Strong Acids: Concentrated hydrochloric acid (HCl) and other acid catalysts are corrosive. Handle with care, ensuring appropriate PPE is worn.
-
Sodium Nitrite: A strong oxidizing agent. Do not mix with combustible materials.
-
General Precautions: Review the Safety Data Sheets (SDS) for all reagents before commencing work.[10][11]
Part 1: Synthesis of 4-Fluorophenylhydrazine Hydrochloride
This protocol is adapted from established procedures for the synthesis of arylhydrazine salts.[12]
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoroaniline | 111.12 | 11.1 g | 0.10 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 29.3 mL | ~0.35 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 21.3 g | 0.205 |
| Sodium Hydroxide (25% w/v solution) | 40.00 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Protocol
-
Dissolution of Aniline: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoroaniline (11.1 g, 0.1 mol) in concentrated hydrochloric acid (29.3 mL). Stir the mixture at room temperature for 30 minutes.
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.25 g, 0.105 mol) in deionized water (15 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The resulting solution contains the 4-fluorobenzenediazonium chloride intermediate.
-
Reduction: In a separate 1 L beaker, prepare a solution of sodium bisulfite (21.3 g, 0.205 mol) in deionized water (50 mL). Cool this solution to 0-10 °C.
-
Formation of Hydrazine: Slowly add the cold diazonium salt solution to the sodium bisulfite solution. During the addition, maintain the pH of the mixture between 6-7 by the controlled addition of a 25% sodium hydroxide solution. The temperature should be kept between 0-10 °C.
-
Hydrolysis and Precipitation: Once the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 1 hour. Cool the mixture to room temperature and then add concentrated hydrochloric acid (60 mL) dropwise.
-
Final Heating and Isolation: Heat the mixture to 90-100 °C for 1 hour. Cool the mixture to 10 °C in an ice bath. The product, 4-fluorophenylhydrazine hydrochloride, will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected product is a light-red or off-white solid.[12]
Part 2: Synthesis of this compound
This part of the protocol employs the Fischer indole synthesis methodology.[5][7]
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorophenylhydrazine Hydrochloride | 162.59 | 16.26 g | 0.10 |
| Acetone | 58.08 | 8.7 mL (~6.9 g) | 0.12 |
| Zinc Chloride (ZnCl₂), anhydrous | 136.30 | 27.2 g | 0.20 |
| Ethanol | 46.07 | 100 mL | - |
| Toluene | 92.14 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Protocol
-
Hydrazone Formation (Optional Isolation): While this synthesis can be performed in one pot, initial formation of the hydrazone is a common practice.[8] In a 250 mL round-bottom flask, suspend 4-fluorophenylhydrazine hydrochloride (16.26 g, 0.1 mol) in ethanol (100 mL). Add acetone (8.7 mL, 0.12 mol) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization Setup: To the flask containing the hydrazone (or the initial mixture of hydrazine and acetone), add anhydrous zinc chloride (27.2 g, 0.2 mol). Note: Zinc chloride is highly hygroscopic; handle it quickly in a dry environment.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (200 mL). This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with toluene (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to remove any remaining acid catalyst. Finally, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellow to brown solid[4], can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Expected Results and Characterization
The final product, this compound, is typically a yellow powder with a melting point in the range of 98-101 °C.[4] The molecular formula is C₉H₈FN, and the molecular weight is 149.17 g/mol .[4]
For verification of the product's identity and purity, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
¹⁹F NMR Spectroscopy: To confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Conclusion
The Fischer indole synthesis remains an indispensable tool in organic and medicinal chemistry for the construction of the indole nucleus.[7] The protocol detailed herein provides a reliable and field-proven method for the synthesis of this compound from 4-fluoroaniline. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. arxada.com [arxada.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
Application Note: Synthesis of 5-Fluoro-2-methylindole via a Modified Leimgruber-Batcho Protocol
Introduction and Scientific Rationale
5-Fluoro-2-methylindole is a critical heterocyclic building block in modern drug discovery, forming the core scaffold of numerous compounds with significant therapeutic potential. The strategic incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and lipophilicity, making this motif highly desirable.
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for constructing the indole nucleus, offering significant advantages over alternatives like the Fischer synthesis, such as milder reaction conditions and the use of readily available starting materials.[1] This application note details a specialized protocol for the synthesis of this compound, which deviates from the standard Leimgruber-Batcho procedure to achieve the desired C2-methylation.
Core Scientific Principle: The standard Leimgruber-Batcho synthesis employs an ortho-nitrotoluene and an N,N-dimethylformamide acetal (DMF-DMA) to yield an indole unsubstituted at the C2 position.[2] To install a methyl group at the C2 position, this protocol substitutes DMF-DMA with N,N-dimethylacetamide dimethyl acetal (DMADMA) . The acetyl group of DMADMA serves as the electrophilic partner that ultimately becomes the C2 carbon and its appended methyl group in the final indole product.
Reaction Mechanism: A Tale of Two Steps
The synthesis is elegantly divided into two primary stages: the formation of a crucial enamine intermediate followed by a reductive cyclization to form the aromatic indole ring.
Step A: Enamine Formation - Building the Acyclic Precursor
The initial step involves the condensation of 4-fluoro-2-nitrotoluene with N,N-dimethylacetamide dimethyl acetal (DMADMA).
-
Causality of Reagent Selection:
-
4-Fluoro-2-nitrotoluene: This starting material is selected because the fluorine atom is positioned to become the 5-fluoro substituent of the indole. The methyl group, activated by the ortho nitro group, possesses acidic benzylic protons, making it susceptible to deprotonation.[1][3]
-
N,N-Dimethylacetamide Dimethyl Acetal (DMADMA): This reagent is the key to C2-methylation. Upon heating, it exists in equilibrium with a reactive iminium ion and a methoxide anion.[3]
-
-
Mechanism:
-
The methoxide generated from DMADMA deprotonates the acidic methyl group of 4-fluoro-2-nitrotoluene, forming a benzylic carbanion.
-
This nucleophilic carbanion attacks the electrophilic iminium ion derived from DMADMA.
-
Subsequent elimination of methanol from the adduct yields the stable, conjugated enamine intermediate, (E)-2-(dimethylamino)-1-(4-fluoro-2-nitrophenyl)prop-1-ene. These extended π-system intermediates are typically vibrant, deep-red compounds, providing a useful visual indicator of reaction progress.[1]
-
Step B: Reductive Cyclization - Forging the Indole Ring
This stage transforms the linear enamine into the final bicyclic aromatic product. It is a tandem process where the nitro group is first reduced to an amine, which then triggers an intramolecular cyclization.
-
Mechanism:
-
Nitro Reduction: The nitro group of the enamine is reduced to an amino group (-NH₂) using a suitable reducing agent.
-
Intramolecular Cyclization: The newly formed, nucleophilic aniline nitrogen attacks the electron-deficient β-carbon of the enamine double bond.
-
Aromatization: The resulting indoline intermediate readily eliminates dimethylamine, a stable leaving group, to restore aromaticity and form the final this compound product.[3]
-
-
Selection of Reducing Agents: The choice of reducing agent is critical and can be tailored to available equipment and desired reaction scale.
-
Catalytic Hydrogenation (H₂ over Pd/C or Raney Ni): Often the method of choice for its clean reaction profile and high yields.[4] Raney Nickel is frequently used with hydrazine hydrate as an in situ hydrogen source.[1]
-
Chemical Reduction (Fe/Acetic Acid): A classic, robust, and cost-effective method particularly suited for large-scale synthesis.[4][5] Other options include stannous chloride (SnCl₂) and sodium hydrosulfite.[1]
-
Process Workflow and Visualization
The overall synthetic pathway is a streamlined two-step process, which can sometimes be performed as a one-pot procedure to improve efficiency.[6]
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.
Protocol 1: Synthesis of (E)-2-(dimethylamino)-1-(4-fluoro-2-nitrophenyl)prop-1-ene (Enamine)
| Parameter | Value/Description | Rationale/Insight |
| Reactants | 4-Fluoro-2-nitrotoluene (1.0 eq) | Key aromatic starting material. |
| N,N-Dimethylacetamide dimethyl acetal (1.5 eq) | Reagent for C2-methylation; excess drives reaction. | |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent, facilitates reaction. |
| Temperature | 110-120 °C | Provides thermal energy to drive condensation. |
| Time | 4-6 hours | Monitor by TLC for consumption of starting material. |
Procedure:
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-nitrotoluene (e.g., 15.5 g, 0.1 mol).
-
Add anhydrous DMF (100 mL) and stir to dissolve.
-
Add N,N-dimethylacetamide dimethyl acetal (e.g., 20.0 g, 0.15 mol).
-
Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.
-
Checkpoint: The solution should gradually develop a deep red or orange color, indicating the formation of the conjugated enamine.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting nitrotoluene should be consumed, and a new, deeply colored spot corresponding to the enamine should appear.
-
After 4-6 hours, or upon completion, cool the mixture to room temperature.
-
The solvent (DMF) can be removed under high vacuum. The resulting crude red oil is the enamine intermediate. For many applications, this crude product is of sufficient purity to be carried directly into the next step without further purification.[3]
Protocol 2A: Reductive Cyclization using Catalytic Hydrogenation
| Parameter | Value/Description | Rationale/Insight |
| Reactant | Crude Enamine Intermediate (1.0 eq) | The product from the previous step. |
| Catalyst | 10% Palladium on Carbon (5-10 mol%) | Efficient catalyst for nitro group reduction. Handle with care as it can be pyrophoric. |
| Solvent | Ethyl Acetate or Methanol | Good solvents for dissolving the enamine and for hydrogenation. |
| H₂ Source | Hydrogen Gas (Balloon or Parr apparatus, 50 psi) | The reductant. |
| Temperature | Room Temperature | Reaction is typically efficient without heating. |
| Time | 2-12 hours | Monitor by TLC for disappearance of the red enamine. |
Procedure:
-
Dissolve the crude enamine oil in ethyl acetate (200 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst under a nitrogen atmosphere.
-
Securely attach a hydrogen-filled balloon or place the flask on a Parr hydrogenation apparatus. Purge the system with hydrogen.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere (50 psi if using a Parr apparatus).
-
Checkpoint: The reaction progress can be followed by the disappearance of the red color and by TLC analysis until the enamine spot is gone.
-
Upon completion, carefully purge the reaction vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can ignite upon exposure to air; quench carefully with water.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude solid/oil can be purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to yield pure this compound.
Protocol 2B: Reductive Cyclization using Iron and Acetic Acid
| Parameter | Value/Description | Rationale/Insight |
| Reactant | Crude Enamine Intermediate (1.0 eq) | The product from the first step. |
| Reagents | Iron powder (4-5 eq) | Inexpensive and effective reducing agent. |
| Glacial Acetic Acid | Acts as the solvent and proton source. | |
| Temperature | 80-100 °C | Provides activation energy for the reduction. |
| Time | 1-3 hours | Typically a rapid reduction. |
Procedure:
-
In a three-neck round-bottom flask, prepare a stirred slurry of iron powder (e.g., 28 g, 0.5 mol) in glacial acetic acid (150 mL).
-
Heat the slurry to 80 °C.
-
Dissolve the crude enamine oil (from 0.1 mol of nitrotoluene) in a small amount of acetic acid (~50 mL).
-
Add the enamine solution dropwise to the hot iron slurry over 30-45 minutes. An exotherm may be observed.
-
Checkpoint: The deep red color should dissipate upon addition.
-
After the addition is complete, stir the mixture at 90-100 °C for 1-2 hours, monitoring by TLC for completion.
-
Cool the reaction to room temperature and pour it over a mixture of ice and water.
-
Filter the mixture through Celite® to remove iron salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography or recrystallization to obtain this compound.
Mechanistic Diagram
Caption: Key mechanistic transformations in the synthesis.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of 5-Fluoro-2-methylindole in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tactic to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and lipophilicity of a molecule.[2] 5-Fluoro-2-methylindole, a readily available and versatile building block, has garnered considerable attention in the pharmaceutical industry as a key intermediate for the synthesis of a diverse range of bioactive compounds, including potential treatments for cancer and neurological disorders.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in pharmaceutical research and development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FN | [3][4] |
| Molecular Weight | 149.17 g/mol | [3][4] |
| Appearance | Light yellow to brown powder/crystal | [4] |
| Melting Point | 98-101 °C | [3] |
| Solubility | Soluble in various organic solvents | [4] |
Key Synthetic Transformations and Protocols
This compound serves as a versatile platform for a variety of chemical transformations, primarily targeting the N1 and C3 positions of the indole ring. The electron-donating nature of the pyrrole ring directs electrophilic attack to the C3 position, while the acidic N-H proton provides a handle for N-functionalization.
N-Alkylation: A Gateway to Diverse Functionality
The substitution at the indole nitrogen is a critical determinant of a molecule's pharmacological activity. N-alkylation of this compound is a fundamental transformation that allows for the introduction of various side chains, enabling extensive structure-activity relationship (SAR) studies.
This protocol is adapted from a robust, scaled-up industrial process, demonstrating its practical utility. The reaction proceeds via deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on the alkylating agent.
Reaction Scheme:
A straightforward N-Alkylation reaction.
Materials and Reagents:
| Reagent | Molar Equiv. | Purity |
| This compound | 1.0 | >98% |
| Ethyl Bromoacetate | 1.2 | >98% |
| Cesium Carbonate (Cs₂CO₃) | 1.5 (total) | >99% |
| Acetonitrile (anhydrous) | - | Synthesis Grade |
| Toluene | - | Reagent Grade |
| Water (deionized) | - | - |
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add cesium carbonate (0.45 eq) at 20-25°C.
-
Over a period of approximately 12 hours, add a solution of ethyl bromoacetate (1.2 eq) in acetonitrile.
-
Add two additional portions of cesium carbonate (0.45 eq each) after 4 and 8 hours of reaction time.
-
After 18 hours, add a final portion of cesium carbonate (0.15 eq) and ethyl bromoacetate (0.05 eq).
-
Maintain agitation at 20-25°C and monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, add water to dissolve the inorganic salts.
-
Separate the organic phase and concentrate it under reduced pressure.
-
Add toluene and concentrate again to remove residual acetonitrile.
-
Wash the toluene solution with water to remove any remaining salts and concentrate under vacuum to yield the crude product.
-
The product, ethyl (5-fluoro-2-methyl-1H-indol-1-yl)acetate, can be further purified by column chromatography or recrystallization if necessary.
Expert Insights: The portion-wise addition of cesium carbonate and ethyl bromoacetate helps to maintain a controlled reaction rate and minimize potential side reactions. The use of cesium carbonate, a moderately strong base, is advantageous in this reaction as it is less likely to cause decomposition of the starting material or product compared to stronger bases like sodium hydride.
C3-Functionalization: Building Molecular Complexity
The C3 position of the indole nucleus is highly nucleophilic and readily undergoes electrophilic substitution, providing a key site for introducing diverse functional groups.
Reaction Scheme:
Formylation at the C3 position.
Materials and Reagents:
| Reagent | Molar Equiv. | Purity |
| This compound | 1.0 | >98% |
| Phosphorus oxychloride (POCl₃) | 1.2 | >99% |
| N,N-Dimethylformamide (DMF, anhydrous) | - | Synthesis Grade |
| Sodium Acetate | - | Reagent Grade |
| Diethyl ether | - | Reagent Grade |
| Water (deionized) | - | - |
Step-by-Step Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 eq) dropwise to anhydrous DMF with vigorous stirring, maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the solution of this compound to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully add a solution of sodium acetate in water to quench the reaction.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 5-fluoro-2-methyl-1H-indole-3-carbaldehyde by silica gel column chromatography.
Trustworthiness and Self-Validation: The progress of the reaction should be carefully monitored by TLC. The formation of the product can be confirmed by the appearance of a new, more polar spot. The structure of the purified product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Bioactive Molecules: (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid
(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid is a known derivative with potential anti-inflammatory properties, serving as an excellent example of a multi-step synthesis starting from this compound.[6] The synthesis involves an initial N-protection step, followed by Friedel-Crafts acylation at the C3 position and subsequent deprotection.
Synthetic Workflow:
Multi-step synthesis of a bioactive derivative.
This multi-step synthesis highlights the utility of this compound as a foundational building block for more complex pharmaceutical targets. Each step employs standard, well-established organic transformations, demonstrating the practicality of this synthetic route.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its strategic use allows for the efficient construction of complex molecular architectures with enhanced pharmacological properties. The protocols detailed in this guide for N-alkylation and C3-formylation provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this key intermediate. As the demand for novel therapeutics continues to grow, the importance of fluorinated scaffolds like this compound in the design and synthesis of next-generation medicines is set to increase, paving the way for the discovery of new and more effective treatments for a wide range of diseases.
References
Application Notes and Protocols: 5-Fluoro-2-methylindole in Agrochemical Development
Introduction: The Strategic Advantage of Fluorination in Agrochemical Design
The indole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds.[1][2][3] The strategic incorporation of fluorine atoms into these scaffolds can dramatically enhance their agrochemical potential.[4][5] Fluorine's high electronegativity and small size can improve a molecule's metabolic stability, bioavailability, and binding affinity to target enzymes, often leading to increased potency and selectivity.[6] 5-Fluoro-2-methylindole is a versatile chemical intermediate that serves as an excellent starting point for the synthesis of novel agrochemicals.[6][7][8] Its fluorinated benzene ring and reactive indole nitrogen and C3 position offer multiple sites for chemical modification, allowing for the creation of diverse libraries of candidate compounds for screening as herbicides and fungicides.[6][7]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery and development of new agrochemical agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | [7] |
| Molecular Weight | 149.17 g/mol | [7] |
| Appearance | Yellow to brown powder/crystal | [7] |
| Melting Point | 98-101 °C | [7] |
| Solubility | Soluble in various organic solvents | [7] |
Part 1: Development of a Novel Herbicide Candidate
Conceptual Framework: Auxin Mimicry
Auxinic herbicides are a class of synthetic compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[9][10] They induce uncontrolled and disorganized growth in susceptible plants, leading to their death.[11][12] The indole scaffold of this compound makes it an ideal starting point for designing novel auxin mimic herbicides. By introducing a carboxylic acid or a group that can be metabolized to a carboxylic acid at the C3 position, we can create a molecule that is recognized by the plant's auxin receptors, triggering a lethal hormonal cascade.[12][13]
Proposed Synthesis of a this compound-based Herbicide
The following protocol details a plausible synthetic route to a candidate herbicidal compound, (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.
Caption: Proposed synthetic pathway for a this compound-based herbicide.
Experimental Protocol: Synthesis of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Step 1: Synthesis of the Gramine Mannich Base Intermediate
-
To a stirred solution of this compound (10.0 g, 67.0 mmol) in glacial acetic acid (50 mL) at 0-5 °C, add a pre-cooled solution of dimethylamine (40% aqueous solution, 15.1 g, 134 mmol) and formaldehyde (37% aqueous solution, 10.9 g, 134 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and basify with a concentrated sodium hydroxide solution until a pH of 9-10 is reached, keeping the temperature below 10 °C.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the gramine mannich base intermediate.
Step 2: Synthesis of the Indole-3-acetonitrile Derivative
-
Suspend the dried gramine intermediate (from Step 1) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium cyanide (4.9 g, 100 mmol) to the suspension.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude indole-3-acetonitrile derivative. Purify by column chromatography if necessary.
Step 3: Hydrolysis to (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
-
Dissolve the indole-3-acetonitrile derivative (from Step 2) in a 10% aqueous sodium hydroxide solution (100 mL).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid.
Protocol for Greenhouse Herbicide Efficacy Trial
This protocol outlines a whole-plant bioassay to evaluate the herbicidal efficacy of the synthesized compound.[14]
1. Plant Material and Growth Conditions:
-
Test Species: Select a mix of broadleaf and grass weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria viridis (green foxtail)).
-
Growth Medium: Use a standard potting mix (e.g., 60% loam, 20% peat, 20% sand).
-
Sowing: Sow seeds in plastic pots (10 cm diameter) and thin to a uniform number of seedlings per pot after emergence.
-
Greenhouse Conditions: Maintain a temperature of 25/18 °C (day/night) with a 16-hour photoperiod. Water plants as needed.
2. Herbicide Application:
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Application Rates: Prepare a series of dilutions to apply a range of doses (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare).
-
Application: Apply the herbicide solutions to plants at the 2-4 true leaf stage using a laboratory spray chamber calibrated to deliver a specific volume.[15]
3. Evaluation:
-
Visual Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70 °C for 72 hours, and weigh to determine the percent reduction in biomass compared to the untreated control.
Part 2: Development of a Novel Fungicide Candidate
Conceptual Framework: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase (SDH), or complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][16] SDHI fungicides block the activity of this enzyme, leading to a disruption of fungal respiration and energy production, ultimately causing fungal cell death.[1][16][17] The indole ring can be functionalized to create molecules that bind to the ubiquinone-binding site of the SDH enzyme.[18]
Proposed Synthesis of a this compound-based Fungicide
The following protocol describes a potential synthetic route to a candidate fungicidal compound, a novel N-substituted 5-fluoro-2-methyl-1H-indole-3-carboxamide.
References
- 1. ndsu.edu [ndsu.edu]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 10. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 11. scielo.br [scielo.br]
- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 16. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 5-Fluoro-2-methylindole in Advanced Material Science
Introduction: Unlocking New Frontiers in Material Science with 5-Fluoro-2-methylindole
This compound is a versatile fluorinated indole derivative that is emerging as a significant building block in the realm of material science.[1][2] The strategic incorporation of a fluorine atom onto the indole scaffold imparts unique electronic properties and enhanced stability, making it a highly valuable intermediate for the synthesis of advanced materials.[1][2] This guide provides an in-depth exploration of the applications of this compound in material science, with a focus on conducting polymers for organic electronics and its potential as a linker in the synthesis of Metal-Organic Frameworks (MOFs). Detailed, field-proven protocols are presented to enable researchers and scientists to harness the potential of this remarkable compound.
The core value of this compound lies in the profound influence of the fluorine atom on the electronic characteristics of the resulting materials. This is a well-established strategy in material science to modify properties such as electron transport, ionization potential, and overall molecular stability.[3] These modifications are paramount for optimizing the performance of devices like Organic Light-Emitting Diodes (OLEDs).[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in material synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈FN | [1][2] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | Yellow to brown powder/fused solid | [1][4] |
| Melting Point | 98-101 °C | [1][2] |
| Solubility | Soluble in various organic solvents | [1] |
Application I: Synthesis of Poly(this compound) for Organic Electronics
The indole moiety is a foundational motif in many functional organic materials due to its inherent electronic properties and synthetic versatility.[3] The electropolymerization of indole and its derivatives is a powerful technique to generate electroactive and conducting polymer films directly onto an electrode surface. The resulting polyindole films have shown promise in various applications, including sensors, electrochromic devices, and as hole-transporting layers in OLEDs.
The introduction of the electron-withdrawing fluorine atom at the 5-position of the indole ring is expected to lower the HOMO and LUMO energy levels of the resulting polymer, poly(this compound). This can lead to improved air stability and better energy level alignment with other materials in an organic electronic device, such as an OLED.
Protocol: Electropolymerization of this compound
This protocol details the electrochemical polymerization of this compound to form a thin film of poly(this compound) on a conductive substrate. The procedure is adapted from established methods for the electropolymerization of similar indole derivatives.[5][6]
Materials:
-
This compound (≥98% purity)
-
Acetonitrile (ACN), anhydrous (≥99.8%)
-
Lithium perchlorate (LiClO₄), battery grade (≥99.99%)
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide, Glassy Carbon Electrode (GCE), or Platinum (Pt) electrode
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Monomer Solution Preparation: Prepare a 10 mM solution of this compound in the 0.1 M LiClO₄/acetonitrile electrolyte solution.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the chosen working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode.
-
Ensure the working electrode is clean and polished (if applicable) before use.
-
Fill the cell with the monomer solution, ensuring that all three electrodes are properly immersed.
-
-
Electropolymerization:
-
Connect the electrodes to the electrochemical workstation.
-
Perform cyclic voltammetry (CV) to induce electropolymerization.
-
Scan the potential from -0.2 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.
-
An increase in the peak current with each cycle indicates the deposition and growth of the polymer film on the working electrode.
-
-
Film Characterization:
-
After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The resulting poly(this compound) film can be characterized by various techniques, including:
-
Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer film in a monomer-free electrolyte solution.
-
UV-Vis Spectroscopy: To determine the optical properties and bandgap of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer film.
-
-
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: Used to prevent the interference of water in the electrochemical reactions.
-
Lithium Perchlorate (LiClO₄): A common supporting electrolyte that provides high ionic conductivity and a wide electrochemical window.
-
Cyclic Voltammetry (CV): A versatile technique that allows for both the polymerization of the monomer and the in-situ characterization of the polymer film's electrochemical behavior. The potential range is chosen to encompass the oxidation potential of the monomer, which is necessary to initiate polymerization.
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Application II: this compound as a Linker for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands.[7] The tunability of both the metal center and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis.
Fluorinated MOFs (F-MOFs) have garnered significant interest as the incorporation of fluorine atoms into the organic linkers can enhance the material's hydrophobicity, chemical stability, and affinity for specific guest molecules.[8][9] While direct synthesis of MOFs using this compound as a primary linker has not been extensively reported, its structure presents opportunities for its use after appropriate functionalization.
Conceptual Protocol: Synthesis of a MOF using a this compound-dicarboxylate Linker
This conceptual protocol outlines the synthesis of a hypothetical MOF using a dicarboxylate derivative of this compound. The first step involves the synthesis of the linker, followed by the solvothermal synthesis of the MOF.
Part A: Synthesis of this compound-3,7-dicarboxylic acid (FMIDC)
The indole ring can be functionalized at various positions. This hypothetical protocol targets the 3 and 7 positions for the introduction of carboxylic acid groups, which are common coordinating groups in MOF synthesis.
Materials:
-
This compound
-
Strong base (e.g., n-butyllithium)
-
Dry ice (solid CO₂)
-
Anhydrous solvent (e.g., THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Deprotonation: Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C.
-
Lithiation: Slowly add a stoichiometric amount of a strong base, such as n-butyllithium, to deprotonate the indole at specific positions. This step would require careful optimization to achieve selective double lithiation.
-
Carboxylation: Quench the reaction mixture with an excess of crushed dry ice. The lithium-carbon bonds will react with CO₂ to form carboxylate salts.
-
Acidification: Allow the reaction to warm to room temperature, then acidify with aqueous HCl to protonate the carboxylate groups, yielding the this compound-dicarboxylic acid (FMIDC) linker.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part B: Solvothermal Synthesis of a MOF using FMIDC
Materials:
-
This compound-3,7-dicarboxylic acid (FMIDC) linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a glass vial, dissolve the FMIDC linker and the chosen metal salt in the solvent. The molar ratio of linker to metal salt will need to be optimized.
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless steel autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a set period (24-72 hours).
-
Crystal Formation: After the reaction, allow the autoclave to cool slowly to room temperature to promote the formation of single crystals.
-
Product Isolation and Characterization:
-
Collect the crystalline product by filtration and wash with fresh solvent.
-
Dry the product under vacuum.
-
Characterize the resulting MOF using techniques such as:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.
-
-
Caption: Conceptual workflow for the synthesis of a MOF using a functionalized this compound linker.
Conclusion and Future Outlook
This compound is a promising platform molecule for the development of novel materials with tailored electronic and structural properties. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore its potential in organic electronics and porous materials. The unique combination of the indole scaffold and the fluorine substituent offers a rich design space for the creation of next-generation materials for a wide array of applications. Further research into the functionalization of this compound and the exploration of its derivatives as building blocks for other advanced materials, such as polymers for biomedical applications and organic photovoltaics, is highly encouraged.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron Trifluoride Diethyl Etherate | Semantic Scholar [semanticscholar.org]
- 7. Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications. | Semantic Scholar [semanticscholar.org]
- 8. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Organic Semiconductors from 5-Fluoro-2-methylindole
Abstract
This comprehensive guide details the synthesis, characterization, and application of novel organic semiconducting materials derived from 5-fluoro-2-methylindole. This versatile building block, noted for its unique electronic properties imparted by the fluorine substituent, serves as a valuable precursor for both polymeric and small-molecule semiconductors.[1][2] This document provides detailed, field-proven protocols for the synthesis of a representative polymer, poly(this compound), via oxidative polymerization, and a small-molecule dimer through a functionalization and cross-coupling strategy. We further elaborate on the characterization of these materials and their performance in organic field-effect transistors (OFETs), offering researchers, scientists, and drug development professionals a practical framework for the exploration of new indole-based electronic materials.
Introduction: The Strategic Advantage of this compound in Organic Electronics
The indole moiety is an electron-rich heterocyclic system that has garnered significant interest in the field of organic electronics due to its planarity and propensity for π-π stacking, which is conducive to efficient charge transport.[2] The strategic incorporation of a fluorine atom at the 5-position of the 2-methylindole core, as in this compound, offers a powerful tool for tuning the electronic properties of the resulting semiconductor. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the material, which can enhance stability and facilitate charge injection from common electrodes.[1] Furthermore, the 2-methyl group provides steric hindrance that can influence the solid-state packing of the molecules, a critical factor in determining charge carrier mobility.
This compound is a commercially available, yellow crystalline solid with a molecular formula of C₉H₈FN and a molecular weight of approximately 149.17 g/mol .[1] Its solubility in common organic solvents makes it a tractable starting material for a variety of synthetic transformations.[1] This guide will explore two primary pathways for leveraging this precursor in the synthesis of organic semiconductors: direct oxidative polymerization and a more controlled synthesis of a defined small molecule.
Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 399-72-4 | [2] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | Yellow to brown powder/fused solid | [1] |
| Melting Point | 98-101 °C | [1] |
| Purity (Typical) | ≥95% (HPLC) | |
| Solubility | Soluble in various organic solvents | [1] |
Synthetic Pathways to Organic Semiconductors
We present two distinct, robust protocols for the synthesis of organic semiconductors from this compound. The first is a direct polymerization to yield a p-type semiconducting polymer. The second is a multi-step synthesis of a well-defined dimeric small molecule, which allows for more precise structure-property relationship studies.
Pathway 1: Oxidative Polymerization to Poly(this compound)
Oxidative polymerization is a direct method to form carbon-carbon bonds between aromatic units, leading to a conjugated polymer. In this protocol, we utilize iron(III) chloride (FeCl₃) as the oxidant to polymerize this compound. The polymerization is expected to occur primarily through the C3 and C7 positions of the indole ring, leading to a conjugated backbone.
Caption: Workflow for the synthesis of Poly(this compound).
Protocol 3.1: Synthesis of Poly(this compound)
Materials:
-
This compound (≥95%)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Acetone
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Monomer Solution: In a 250 mL Schlenk flask under an inert atmosphere (Argon), dissolve 1.00 g (6.70 mmol) of this compound in 100 mL of anhydrous chloroform. Stir until a clear solution is obtained.
-
Preparation of Oxidant Solution: In a separate 100 mL Schlenk flask under an inert atmosphere, dissolve 4.36 g (26.8 mmol, 4 equivalents) of anhydrous FeCl₃ in 50 mL of anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes at room temperature with vigorous stirring. The reaction mixture will gradually darken to a deep green or black color.
-
Reaction Time: Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere.
-
Precipitation: Pour the reaction mixture into 500 mL of methanol. A dark precipitate will form.
-
Washing: Collect the precipitate by filtration. Wash the solid sequentially with copious amounts of methanol, acetone, and deionized water to remove residual oxidant and oligomers.
-
Soxhlet Extraction: Dry the crude polymer and then purify it by Soxhlet extraction with methanol, acetone, and hexane to remove any remaining low molecular weight species. The final polymer is then extracted with chloroform.
-
Final Product Isolation: Concentrate the chloroform fraction under reduced pressure and precipitate the polymer in methanol. Collect the solid by filtration and dry it in a vacuum oven at 60 °C for 24 hours.
Expected Yield: 40-60% of a dark-colored solid.
Pathway 2: Synthesis of a Dimeric Small Molecule
For more defined electronic materials, a step-wise synthesis of small molecules is often preferred. Here, we propose the synthesis of a dimer of this compound, coupled through the C3 position. This requires an initial functionalization of the indole ring, followed by a cross-coupling reaction.
Caption: Workflow for the synthesis of a this compound dimer.
Protocol 3.2.1: Synthesis of 3-Bromo-5-fluoro-2-methylindole
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1.00 g (6.70 mmol) of this compound in 50 mL of DCM in a round-bottom flask and cool to 0 °C.
-
Bromination: Add 1.20 g (6.70 mmol) of NBS portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the title compound.
Protocol 3.2.2: Suzuki Coupling to form 5,5'-Difluoro-2,2'-dimethyl-3,3'-biindole
Materials:
-
3-Bromo-5-fluoro-2-methylindole
-
This compound-3-boronic acid pinacol ester (assumed to be synthesized separately)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1 mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-bromo-5-fluoro-2-methylindole (1.0 eq), this compound-3-boronic acid pinacol ester (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed toluene and water (10:1 v/v).
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the dimer.
Material Characterization
The synthesized materials should be thoroughly characterized to understand their structural, optical, and electronic properties.
| Characterization Technique | Purpose | Representative Data for Poly(this compound) |
| ¹H NMR Spectroscopy | Structural verification and purity assessment. | Broad, overlapping signals in the aromatic region (6.5-8.0 ppm) and a broad signal for the methyl group (~2.4 ppm). |
| FTIR Spectroscopy | Identification of functional groups. | C-H stretching (aromatic and aliphatic), N-H stretching (~3400 cm⁻¹), C-F stretching (~1100-1200 cm⁻¹). |
| UV-Vis Spectroscopy | Determination of optical bandgap. | Absorption maximum in solution (CHCl₃) at ~380 nm, with a film absorption edge around 450 nm, corresponding to an optical bandgap of ~2.75 eV. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Onset of oxidation at ~0.8 V vs. Fc/Fc⁺, corresponding to a HOMO level of approximately -5.2 eV. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity of the polymer. | Number average molecular weight (Mn) of ~15 kDa with a polydispersity index (PDI) of ~2.5. |
Application in Organic Field-Effect Transistors (OFETs)
To evaluate the semiconducting properties of the synthesized materials, they can be integrated into organic field-effect transistors (OFETs). A typical bottom-gate, top-contact device architecture can be used.
Protocol 5.1: OFET Fabrication and Characterization
-
Substrate Preparation: Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, which also serves as the gate electrode and gate dielectric, respectively. Clean the substrates by ultrasonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Semiconductor Deposition: Dissolve the synthesized polymer or small molecule in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the SiO₂ surface by spin-coating.
-
Annealing: Anneal the films at a temperature slightly below the material's glass transition or melting point to improve molecular ordering.
-
Electrode Deposition: Deposit gold source and drain electrodes (50 nm) through a shadow mask by thermal evaporation.
-
Characterization: Measure the electrical characteristics of the OFETs in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
Representative OFET Performance Data:
| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Poly(this compound) | 10⁻³ - 10⁻² | 10⁴ - 10⁵ | -5 to -15 |
| 5,5'-Difluoro-2,2'-dimethyl-3,3'-biindole | 10⁻² - 10⁻¹ | 10⁵ - 10⁶ | -2 to -10 |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel organic semiconductors. The protocols outlined in this guide provide a solid foundation for the preparation of both polymeric and small-molecule materials. The fluorination of the indole core is a key strategy for tuning the electronic properties of these materials, making them suitable for applications in organic electronics. Further optimization of synthetic conditions and device engineering can lead to even higher performance materials and devices.
References
The Strategic Role of 5-Fluoro-2-methylindole in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Fluorinated Indole Scaffold in Modern Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. Within the vast chemical space explored for kinase inhibitor design, the indole nucleus has emerged as a "privileged scaffold" due to its ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region.[1][2]
The strategic incorporation of fluorine into these scaffolds has proven to be a powerful tactic in medicinal chemistry.[3] The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong C-F bonds—can profoundly enhance a drug candidate's profile. These enhancements include increased metabolic stability by blocking sites of oxidative metabolism, improved binding affinity to the target protein through favorable electrostatic interactions, and modulated lipophilicity and pKa, which can fine-tune pharmacokinetic properties like cell permeability and oral bioavailability.[3][4][5]
This guide focuses on the application of a key fluorinated building block, 5-fluoro-2-methylindole , and its closely related oxidized form, 5-fluoro-2-oxindole , in the synthesis of clinically significant kinase inhibitors. We will provide an in-depth look at the causality behind its use, detailed synthetic protocols for cornerstone reactions, and an overview of the potent inhibitors derived from this versatile scaffold.
The Rationale for Fluorination at the 5-Position
The choice of the 5-fluoro substitution on the indole ring is not arbitrary. This specific modification offers a compelling combination of electronic and steric advantages that are leveraged in the design of inhibitors targeting key oncogenic kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[6][7] The electron-withdrawing nature of the fluorine atom at this position can modulate the electron density of the indole ring system, influencing the hydrogen-bonding capacity of the indole N-H group, which is often a critical interaction point in the kinase active site. Furthermore, this modification can significantly improve the overall pharmacological profile of the resulting inhibitor.[3]
Core Synthetic Strategies and Key Reactions
The 5-fluoro-2-oxindole core is a central component in a number of multi-receptor tyrosine kinase inhibitors. A pivotal reaction for constructing the final drug molecule is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group at the C3 position of the 5-fluoro-2-oxindole ring with an aldehyde, typically on a substituted pyrrole or other heterocyclic ring system. This condensation creates the characteristic exocyclic double bond that links the two key heterocyclic fragments of the final inhibitor.[8][9]
Workflow for Kinase Inhibitor Synthesis via Knoevenagel Condensation
The general workflow illustrates the coupling of the two primary heterocyclic systems to form the final active pharmaceutical ingredient (API).
Caption: General synthetic workflow for kinase inhibitors.
Detailed Application Protocols
The following protocols are derived from established syntheses of multi-kinase inhibitors and are intended for research and development purposes.
Protocol 1: Synthesis of Sunitinib via Knoevenagel Condensation
Sunitinib (SU11248) is a multi-kinase inhibitor targeting VEGFR and PDGFR, among others.[10] Its synthesis prominently features the condensation of 5-fluoro-2-oxindole with a substituted pyrrole aldehyde.[11][12]
Reaction Scheme:
(Illustrative scheme, not generated)
Materials:
-
5-[Formyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1.0 equiv)
-
5-Fluoro-2-oxindole (1.0 equiv)[13]
-
Pyrrolidine (0.2 equiv, catalyst)
-
Ethanol or Methanol (as solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-[Formyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide and 5-fluoro-2-oxindole.
-
Add ethanol (or methanol) to the flask to create a slurry.[11]
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Add pyrrolidine to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the resulting yellow solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum at 40-50 °C to yield Sunitinib base. The reported yield for this step is typically high, often exceeding 78%.[11]
Self-Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity. The melting point should be consistent with reported values. HPLC analysis should show high purity (>99.5%).[11]
Protocol 2: Synthesis of Nintedanib Core Structure
Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[6][14] The synthesis involves creating a substituted oxindole core which is then coupled with the aniline side chain. While this compound itself is not directly in the final structure, the synthesis relies on a substituted indolinone core, demonstrating the versatility of the indole scaffold chemistry.[15][16] The final key step involves the reaction of an activated indolinone intermediate with an aniline derivative.
Reaction Scheme:
(Illustrative scheme, not generated)
Materials:
-
(Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (1.0 equiv)
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.0 equiv)[17][18]
-
Toluene or a similar high-boiling solvent
-
Acetic Acid (catalyst)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate in toluene.
-
Add N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide to the solution.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Filter the resulting solid, wash with a small amount of cold toluene, and then with a non-polar solvent like hexane.
-
Dry the solid under vacuum to yield the Nintedanib free base.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques (NMR, MS, HPLC). The purity should meet pharmaceutical standards.
Target Kinases and Signaling Pathways
The inhibitors derived from the 5-fluoro-indole scaffold, such as Sunitinib and Nintedanib, are potent blockers of receptor tyrosine kinases that drive angiogenesis—the formation of new blood vessels, a process critical for tumor growth and metastasis.[6][19]
VEGFR/PDGFR/FGFR Signaling Axis
These receptors, when activated by their respective ligands (VEGF, PDGF, FGF), dimerize and autophosphorylate, initiating a cascade of downstream signaling events that lead to cell proliferation, migration, survival, and angiogenesis.[1][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
Caption: Inhibition of Angiogenic Signaling Pathways.
Quantitative Data and Structure-Activity Relationship (SAR)
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The 5-fluoro-2-oxindole core is integral to achieving low nanomolar potency against key angiogenic kinases.
| Kinase Inhibitor | Core Scaffold | Target Kinases | Representative IC₅₀ (nM) | Reference |
| Sunitinib | 5-Fluoro-2-oxindole | VEGFR-2, PDGFR-β | 9, 8 | [7] |
| Nintedanib | Indolinone | VEGFR, FGFR, PDGFR | 5-35 (range for targets) | [6] |
| Compound 3g* | 5-Fluoro-2-oxindole | VEGFR-2 (predicted) | High Growth Inhibition | [8][9] |
Note: For Compound 3g, a Sunitinib analogue, specific IC₅₀ values were not provided, but it demonstrated high growth inhibition (>70%) against multiple cancer cell lines, suggesting potent activity.[8]
Structure-Activity Relationship Insights:
-
The Indole/Oxindole Core: Serves as the ATP-mimetic hinge-binding motif. The N-H and carbonyl oxygen act as crucial hydrogen bond donor and acceptor, respectively.
-
5-Fluoro Substituent: Enhances binding affinity and improves metabolic stability. Studies have shown that moving the fluorine to other positions, or removing it, can drastically alter potency and pharmacokinetic properties.[3] For example, in a series of Rho kinase inhibitors, a 6-fluoroindazole had an IC₅₀ of 14 nM, while the 4-fluoro analogue was significantly less potent at 2500 nM.[3]
-
C3-Substituent: The exocyclic double bond introduced by the Knoevenagel condensation provides conformational rigidity. The nature of the heterocyclic ring attached at this position (e.g., pyrrole in Sunitinib) is critical for engaging with the solvent-exposed region of the active site and dictates selectivity.
-
Side Chain: The solubilizing side chain (e.g., the diethylaminoethylamide on Sunitinib) is essential for achieving the required physicochemical properties for oral bioavailability.
Conclusion
This compound and its oxindole derivative are not merely passive intermediates; they are strategically designed building blocks that impart advantageous properties to the final kinase inhibitor. The fluorine atom at the 5-position is a key element that enhances target binding and metabolic stability, leading to potent and effective drugs like Sunitinib. The synthetic methodologies, particularly the robust Knoevenagel condensation, provide a reliable and efficient route to these complex molecules. For researchers and drug development professionals, a deep understanding of the chemistry and biological rationale behind using this scaffold is essential for designing the next generation of targeted therapies.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 12. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. patents.justia.com [patents.justia.com]
- 17. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 18. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. researchgate.net [researchgate.net]
- 29. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
Application Note & Comprehensive Protocols for Advanced C-C Bond Formation
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 5-Fluoro-2-methylindole
Introduction: The Strategic Importance of Arylated Fluoroindoles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed process has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][3]
This guide focuses on a substrate of significant interest in medicinal chemistry: this compound. The indole scaffold is a privileged structure found in numerous biologically active compounds. The strategic incorporation of a fluorine atom, as in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[4][5] Consequently, the development of robust protocols for the arylation of this building block is of paramount importance to researchers in drug discovery and development.
This document provides a detailed examination of the Suzuki-Miyaura coupling as applied to this compound, moving beyond a simple recitation of steps to explain the underlying principles that govern reaction success. We will explore the reaction mechanism, dissect the critical roles of each reaction component, and present field-proven protocols designed for both general application and high-efficiency coupling of challenging substrates.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6][7] Understanding this cycle is critical for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a bromo- or iodo-indole derivative), forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[1][7]
-
Transmetalation: The organic moiety from the organoboron species (the boronic acid or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[6][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Special Considerations for N-H Indoles: The presence of an unprotected N-H group on the indole ring can present a challenge. The acidic proton and the nitrogen's lone pair can interact with the palladium catalyst or react with the base, potentially leading to catalyst inhibition or undesired side reactions.[9][10] The choice of a suitable base and a robust, sterically hindered ligand is therefore critical to mitigate these effects and achieve high yields without the need for a protecting group.
Optimizing Reaction Parameters: A Scientist's Perspective
A successful coupling reaction is a carefully orchestrated interplay of several key components. The choices made are not arbitrary; they are grounded in the principles of organometallic chemistry.
The Catalyst System: Palladium Source and Ligand
The "catalyst" is a combination of a palladium precursor and a stabilizing ligand.
-
Palladium Precursors: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7][8] Precursors in the Pd(II) state, like Pd(OAc)₂, must first be reduced in situ to the active Pd(0) form, which can sometimes consume a portion of the ligand or organoboron reagent.[11]
-
Ligands: The ligand is arguably the most critical component for challenging substrates. It stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black. For electron-rich heterocycles like indoles, bulky and electron-donating phosphine ligands are the gold standard.
-
Buchwald Ligands: A class of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have revolutionized cross-coupling by enabling reactions on previously unreactive substrates, including N-H heterocycles.[9][12] They promote fast reductive elimination and stabilize the catalytic species.
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium, offering high activity and thermal stability.[13]
-
-
Precatalysts: Modern approaches often utilize "precatalysts" (e.g., SPhos Pd G3, XPhos Pd G3), where the ligand is pre-complexed with palladium. These are often air- and moisture-stable, ensuring accurate stoichiometry and high reactivity, making them ideal for reproducible results.[9][14]
The Role of the Base
The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion [-B(OH)₃]⁻, which readily participates in the transmetalation step.[6][8][12]
-
Potassium Carbonate (K₂CO₃): A common, mild base suitable for many standard couplings.
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that is often superior for coupling N-H heterocycles. Its use can accelerate the reaction and suppress side reactions.[9][12]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate that can be effective when other bases fail, though its cost is higher.
-
Hydroxides (NaOH, KOH): Strong bases that can be highly effective but may not be compatible with base-sensitive functional groups on the substrates.[7]
The Solvent System
Suzuki couplings are typically run in a biphasic mixture of an organic solvent and water.
-
Organic Phase (e.g., 1,4-Dioxane, Toluene, DMF): This phase dissolves the organic halide, the organoboron reagent, and the palladium catalyst complex.
-
Aqueous Phase: The water is crucial for dissolving the inorganic base, which allows it to interact with the boronic acid at the phase interface, facilitating the formation of the active boronate species.[6][15]
The ratio of organic solvent to water is an important parameter to optimize for balancing reagent solubility and reaction rate.
Field-Proven Experimental Protocols
The following protocols provide validated starting points for the Suzuki-Miyaura coupling of a halogenated this compound (e.g., 3-bromo-5-fluoro-2-methylindole) with a generic arylboronic acid.
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Protocol A: General Purpose Coupling with Pd(dppf)Cl₂
This protocol uses a robust and commercially available catalyst, making it an excellent starting point for general screening.
| Reagent | Molar Eq. | MW | Sample Amount (for 0.5 mmol scale) |
| 3-Bromo-5-fluoro-2-methylindole | 1.0 | 228.06 | 114 mg |
| Arylboronic Acid | 1.2 | - | 0.6 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.05 | 731.74 | 18.3 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 138 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water | - | - | 1.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-2-methylindole (114 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol), and potassium carbonate (138 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 15-20 minutes. Add 5.0 mL of the degassed solvent mixture to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol B: High-Efficiency Coupling with a Buchwald Precatalyst
This protocol utilizes a modern, highly active precatalyst, which often allows for lower catalyst loadings, milder temperatures, and shorter reaction times, particularly for challenging N-H substrates.[9][14]
| Reagent | Molar Eq. | MW | Sample Amount (for 0.5 mmol scale) |
| 3-Bromo-5-fluoro-2-methylindole | 1.0 | 228.06 | 114 mg |
| Arylboronic Acid | 1.5 | - | 0.75 mmol |
| SPhos Pd G3 Precatalyst | 0.02 | 793.36 | 7.9 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 212.27 | 212 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water | - | - | 1.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add 3-bromo-5-fluoro-2-methylindole (114 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), SPhos Pd G3 precatalyst (7.9 mg, 0.01 mmol), and potassium phosphate (212 mg, 1.0 mmol) to a reaction vial with a stir bar.
-
Inert Atmosphere: If not in a glovebox, seal the vial and establish an inert atmosphere as described in Protocol A.
-
Solvent Addition: Add 5.0 mL of degassed 4:1 1,4-dioxane/water via syringe.
-
Reaction: Heat the sealed vial to 80 °C and stir vigorously. These reactions are often complete within 2-12 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-9 as detailed in Protocol A.
Summary of Recommended Conditions
| Parameter | Protocol A (General Purpose) | Protocol B (High-Efficiency) | Rationale for Difference |
| Catalyst | Pd(dppf)Cl₂ | SPhos Pd G3 | Buchwald precatalyst is more active, allowing lower loading and milder conditions.[9] |
| Catalyst Loading | 5 mol% | 2 mol% | Higher activity of the G3 precatalyst requires less material. |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is often more effective for N-H heterocycles, preventing side reactions.[9][12] |
| Boronic Acid Eq. | 1.2 | 1.5 | A slightly larger excess can help drive the reaction to completion with the more active catalyst. |
| Temperature | 90 °C | 80 °C | Higher catalyst activity allows for a lower reaction temperature, improving selectivity. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | - Ensure reagents and solvents are properly degassed. - Use a fresh bottle of catalyst or a highly active precatalyst. - Maintain a strict inert atmosphere throughout the setup and reaction. |
| 2. Inefficient Base/Solvent System | - Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). - Screen alternative solvents like Toluene or DMF in place of Dioxane. | |
| 3. N-H Inhibition of Catalyst | - Use a bulkier, electron-rich ligand system like SPhos or XPhos.[9][10] | |
| 4. Poor Quality Boronic Acid | - Use a fresh batch of boronic acid. - Consider converting the boronic acid to its more stable pinacol ester derivative.[2] | |
| Side Product Formation | 1. Boronic Acid Homocoupling (R²-R²) | - This is often caused by the presence of oxygen. Improve the degassing procedure for solvents and ensure the reaction is run under a robust inert atmosphere. |
| 2. Protodeboronation (R²-H) | - The boronic acid is being replaced by a proton from the solvent. - Minimize the amount of water or try a milder base (e.g., KF).[8] - Use a boronic ester instead of the acid.[9] | |
| 3. Dehalogenation of Starting Material (R¹-H) | - The halide is being replaced by a proton. - Lower the reaction temperature. - Use a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the C-C functionalization of this compound. Success in these reactions is not a matter of chance but a result of a rational selection of catalyst, ligand, base, and solvent. For routine transformations, traditional catalysts like Pd(dppf)Cl₂ provide a reliable option. However, for achieving the highest efficiency, minimizing reaction times, and overcoming the inherent challenges of N-H indole substrates, modern Buchwald-type precatalysts offer a distinct advantage. By understanding the mechanistic principles and systematically optimizing the key reaction parameters, researchers can confidently and reproducibly synthesize novel arylated fluoroindole derivatives to advance their research programs.
References
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
N-alkylation protocols for 5-Fluoro-2-methylindole
An Application Guide to N-Alkylation Protocols for 5-Fluoro-2-methylindole
Abstract
This comprehensive application note provides detailed protocols and theoretical insights for the N-alkylation of this compound, a critical building block in medicinal chemistry and drug development.[1][2] The introduction of a fluorine atom at the 5-position modulates the electronic properties of the indole ring, influencing its reactivity and the pharmacological profile of its derivatives.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a selection of robust methods, from classical strong-base-mediated reactions to modern phase-transfer catalysis. Each protocol is presented with step-by-step instructions, mechanistic explanations, and comparative data to assist in methodological selection and optimization.
Introduction: The Significance of this compound N-Alkylation
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] N-alkylation is a fundamental transformation that allows for the introduction of diverse substituents on the indole nitrogen, profoundly impacting a molecule's steric and electronic properties, solubility, metabolic stability, and target-binding affinity.
This compound (C₉H₈FN, MW: 149.17 g/mol ) is a particularly valuable intermediate.[1] The electron-withdrawing fluorine atom at the C5 position increases the acidity of the N-H proton (pKa ≈ 16) compared to unsubstituted indole, facilitating its deprotonation.[4][5] This enhanced acidity is a key consideration in designing N-alkylation strategies. However, care must be taken to control reaction conditions to prevent potential side reactions, such as C3-alkylation, although the 2-methyl group provides some steric hindrance at that position.
This guide details two primary, field-proven protocols for the N-alkylation of this substrate:
-
Protocol A: Classical Deprotonation with Sodium Hydride (NaH)
-
Protocol B: Phase-Transfer Catalysis (PTC) with Tetrabutylammonium Salts
The selection between these methods depends on factors such as substrate reactivity, scale, cost, and tolerance to anhydrous or biphasic conditions.
Protocol A: Classical N-Alkylation via Strong Base Deprotonation
This method is the most conventional approach for N-alkylation and relies on the stoichiometric use of a strong, non-nucleophilic base to quantitatively generate the indole anion, followed by its reaction with an electrophilic alkylating agent.[3][6] Sodium hydride (NaH) is the base of choice due to its high efficacy and the innocuous nature of the hydrogen gas byproduct.
Mechanistic Principle
The reaction proceeds in two discrete steps:
-
Deprotonation: The hydride ion (H⁻) from NaH abstracts the acidic proton from the indole nitrogen, forming a sodium indolate salt and liberating hydrogen gas. This step is irreversible.
-
Nucleophilic Substitution: The resulting indolate anion, a potent nucleophile, attacks the alkylating agent (typically an alkyl halide) in a classic Sₙ2 reaction to form the N-C bond.[5]
Experimental Workflow Diagram
Caption: Workflow for Strong Base-Mediated N-Alkylation.
Detailed Step-by-Step Protocol
-
Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to achieve a concentration of 0.2-0.5 M. Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 eq) portion-wise. Caution: Hydrogen gas evolves. Stir the resulting slurry at 0 °C for 30–60 minutes, or until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.05–1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkylating agents, gentle heating (e.g., 50–80 °C) may be necessary.[3][6]
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Key Parameters and Considerations
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Base | Sodium Hydride (NaH), 60% disp. | Highly effective and irreversible. Use of a strong base ensures complete deprotonation, minimizing competitive C3-alkylation.[3] |
| Equivalents (Base) | 1.1–1.2 eq | A slight excess ensures complete conversion of the indole to its conjugate base. |
| Solvent | Anhydrous DMF, THF | Aprotic polar solvents that effectively solvate the sodium cation but do not interfere with the strong base. DMF is often preferred for its higher boiling point and ability to dissolve salts.[3] |
| Temperature | 0 °C to RT (or heated) | Deprotonation is performed at 0 °C for safety and control. Alkylation temperature depends on the electrophile's reactivity. |
| Workup | Quench with sat. NH₄Cl | NH₄Cl is a mild proton source that neutralizes any unreacted NaH without causing hydrolysis of sensitive functional groups. |
Protocol B: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) offers a milder, often more scalable, and operationally simpler alternative to the use of strong, moisture-sensitive bases.[7][8] The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid), eliminating the need for strictly anhydrous solvents.
Mechanistic Principle
The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or hydrogensulfate (TBAHS), facilitates the transfer of the indolate anion from the solid or aqueous phase (where it is formed by a base like NaOH or K₂CO₃) into the organic phase containing the alkylating agent.
The catalytic cycle involves:
-
Anion Exchange: The catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) with the indolate anion (Ind⁻) at the phase interface, forming a lipophilic ion pair (Q⁺Ind⁻).
-
Phase Transfer: The Q⁺Ind⁻ ion pair migrates into the bulk organic phase.
-
Alkylation: In the organic phase, the "naked" and highly reactive indolate anion reacts with the alkyl halide (R-Y) to form the N-alkylated indole (Ind-R).
-
Catalyst Regeneration: The catalyst (now as Q⁺Y⁻) returns to the interface to begin another cycle.
PTC Catalytic Cycle Diagram
Caption: The catalytic cycle in Phase-Transfer Catalysis N-alkylation.
Detailed Step-by-Step Protocol
-
Setup: To a round-bottom flask, add this compound (1.0 eq), the organic solvent (e.g., Toluene or Dichloromethane), the alkylating agent (1.1–1.5 eq), and the phase-transfer catalyst (e.g., TBAHS, 5–10 mol%).
-
Base Addition: Add the base, typically powdered potassium hydroxide (KOH) or a 50% aqueous solution of sodium hydroxide (NaOH) (2.0–5.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (e.g., 25–80 °C) for 4–48 hours. Vigorous stirring is crucial to maximize the interfacial area for the reaction.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. If an aqueous base was used, separate the layers. If a solid base was used, filter it off.
-
Extraction & Washing: Wash the organic layer with water to remove the base and catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Key Parameters and Considerations
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Base | 50% aq. NaOH, powdered KOH | Inexpensive, readily available bases. The choice between aqueous and solid base can affect reaction rates and workup.[9] |
| Catalyst | TBAHS, TBAB (5-10 mol%) | Tetrabutylammonium (Q⁺) salts are effective due to the good lipophilicity of the cation. The choice of anion (X⁻) can sometimes influence catalyst efficiency. |
| Solvent | Toluene, CH₂Cl₂, CH₃CN | A water-immiscible organic solvent is required for liquid-liquid PTC. For solid-liquid PTC, a polar aprotic solvent can be used. |
| Stirring | Vigorous mechanical stirring | Essential for creating a large surface area between phases, which is critical for the reaction rate in a heterogeneous system. |
| Advantages | No need for anhydrous solvents; milder conditions; uses cheaper bases; often easier to scale up. | This protocol avoids the hazards associated with sodium hydride and is more forgiving of ambient moisture. |
Summary and Recommendations
The N-alkylation of this compound is a pivotal reaction for synthesizing advanced pharmaceutical intermediates.
-
Protocol A (NaH/DMF) is recommended for small-scale synthesis where high reactivity is needed and anhydrous conditions can be easily maintained. It is particularly useful for less reactive alkylating agents that may require higher temperatures.
-
Protocol B (PTC) is highly recommended for larger-scale operations due to its operational simplicity, lower cost, and enhanced safety profile. It represents a greener and more efficient industrial approach.[10]
The choice of protocol should be guided by the specific alkylating agent, available laboratory equipment, scale of the reaction, and safety considerations. In all cases, reaction monitoring is crucial for determining the optimal reaction time and maximizing yield.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 8. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Synthesis of a Novel Donor-π-Acceptor Fluorescent Probe from 5-Fluoro-2-methylindole
Abstract
This application note provides a comprehensive guide for the synthesis of a donor-π-acceptor (D-π-A) type fluorescent probe utilizing 5-Fluoro-2-methylindole as a key building block. The unique electronic properties imparted by the fluorinated indole moiety make it an attractive scaffold for the development of sensitive and environmentally responsive fluorescent probes. This document outlines a detailed, two-step synthetic protocol, including the Vilsmeier-Haack formylation of this compound followed by a Knoevenagel condensation. We provide in-depth, field-proven insights into the causality behind experimental choices, self-validating protocols, and expected photophysical properties of the resulting probe. This guide is intended for researchers and professionals in the fields of chemical biology, materials science, and drug development.
Introduction: The Significance of this compound in Fluorescent Probe Design
Indole and its derivatives are privileged structures in the design of fluorescent probes due to their intrinsic fluorescence and electron-rich nature, making them excellent donor moieties in D-π-A systems.[1] The introduction of a fluorine atom at the 5-position of the indole ring, as in this compound, offers several advantages. The high electronegativity of fluorine can modulate the electronic properties of the indole ring, influencing the intramolecular charge transfer (ICT) characteristics of the final probe.[2] This can lead to enhanced photostability, sharper emission spectra, and increased sensitivity to the local microenvironment.[3] Furthermore, polymers of 5-fluoroindole have been shown to exhibit blue light emission, indicating their potential in the development of novel optoelectronic materials.[4][5]
The D-π-A architecture is a cornerstone of modern fluorescent probe design, enabling the creation of molecules with tunable optical properties.[3] In this design, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated linker. Upon photoexcitation, an intramolecular charge transfer from the donor to the acceptor occurs, often resulting in a large Stokes shift and high sensitivity to solvent polarity.[3] This application note details a robust synthetic route to a novel D-π-A fluorescent probe (Probe 1 ) based on a this compound donor.
Synthetic Strategy: A Two-Step Approach to a D-π-A Probe
The synthesis of Probe 1 from this compound is achieved through a reliable two-step sequence:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C3 position of the this compound ring. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to create an electrophilic species that attacks the electron-rich indole.[6] The resulting this compound-3-carbaldehyde serves as a key intermediate.
-
Knoevenagel Condensation: The formyl group of the intermediate is then condensed with an active methylene compound, such as malononitrile, in the presence of a basic catalyst (e.g., piperidine). This reaction extends the π-conjugated system and introduces the electron-accepting dicyanovinyl group, completing the D-π-A architecture of Probe 1 .[7]
This synthetic approach is advantageous due to its operational simplicity, use of readily available reagents, and generally high yields.
Figure 1: Synthetic workflow for the preparation of Probe 1.
Detailed Experimental Protocols
Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound-3-carbaldehyde
This protocol describes the Vilsmeier-Haack formylation of this compound. The Vilsmeier reagent is prepared in situ and reacts with the indole to introduce a formyl group at the C3 position.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (5 mL per 1 g of this compound). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of indole) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (pH ~8-9). Be cautious as this step is exothermic and involves gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound-3-carbaldehyde as a solid.
Protocol 2: Synthesis of Probe 1 via Knoevenagel Condensation
This protocol details the final step in the synthesis of the D-π-A fluorescent probe through a Knoevenagel condensation.
Materials:
-
This compound-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Stir plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL per 1 g of the aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction and Precipitation: Stir the mixture at room temperature. A precipitate of the product, Probe 1 , should begin to form within 30-60 minutes. Continue stirring for an additional 2 hours to ensure complete reaction. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain Probe 1 as a colored solid. Further purification can be achieved by recrystallization if necessary.
Data Presentation and Expected Outcomes
The successful synthesis of Probe 1 will yield a compound with distinct photophysical properties characteristic of a D-π-A fluorophore. The following table summarizes the expected properties based on literature for similar indole-based dyes.[1][8]
| Property | This compound | This compound-3-carbaldehyde | Probe 1 |
| Appearance | Off-white to pale yellow solid | Yellow to orange solid | Deeply colored solid (e.g., red, purple) |
| Molecular Weight ( g/mol ) | 149.17 | 177.18 | 225.22 |
| λabs (nm) in Dichloromethane | ~280-300 | ~320-350 | ~450-550 |
| λem (nm) in Dichloromethane | ~340-360 | ~400-450 | ~550-650 |
| Quantum Yield (Φ) | Low | Low to Moderate | Moderate to High |
| Stokes Shift (nm) | ~60 | ~80-100 | >100 |
Note: The exact absorption and emission maxima, as well as the quantum yield, will be influenced by the solvent environment due to the ICT nature of the probe. A noticeable solvatochromic shift is expected, with emission typically red-shifting in more polar solvents.
Mechanistic Insights and Causality
Figure 2: Simplified mechanism of the Knoevenagel condensation step.
The success of the Knoevenagel condensation hinges on the acidity of the methylene protons in malononitrile. Piperidine, a mild base, is sufficient to deprotonate malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The subsequent elimination of a water molecule is driven by the formation of a highly conjugated and stable D-π-A system. The choice of a mild base like piperidine is crucial to avoid unwanted side reactions with the indole ring itself.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a novel D-π-A fluorescent probe from this compound. The outlined two-step synthetic route is efficient and utilizes standard laboratory techniques. The resulting fluorophore is expected to exhibit interesting photophysical properties, making it a valuable tool for researchers in various scientific disciplines. The principles and protocols described herein can be adapted for the synthesis of a wider library of indole-based fluorescent probes with tailored properties for specific applications in sensing, imaging, and materials science.
References
- 1. Synthesis and chemosensing properties of indole based donor- Π-acceptor dye material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]
Gram-Scale Synthesis of 5-Fluoro-2-methylindole: An Application Note and Detailed Protocol
Introduction: The Significance of 5-Fluoro-2-methylindole in Modern Drug Discovery
This compound is a crucial heterocyclic building block in the landscape of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom at the 5-position of the indole scaffold significantly modulates the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This fluorinated indole derivative serves as a key intermediate in the synthesis of a diverse array of bioactive molecules, including potential therapeutics for neurological disorders and cancer.[1] Its structural motif is found in numerous compounds of medicinal interest, making a reliable and scalable synthetic protocol for its preparation highly valuable to researchers and drug development professionals.
This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of this compound via the classic Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, address critical safety considerations, and outline methods for the thorough characterization of the final product.
Reaction Mechanism: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus. The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[2][3]
In the context of this protocol, the synthesis of this compound commences with the reaction of 4-fluorophenylhydrazine (or its hydrochloride salt) with acetone. The resulting 4-fluorophenylhydrazone undergoes a cascade of transformations under acidic conditions, including tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to yield the aromatic indole ring.
Experimental Protocol: A Step-by-Step Guide to Gram-Scale Synthesis
This protocol is designed for the synthesis of this compound on a gram scale, with a focus on procedural clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorophenylhydrazine hydrochloride | ≥98% | Commercially Available | Can be used directly. |
| Acetone | ACS Grade | Commercially Available | Used in excess. |
| Polyphosphoric acid (PPA) | 85% | Commercially Available | Handle with care in a fume hood. |
| Toluene | ACS Grade | Commercially Available | |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous sodium sulfate | ACS Grade | Commercially Available | For drying organic layers. |
| Silica gel | 60-120 mesh | Commercially Available | For column chromatography. |
Experimental Workflow Diagram
Caption: A streamlined workflow for the gram-scale synthesis of this compound.
Detailed Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorophenylhydrazine hydrochloride (10.0 g, 61.5 mmol).
-
Hydrazone Formation: To the flask, add acetone (50 mL). Stir the suspension at room temperature for 30 minutes. The formation of the hydrazone may be observed as a change in the color and consistency of the mixture.
-
Cyclization: Carefully add polyphosphoric acid (50 g) portion-wise to the stirred mixture. Caution: The addition is exothermic. Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by the portion-wise addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification - Column Chromatography: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a solid. Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane).
-
Recrystallization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent. For further purification, recrystallize the solid from a minimal amount of a hot mixture of hexane and a small amount of toluene.
-
Isolation and Characterization: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to afford this compound as a light yellow to brown crystalline solid.[1] Determine the yield and characterize the product by melting point and spectroscopic methods.
Safety Precautions: Handling Hydrazine Derivatives and Strong Acids
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.
Handling 4-Fluorophenylhydrazine Hydrochloride: This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Handle this reagent in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water.
Handling Polyphosphoric Acid (PPA): PPA is a corrosive and hygroscopic strong acid. Handle it with extreme care in a fume hood, avoiding contact with skin and eyes. The quenching procedure should be performed slowly and carefully to control the exothermic reaction.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Appearance | Light yellow to brown crystalline solid |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.17 g/mol [1] |
| Melting Point | 98-101 °C[1] |
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the aromatic protons, the indole NH proton, and the methyl group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large one-bond C-F coupling constant.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (149.17).
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and scalable route to a wide variety of indole derivatives. The protocol detailed herein offers a robust method for the gram-scale synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. By adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable compound in high purity for their discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methylindole
Welcome to the dedicated technical support center for the synthesis of 5-Fluoro-2-methylindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of preparing this valuable fluorinated indole intermediate.[1][2] The strategic incorporation of a fluorine atom into the indole scaffold can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules, making this compound a critical building block in modern drug discovery.[3]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common side reactions and optimize your synthetic route.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established methods, each with its own set of advantages and challenges. The most common route is the Fischer indole synthesis , prized for its convergence and broad substrate scope.[4] However, alternative methods such as the Leimgruber-Batcho , Bischler-Möhlau , and Madelung syntheses offer viable pathways that can mitigate some of the side reactions inherent to the Fischer methodology.[5][6][7][8][9]
Troubleshooting Guide: The Fischer Indole Synthesis
The Fischer indole synthesis, while powerful, can be prone to several side reactions, particularly when using substituted phenylhydrazines. The reaction of 4-fluorophenylhydrazine with acetone is the most direct route to this compound, but requires careful control to achieve high yield and purity.
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 5-fluoro product?
A1: The formation of the undesired 7-Fluoro-2-methylindole is a common side reaction in this synthesis. This occurs because the initial[3][3]-sigmatropic rearrangement of the 4-fluorophenylhydrazone intermediate can proceed in two different directions.
Underlying Cause: The regioselectivity of the Fischer indole synthesis is influenced by a combination of steric and electronic factors, as well as the acidity of the reaction medium. The fluorine atom at the 4-position of the phenylhydrazine can direct the cyclization to either the C2 or C6 position of the benzene ring, leading to the 7-fluoro and 5-fluoro isomers, respectively.
Troubleshooting and Optimization Strategies:
-
Choice of Acid Catalyst: The choice of acid catalyst is critical in controlling regioselectivity. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used, they can sometimes lead to a mixture of isomers.[4][10] Experimenting with Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron chloride (FeCl₃) can alter the transition state of the rearrangement and favor the formation of the 5-fluoro isomer.[4][10] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in some cases.[11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product. However, this may also decrease the overall reaction rate. A systematic study of the temperature profile is recommended.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. While acetic acid is a common solvent, exploring less polar solvents in conjunction with a Lewis acid catalyst may offer better control.
Protocol for Improved Regioselectivity:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol.
-
Add acetone (1.1 eq) and stir at room temperature for 30 minutes to form the hydrazone.
-
Remove the ethanol under reduced pressure.
-
Add a solution of zinc chloride (1.5 eq) in toluene.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with aqueous sodium bicarbonate, and extract with ethyl acetate.
-
Purify by column chromatography on silica gel.
Separation of Isomers:
If a mixture of 5-fluoro and 7-fluoro isomers is formed, separation can be challenging due to their similar polarities. Careful column chromatography using a shallow solvent gradient (e.g., a hexane/ethyl acetate mixture) is often required. In some cases, derivatization of the indole nitrogen followed by separation and subsequent deprotection can be an effective strategy.
Q2: I am observing significant amounts of dark, tar-like material and a low yield of my desired product. What is causing this decomposition?
A2: The formation of polymeric or tar-like byproducts is a frequent issue in Fischer indole synthesis, often stemming from the harsh acidic conditions and high temperatures.
Underlying Cause: The indole nucleus, once formed, can be sensitive to strong acids and can undergo polymerization or degradation. Additionally, the starting materials and intermediates can also be unstable under these conditions.
Troubleshooting and Optimization Strategies:
-
Milder Acid Catalysts: As mentioned previously, switching from strong Brønsted acids to Lewis acids can reduce the extent of degradation.
-
Lower Reaction Temperature: While sufficient heat is required for the cyclization, excessive temperatures can accelerate decomposition pathways. The optimal temperature should be determined experimentally.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.
-
One-Pot Procedure: To minimize the handling of potentially unstable hydrazone intermediates, a one-pot procedure where the hydrazone is formed in situ and immediately cyclized is often beneficial.[12]
Q3: My reaction has stalled, or I am seeing byproducts that suggest cleavage of the N-N bond in the hydrazone. How can I address this?
A3: Heterolytic cleavage of the N-N bond is a known competing pathway in the Fischer indole synthesis, especially with electron-rich or sterically hindered substrates. This leads to the formation of anilines and other undesired byproducts.[1]
Underlying Cause: The key[3][3]-sigmatropic rearrangement step is in competition with the cleavage of the protonated N-N bond. If the intermediate iminium ion is sufficiently stabilized, cleavage can become the dominant pathway. While the fluorine atom is electron-withdrawing by induction, it can also be electron-donating through resonance, which can influence the stability of intermediates.
Troubleshooting and Optimization Strategies:
-
Catalyst Choice: The choice of acid can influence the equilibrium between the desired rearrangement and the cleavage pathway. A systematic screening of both Brønsted and Lewis acids is recommended.
-
Substrate Purity: Ensure that the 4-fluorophenylhydrazine is of high purity. Impurities can sometimes catalyze decomposition pathways.
Alternative Synthetic Routes to Overcome Fischer Synthesis Side Reactions
When the Fischer indole synthesis proves problematic, several alternative methods can provide a more reliable route to this compound.
The Leimgruber-Batcho Indole Synthesis
This two-step method is a milder and often higher-yielding alternative to the Fischer synthesis, particularly for indoles with specific substitution patterns.[5][6][13]
Workflow:
-
Enamine Formation: 4-Fluoro-2-nitrotoluene is condensed with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form a β-dialkylamino-2-nitrostyrene (enamine).
-
Reductive Cyclization: The enamine intermediate is then reduced and cyclized to the indole. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., iron in acetic acid).[13]
Advantages over Fischer Synthesis:
-
Milder Conditions: Avoids the use of strong acids and high temperatures, thus minimizing tar formation.
-
High Regioselectivity: The starting materials dictate the final substitution pattern, avoiding the formation of isomeric byproducts.
Experimental Protocol (Leimgruber-Batcho):
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in DMF, add N,N-dimethylformamide dimethyl acetal (2.0 eq) and pyrrolidine (0.1 eq).
-
Heat the mixture to 110-120 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction and use the crude enamine directly in the next step.
-
Dissolve the crude enamine in ethanol and add a catalytic amount of Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the crude this compound.
-
Purify by column chromatography or recrystallization.
Other Alternative Syntheses
-
Bischler-Möhlau Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline.[8][14] For this compound, this would involve the reaction of a suitable α-halo-acetone derivative with 4-fluoroaniline. However, this method often requires harsh conditions and can suffer from low yields.[8]
-
Madelung Synthesis: This is an intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. This route would require the synthesis of N-acetyl-4-fluoro-2-methylaniline, followed by a high-temperature, base-mediated cyclization. The harsh conditions are a significant drawback.[9]
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a solvent system that provides good separation between your starting materials, intermediates, and the final product (e.g., 20-30% ethyl acetate in hexane). Staining with a potassium permanganate solution can help visualize the indole product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q: What are the key characterization data for this compound? A: The identity and purity of your product should be confirmed by spectroscopic methods.
| Spectroscopic Data for 5-Fluoro-2-methyl-1H-indole | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)[3] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.1 (d, J = 233.0 Hz), 135.2, 132.5, 128.8, 119.8 (d, J = 10.0 Hz), 109.8 (d, J = 26.0 Hz), 104.2 (d, J = 24.0 Hz), 100.1, 13.5 |
| Mass Spectrometry (ESI) | m/z 150.07 [M+H]⁺ |
Q: My purified this compound is a yellow powder. Is this normal? A: Yes, this compound is typically a yellow to off-white solid.[1] Its melting point is in the range of 98-101 °C.[1] If the color is significantly darker (e.g., brown or black), it may indicate the presence of impurities from decomposition.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the core mechanisms.
Caption: Fischer Indole Synthesis Pathway for this compound.
Caption: Leimgruber-Batcho Synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchwithnj.com [researchwithnj.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
Stability and storage conditions for 5-Fluoro-2-methylindole
Technical Support Center: 5-Fluoro-2-methylindole
Welcome to the dedicated technical support center for this compound (CAS 399-72-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile fluorinated indole derivative. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, maintaining the integrity of this compound is paramount for reproducible and successful experimental outcomes.[1][2]
This resource provides in-depth answers to frequently asked questions and a troubleshooting guide for common issues encountered during its storage and use.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
The optimal storage conditions for solid this compound depend on the intended duration of storage. Due to the susceptibility of 2-methylindoles to auto-oxidation, careful attention to temperature, atmosphere, and light exposure is critical.[3][4]
| Storage Duration | Temperature | Atmosphere | Light Conditions | Rationale |
| Short-term (weeks) | Room Temperature | Inert Gas (Argon or Nitrogen) | Keep in a dark place | Minimizes immediate oxidation and degradation for frequently used aliquots.[5][6] |
| Medium-term (months) | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Keep in a dark place | Slows the rate of potential degradation reactions for less frequent use.[4] |
| Long-term (months to years) | ≤ -15°C (Freezer) | Inert Gas (Argon or Nitrogen) | Keep in a dark place | Provides the best protection against degradation over extended periods. |
Expert Insight: The indole nucleus is electron-rich, making it susceptible to oxidation. The methyl group at the C2 position, in particular, can be a site for auto-oxidation.[3] Therefore, displacing oxygen with an inert gas is a critical step for long-term stability, regardless of the storage temperature.
How should I prepare solutions of this compound for storage?
Proper solvent selection and storage are crucial for maintaining the integrity of this compound in solution.
Solvent Selection: Based on available data, the solubility of this compound in common laboratory solvents is as follows:
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
| Source: ChemicalBook[7] |
Long-Term Storage in Solution: For long-term storage, it is advisable to prepare stock solutions in a suitable solvent and store them at low temperatures. To prevent oxidation in solution, the addition of an antioxidant can be beneficial.
Experimental Protocol: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with an antioxidant for enhanced stability.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Methanol
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Prepare a BHT stock solution: Weigh 100 mg of BHT and dissolve it in 10 mL of ethanol to create a 1% BHT stock solution. Store this solution in a tightly sealed amber vial at 4°C.[1]
-
Weighing the compound: In a fume hood, accurately weigh the desired amount of this compound into an amber glass vial.
-
Solvent Addition: Under a stream of inert gas, add the desired volume of anhydrous DMF or methanol to the vial to achieve the target concentration.
-
Antioxidant Addition: To achieve a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution for every 10 mL of the final indole solution.[1]
-
Dissolution: Gently swirl or sonicate the vial until the compound is completely dissolved.
-
Inert Atmosphere: Purge the headspace of the vial with inert gas for 1-2 minutes.
-
Sealing and Storage: Tightly seal the vial with a PTFE-lined cap and store it at -20°C for long-term storage.
Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound, with a focus on issues related to its stability.
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inconsistent_results -> cause_compound_degradation; cause_compound_degradation -> solution_verify_purity; } Caption: Troubleshooting decision tree for this compound.
Q1: The solid this compound has darkened in color. Is it still usable?
A change in color, such as darkening from its typical light yellow to brown appearance, is a visual indicator of potential degradation.[4][7] Indole compounds are susceptible to oxidation from exposure to air and light, which can lead to the formation of colored impurities.[1]
Recommended Action:
-
Assess Purity: Before use in a critical experiment, it is highly recommended to assess the purity of the material using analytical techniques such as HPLC or TLC. Compare the analytical profile to that of a fresh, properly stored sample if available.
-
Use with Caution: If a purity assessment is not possible, use the compound with caution, as the presence of impurities could lead to unexpected side reactions or lower yields.
-
Prevent Further Degradation: Ensure that the remaining material is stored under an inert atmosphere and protected from light to prevent further degradation.
Q2: I am having trouble dissolving this compound, even in solvents where it should be soluble.
Difficulty in dissolving the compound may be due to the formation of insoluble degradation products, which can occur from improper storage.[4]
Recommended Action:
-
Verify Solvent Choice: Confirm that you are using a solvent in which this compound is known to be soluble, such as DMF or methanol.[7]
-
Aid Dissolution: Gentle warming or sonication can help to dissolve the compound. However, be cautious with heating as it can also accelerate degradation.
-
Consider Degradation: If the compound remains insoluble or forms a suspension, it is likely that significant degradation has occurred. In this case, it is best to use a fresh batch of the compound.
Q3: My reactions with this compound are giving inconsistent results.
Inconsistent experimental outcomes, such as variable yields or the formation of unexpected byproducts, can often be traced back to the quality and purity of the starting material.
Recommended Action:
-
Verify Compound Integrity: The first step is to verify the purity of the this compound being used. As mentioned previously, HPLC or TLC are effective methods for this.
-
Review Storage and Handling: Ensure that the compound has been stored correctly (i.e., under inert gas, protected from light, and at the appropriate temperature). If you are using a stock solution, consider its age and storage conditions.
-
Use a Fresh Sample: If there is any doubt about the quality of your current batch, it is always best to perform the experiment with a fresh, properly stored sample to ensure the reliability of your results.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 399-72-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound CAS#: 399-72-4 [m.chemicalbook.com]
Navigating the Synthesis of 5-Fluoro-2-methylindole: A Technical Support Guide
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylindole. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile fluorinated indole. As a key building block in medicinal chemistry and material science, optimizing its synthesis is crucial for successful downstream applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, primarily focusing on the widely utilized Fischer indole synthesis.
Understanding the Core Reaction: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classical method for constructing the indole nucleus.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4][5] In the context of this compound, this typically involves the reaction of (4-fluorophenyl)hydrazine with acetone.
The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and the ketone condense to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: An acid-catalyzed[1][1]-sigmatropic rearrangement occurs, which is the key bond-forming step.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: Finally, a molecule of ammonia is eliminated to yield the aromatic indole ring.[4][6]
This multi-step process, while effective, presents several potential pitfalls. The following sections are designed to help you navigate these challenges.
Troubleshooting Guide: Addressing Common Synthetic Hurdles
This section addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low to No Product Yield
Low or no yield of the desired this compound is a frequent frustration. The root cause often lies in one of the following areas:
Potential Cause 1: Ineffective Catalyst
-
Explanation: The choice and amount of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[3][4] The ammonia generated as a byproduct can neutralize the acid catalyst, necessitating stoichiometric or even excess amounts.[7]
-
Solution:
-
Catalyst Screening: If one type of acid catalyst is yielding poor results, consider screening others. Zinc chloride (ZnCl₂) is a commonly employed and often effective catalyst.[3]
-
Catalyst Loading: Ensure you are using a sufficient amount of the catalyst. Stoichiometric amounts are often required.
-
Anhydrous Conditions: For Lewis acids, ensure anhydrous conditions, as water can deactivate the catalyst.
-
Potential Cause 2: Substrate Decomposition or Side Reactions
-
Explanation: The starting materials, particularly the (4-fluorophenyl)hydrazine, can be unstable under harsh acidic conditions and high temperatures. Competing side reactions, such as heterolytic N-N bond cleavage in the ene-hydrazine intermediate, can divert the reaction from the desired indole formation.[8] Electron-donating groups on the carbonyl component can sometimes favor this cleavage.[8]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. While the Fischer indole synthesis often requires elevated temperatures, excessive heat can promote decomposition.[9] Start with milder conditions and gradually increase the temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the hydrazine starting material.
-
Potential Cause 3: Poor Quality Starting Materials
-
Explanation: The purity of the (4-fluorophenyl)hydrazine and acetone is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Solution:
-
Purity Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Purification: If necessary, purify the starting materials before use. (4-fluorophenyl)hydrazine can be sensitive to air and light, so proper storage is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their stoichiometry for the synthesis of this compound via the Fischer indole synthesis?
For the synthesis of this compound, the typical starting materials are (4-fluorophenyl)hydrazine and acetone. A slight excess of the ketone (acetone) is often used to ensure complete consumption of the hydrazine. A common starting stoichiometry is 1 equivalent of (4-fluorophenyl)hydrazine to 1.1-1.5 equivalents of acetone.
Q2: How do I choose the right acid catalyst?
The choice of acid catalyst can significantly impact the reaction's success. Here is a comparison of common choices:
| Catalyst | Type | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Commonly used, often effective, relatively inexpensive.[3] | Requires anhydrous conditions. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Can act as both catalyst and solvent, often gives good yields. | Viscous and can be difficult to work with during workup. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Strong acid, readily available. | Can lead to charring and side reactions at high temperatures. |
| Boron Trifluoride (BF₃) | Lewis Acid | Strong Lewis acid, can be very effective. | Gaseous, often used as its etherate complex (BF₃·OEt₂). |
A good starting point is often ZnCl₂ or PPA.
Q3: What is a typical experimental protocol for the Fischer indole synthesis of this compound?
Below is a general, illustrative protocol. Note: This is a template and may require optimization for your specific laboratory conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
Acetone
-
Zinc Chloride (anhydrous)
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation (Optional but recommended for cleaner reactions):
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride in water.
-
Neutralize with a suitable base (e.g., sodium acetate) to free the hydrazine.
-
Add acetone and stir at room temperature for 1-2 hours.
-
The resulting hydrazone may precipitate and can be filtered, washed with cold water, and dried.
-
-
Cyclization:
-
To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared (4-fluorophenyl)hydrazone and a suitable solvent (e.g., ethanol or toluene).
-
Add the acid catalyst (e.g., 1.2 equivalents of anhydrous ZnCl₂) portion-wise.
-
Heat the reaction mixture to reflux (the optimal temperature will depend on the solvent and catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a yellow powder, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[1]
-
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate hydrazone, and the final product. The disappearance of the starting material and the appearance of a new spot corresponding to the product (which can be visualized under UV light) indicate the reaction's progress.
Q5: What are some common side products and how can I minimize them?
A common side reaction in the Fischer indole synthesis is the cleavage of the N-N bond of the hydrazone intermediate, which can lead to the formation of aniline and other byproducts.[8] To minimize this:
-
Optimize Temperature: Avoid excessively high temperatures.
-
Choose the Right Substrates: While not an issue for the synthesis of this compound from acetone, be aware that certain ketones can favor side reactions.[8]
Visualizing the Workflow
To provide a clearer understanding of the synthetic process, the following diagram outlines the key stages of the Fischer indole synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
Common impurities in 5-Fluoro-2-methylindole and their removal
Technical Support Center: 5-Fluoro-2-methylindole
Introduction
Welcome to the technical support guide for this compound (CAS: 399-72-4). This document is designed for researchers, chemists, and drug development professionals who use this versatile intermediate in their work.[1][2] As a key building block in the synthesis of pharmaceuticals and other fine chemicals, the purity of this compound is paramount to achieving reliable and reproducible results.[3]
This guide provides in-depth answers to frequently asked questions regarding the common impurities encountered during and after its synthesis, along with field-proven protocols for their effective removal. We will delve into the causality behind experimental choices, ensuring you not only have the "how" but also the "why" for each step.
Frequently Asked Questions (FAQs)
Impurity Profiling
Q1: What are the most common impurities I might find in my crude this compound?
The impurity profile of crude this compound is intrinsically linked to its synthetic route. Common industrial methods like the Fischer, Bischler, or Leimgruber-Batcho syntheses each have characteristic byproducts.[4]
Here is a summary of potential impurities based on common synthetic precursors:
| Impurity Type | Specific Examples | Likely Synthetic Origin | Rationale for Formation |
| Unreacted Starting Materials | 4-Fluoroaniline, 5-Fluoro-2-nitrotoluene | Bischler, Leimgruber-Batcho | Incomplete reaction conversion during the initial condensation or cyclization steps. |
| Isomeric Byproducts | 4-Fluoro-2-methylindole, 6-Fluoro-2-methylindole, 7-Fluoro-2-methylindole | Fischer, Bischler | Non-selective cyclization or rearrangement reactions, particularly under harsh acidic conditions. |
| Reaction Intermediates | Phenylhydrazone derivatives, enamines | Fischer, Leimgruber-Batcho | Incomplete cyclization of the key intermediate.[5] |
| Over-methylated Species | 5-Fluoro-1,2-dimethylindole | General | Use of excess methylating agent or non-specific N-alkylation post-synthesis. |
| Oxidation/Degradation Products | 5-Fluoro-2-oxindole | Air/light exposure | Indoles can be susceptible to oxidation, especially if stored improperly or exposed to harsh workup conditions.[6] |
| Residual Reagents/Solvents | Acetic acid, Zinc chloride, Ethanol, Hexane | Various | Carryover from the reaction workup and initial isolation steps. |
Purification Strategy & Troubleshooting
A logical, stepwise approach to purification is critical. The choice of method depends on the scale of your synthesis and the nature of the impurities identified.
Caption: Decision workflow for purifying this compound.
Q2: My crude product is a solid. What is the best first-line purification method?
For solid compounds like this compound (Melting Point: 98-101°C), recrystallization is the most efficient and cost-effective primary purification technique.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7]
Q3: How do I select the optimal solvent system for recrystallization?
The ideal solvent is one where your compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain either highly soluble or insoluble at all temperatures.[7]
Protocol: Recrystallization Solvent Screening
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent. If it dissolves in just a few drops, it is likely too soluble.
-
Heating: If the solid does not dissolve at room temperature, heat the mixture gently (e.g., in a warm water bath). A good solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The best solvent will yield a high quantity of crystalline precipitate upon cooling.
| Solvent/System | Suitability for Indole Derivatives | Rationale & Comments |
| Ethanol or Methanol | Excellent | Often used for polar indoles. Dissolves the compound when hot and allows for good crystal formation upon cooling.[8] |
| Ethyl Acetate / Hexanes | Excellent (Two-Solvent System) | Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes (the anti-solvent) until the solution becomes turbid, then allow to cool slowly. This is highly effective for removing both polar and non-polar impurities. |
| Acetone | Good | A strong polar solvent, may require pairing with an anti-solvent like hexanes or water for optimal recovery.[8] |
| Water | Poor (as a primary solvent) | This compound is generally poorly soluble in water, but water can be used as an anti-solvent or for washing the final crystals to remove water-soluble salts. |
Q4: I've tried recrystallization, but my material is still impure according to TLC/NMR. What should I do next?
If recrystallization fails to remove impurities, especially those with similar solubility profiles or isomers, the next step is preparative column chromatography.[5][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.[9]
Q5: How do I develop a mobile phase for column chromatography?
The ideal mobile phase is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for this compound.[8] This Rf value ensures a good balance between separation from impurities and a reasonable elution time.
Protocol: Column Chromatography
-
TLC Analysis: Spot your crude material on a silica TLC plate and develop it in various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). A common starting point is 10-20% Ethyl Acetate in Hexanes.
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh) as a slurry in your chosen mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Ensure the column is packed evenly without air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like Dichloromethane). In a separate flask, add a small amount of silica gel and your dissolved sample. Evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.[10]
-
Elution & Fraction Collection: Begin eluting the column with the mobile phase. If separation is poor, you can use a gradient elution, slowly increasing the polarity (e.g., from 5% to 15% Ethyl Acetate in Hexanes). Collect the eluent in fractions.[10]
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[10]
Caption: Standard workflow for purification by column chromatography.
Q6: My purified this compound is a yellow powder. Is this normal, and can I decolorize it?
Yes, this compound is typically described as a yellow powder.[1][2] However, if a brownish or dark tint is present, it may indicate minor, highly-colored impurities or slight degradation. If a colorless product is required, you can perform a charcoal treatment during recrystallization.
Protocol: Decolorization with Activated Charcoal
-
Dissolve your crude or semi-pure product in the minimum amount of a suitable hot recrystallization solvent.
-
Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.[8]
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper or a pad of Celite® to remove the charcoal. Caution: Do not let the solution cool during this step, as your product will prematurely crystallize.
-
Allow the hot, clear filtrate to cool slowly to induce crystallization as you would in a normal recrystallization.[8]
Q7: What are the recommended storage conditions for high-purity this compound?
To prevent degradation over time, high-purity this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures (recommended at or below -15°C).[11] Indole rings can be sensitive to light and air, leading to gradual oxidation and discoloration.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 399-72-4 | F-5913 | Biosynth [biosynth.com]
Technical Support Center: Navigating the Synthesis and Handling of 5-Fluoro-2-methylindole
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance for researchers working with 5-Fluoro-2-methylindole. Our focus is to address a critical challenge in the manipulation of this versatile intermediate: its susceptibility to oxidation. By understanding the underlying mechanisms and implementing robust experimental techniques, you can ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs): Understanding the Stability of this compound
Q1: What is this compound and why is it important in my research?
This compound (CAS No. 399-72-4) is a fluorinated indole derivative that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] The presence of the fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, making it a valuable intermediate in drug development for therapeutic areas such as oncology and neurology.[1][2]
Q2: How stable is this compound, and what are its primary degradation pathways?
While generally stable under proper storage conditions, this compound, like many indole compounds, is susceptible to oxidation.[1] The electron-rich nature of the indole ring makes it prone to reaction with atmospheric oxygen, light, and certain chemical oxidants. The primary degradation pathway is oxidation, which can lead to the formation of colored impurities and undesired byproducts, compromising the yield and purity of your target compound.
Q3: What are the common signs of oxidation in my this compound sample or reaction?
Visual inspection can often provide the first clues of oxidation. A pure sample of this compound is typically a yellow powder.[1][2] The appearance of darker colors, such as brown or black, in either the solid material or in solution, is a strong indicator of oxidative degradation. In terms of reaction monitoring, you might observe the formation of unexpected spots on your Thin Layer Chromatography (TLC) plate or additional peaks in your High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectra.
Q4: What are the typical byproducts of this compound oxidation?
The oxidation of indoles can lead to a variety of products. Common byproducts for indoles in general include oxindoles, isatins, and dimeric pigments like indigo and indirubin.[3][4] For this compound, you might expect to see the formation of 5-fluoro-2-methyloxindole and other related oxygenated species. The exact nature of the byproducts will depend on the specific reaction conditions and the oxidizing species present.
Troubleshooting Guide: Addressing Oxidation in Your Experiments
This section provides solutions to common problems encountered during the use of this compound.
Problem 1: My reaction mixture is turning dark, and my TLC/HPLC analysis shows multiple new, unidentified spots.
-
Probable Cause: This is a classic sign of oxidation. The indole ring is likely being oxidized by atmospheric oxygen dissolved in your solvents or present in the reaction headspace. The presence of trace metal impurities can also catalyze this process.[5]
-
Solution:
-
Implement an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from your reaction. This can be achieved by using standard air-sensitive techniques.[6][7] A vacuum/inert gas manifold system, commonly known as a Schlenk line, is ideal for this purpose.[6] Alternatively, a glove box can be used for more sensitive applications.[8] For simpler setups, flushing the reaction vessel with an inert gas like nitrogen or argon and maintaining a positive pressure with a balloon can be effective.[9][10]
-
Degas Your Solvents: Solvents can dissolve a significant amount of oxygen. It is crucial to degas your solvents before use. Common methods for degassing include:
-
Freeze-Pump-Thaw: This is the most rigorous method and involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. This cycle is typically repeated three times.[8]
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.[8]
-
Sonication under Vacuum: Applying a vacuum to the solvent while sonicating can also facilitate the removal of dissolved gases.
-
-
Problem 2: I'm performing a metal-catalyzed cross-coupling reaction, and I'm observing low yields and significant byproduct formation.
-
Probable Cause: While transition metals are powerful catalysts for forming new bonds, they can also promote the oxidation of electron-rich substrates like indoles.[5][11][12] The catalytic cycle of your primary reaction may be competing with an oxidative side reaction.
-
Solution:
-
Thoroughly Degas All Reagents and Solvents: In metal-catalyzed reactions, the exclusion of oxygen is paramount not only to prevent substrate oxidation but also to protect the catalyst from deactivation.
-
Use High-Purity Reagents: Ensure that your this compound and other starting materials are of high purity and free from oxidative impurities.
-
Consider Ligand Choice: The choice of ligand in your catalytic system can influence the stability of the metal center and potentially suppress oxidative side reactions. Experiment with different ligands to optimize your reaction.
-
Optimize Reaction Temperature: Higher temperatures can sometimes accelerate oxidative degradation. If possible, try running your reaction at a lower temperature, even if it requires a longer reaction time.
-
Problem 3: My stored solution of this compound has changed color over time.
-
Probable Cause: Solutions of this compound, especially in certain solvents, can be susceptible to oxidation upon storage, even if initially prepared under an inert atmosphere.[13] Exposure to light can also contribute to degradation.
-
Solution:
-
Store Under Inert Atmosphere: If you need to store a solution, ensure it is in a tightly sealed container with an inert gas headspace (argon or nitrogen).[13]
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[13][14]
-
Use an Antioxidant: For long-term storage of solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).[13] A typical concentration is 0.01%.
-
Solvent Choice Matters: The choice of solvent can impact the stability of indoles.[15][16][17] While specific data for this compound is limited, polar aprotic solvents are generally good choices for dissolving indoles. It is advisable to prepare solutions fresh whenever possible.
-
Experimental Protocols and Data
Protocol 1: Setting up an Oxygen-Free Reaction using a Schlenk Line
This protocol outlines the basic steps for performing a reaction under an inert atmosphere.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assemble Apparatus: Assemble your reaction flask, condenser, and any other necessary glassware on the Schlenk line.
-
Evacuate and Refill: Subject the assembled apparatus to several cycles of evacuating the air and refilling with an inert gas (e.g., 3-5 cycles).[6]
-
Add Reagents: Add solid reagents, such as this compound, to the reaction flask under a positive flow of inert gas.
-
Add Solvents and Liquid Reagents: Add degassed solvents and liquid reagents via a syringe or cannula.[9]
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the Schlenk line to a bubbler or using a balloon.[9][10]
Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution
To prevent oxidation in stored solutions, an antioxidant can be used.
-
Prepare a 1% BHT Stock Solution: Dissolve 100 mg of Butylated Hydroxytoluene (BHT) in 10 mL of an appropriate solvent (e.g., ethanol or the solvent used for your indole solution).
-
Store the Stock Solution: Store this solution in a tightly sealed amber vial at 2-8°C.
-
Add to Your Indole Solution: To achieve a final BHT concentration of 0.01% in your this compound solution, add 10 µL of the 1% BHT stock solution for every 10 mL of your final indole solution. Ensure thorough mixing.[13]
Data Summary: Properties and Recommended Storage of this compound
| Property | Value | Source |
| CAS Number | 399-72-4 | [1] |
| Molecular Formula | C₉H₈FN | [1] |
| Molecular Weight | 149.17 g/mol | [14] |
| Appearance | Yellow powder | [1][2] |
| Melting Point | 98-101 °C | [1][2][18] |
| Recommended Storage | Store at <-15°C, protect from light. | [14] |
Visualizing Workflows and Mechanisms
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 399-72-4 | F-5913 | Biosynth [biosynth.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of solvent upon the fluorescence decay of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound CAS#: 399-72-4 [m.chemicalbook.com]
Acid and base stability of the 5-Fluoro-2-methylindole ring
Welcome to the technical support center for 5-Fluoro-2-methylindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of the this compound ring system under various acidic and basic conditions. Understanding the chemical behavior of this versatile building block is paramount to its successful application in complex synthetic pathways.
Introduction: The Duality of Reactivity and Stability
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2][3] The presence of the fluorine atom at the 5-position imparts unique electronic properties, influencing the reactivity and, critically, the stability of the indole ring.[2][3] While generally stable under neutral conditions, its reactivity can be a double-edged sword when exposed to acidic or basic environments. This guide will address common challenges and provide actionable troubleshooting strategies.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during reactions involving this compound, with a focus on stability-related problems.
Issue 1: Rapid Discoloration (Pink, Purple, or Brown) Upon Addition of Acid
-
Symptoms: Your reaction mixture turns a distinct pink, purple, or brown color shortly after the addition of an acid catalyst or acidic reagent. You may also observe the formation of insoluble, tar-like material.
-
Causality: This is a classic sign of acid-catalyzed polymerization of the indole ring.[4] The indole nucleus, particularly at the electron-rich C3 position, is susceptible to protonation under strongly acidic conditions. This forms a highly reactive indoleninium cation, which acts as an electrophile and attacks a neutral indole molecule, initiating a chain reaction that leads to oligomers and polymers.[4] The fluorine at the 6-position is an electron-withdrawing group, which can influence the stability of the indole ring.[4]
-
Solutions:
-
Re-evaluate Your Choice of Acid: If your protocol allows, switch to a milder acid. For instance, if you are using a strong mineral acid like sulfuric acid, consider a weaker organic acid or a Lewis acid that is less prone to causing polymerization.
-
Temperature Control is Critical: Lower the reaction temperature significantly (e.g., to 0 °C or below) before and during the addition of the acid.[4] This will decrease the rate of the polymerization side reaction.
-
Work in Dilute Conditions: Increasing the solvent volume can disfavor the intermolecular polymerization reaction by reducing the concentration of the reactive intermediates.[4]
-
Nitrogen Protection: For reactions that are highly sensitive to acidic conditions, consider protecting the indole nitrogen. An N-protected indole is significantly less prone to polymerization. Common protecting groups for indoles that are stable to certain acidic conditions include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[1][5]
-
Issue 2: Low Yields in Base-Mediated Reactions
-
Symptoms: You are performing a reaction that requires a base, such as an N-alkylation or a condensation, and you are observing low conversion of your this compound starting material.
-
Causality: The acidity of the indole N-H proton (pKa ≈ 17) means that a sufficiently strong base is required for complete deprotonation.[6] If the base is not strong enough, the equilibrium will not favor the deprotonated indole, leading to incomplete reaction. Additionally, some strong bases can have poor solubility in common organic solvents.
-
Solutions:
-
Select a Stronger Base: For N-alkylation, if you are using a weaker base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[7]
-
Optimize Your Solvent System: Use an anhydrous, polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of both the indole and the base.[7]
-
Ensure Anhydrous Conditions: Water can quench strong bases, so it is crucial to use anhydrous solvents and reagents.
-
Consider Temperature: While excessive heat can lead to degradation, some base-mediated reactions may require heating to proceed at a reasonable rate.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound to acidic and basic conditions?
A1: Generally, this compound is more susceptible to degradation under acidic conditions than basic or neutral conditions.
-
Acidic Conditions: Strong acids can lead to protonation and subsequent polymerization, often resulting in discoloration and the formation of insoluble byproducts.[4]
-
Basic Conditions: The compound is relatively stable in the presence of mild bases. However, prolonged exposure to strong bases, especially at elevated temperatures, can lead to slow degradation.[4]
-
Neutral Conditions: Under neutral pH, this compound is considered stable for typical experimental timeframes.[4]
Q2: How does the fluorine substituent at the 5-position affect the stability of the indole ring?
A2: The fluorine atom at the 5-position is an electron-withdrawing group. This has two main effects:
-
Increased Acidity of the N-H bond: The electron-withdrawing nature of fluorine can slightly increase the acidity of the N-H proton compared to non-fluorinated indoles, making it easier to deprotonate with a suitable base.
-
Modulation of Ring Electron Density: The fluorine atom influences the electron density of the benzene portion of the indole ring, which can affect its susceptibility to electrophilic attack and other reactions.
Q3: When should I use a protecting group for the indole nitrogen?
A3: The use of an N-protecting group is advisable under the following circumstances:
-
Strongly Acidic Conditions: To prevent polymerization.
-
Reactions Requiring Strong Bases: To prevent deprotonation of the N-H and direct reactions to other positions on the ring.
-
When C3-functionalization is desired without N-substitution: Protecting the nitrogen can direct electrophilic attack to the C3 position.
A wide variety of protecting groups are available, and the choice depends on the specific reaction conditions and the desired deprotection strategy.[1][5][8]
Q4: Are there any specific storage recommendations for this compound?
A4: Yes, proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a cool, dark place, and for long-term storage, under an inert atmosphere (e.g., nitrogen or argon) to prevent potential auto-oxidation, which can be an issue for some 2-methylindoles.[9][10][11]
Experimental Protocols
Protocol 1: General Procedure for N-Protection of this compound with Boc Anhydride
-
Objective: To protect the indole nitrogen to enhance stability in subsequent acidic reactions.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Stability Test of this compound Under Acidic Conditions
-
Objective: To qualitatively assess the stability of this compound in the presence of a strong acid.
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Thin Layer Chromatography (TLC) plates
-
-
Procedure:
-
Prepare a dilute solution of this compound in anhydrous DCM (e.g., 1 mg/mL).
-
Spot a TLC plate with this initial solution.
-
To the solution, add 1 equivalent of TFA at room temperature.
-
Observe any immediate color change.
-
After 30 minutes, spot the reaction mixture on the same TLC plate.
-
Continue to take time points (e.g., 1 hour, 2 hours, 4 hours) and spot on the TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the plate under UV light and with a suitable stain to observe the disappearance of the starting material and the appearance of new, likely lower Rf, spots corresponding to degradation/polymerization products.
-
Data Summary
| Condition | Observation | Implication | Recommended Action |
| Strong Acid (e.g., TFA, H₂SO₄) | Rapid color change (pink/purple/brown), formation of insoluble material. | Acid-catalyzed polymerization. | Use milder acid, lower temperature, dilute conditions, or N-protection. |
| Mild Acid (e.g., AcOH) | Slower or no color change at room temperature. | Generally more stable, but prolonged exposure or heat may still cause degradation. | Monitor reaction closely by TLC. |
| Strong Base (e.g., NaH, t-BuOK) | Generally stable at room temperature for short periods. | Suitable for deprotonation and subsequent reactions. | Use anhydrous conditions. Avoid prolonged heating. |
| Mild Base (e.g., K₂CO₃, Et₃N) | Stable. | May not be strong enough for complete deprotonation of the N-H. | Choose a stronger base if N-deprotonation is required. |
| Neutral (e.g., water, buffered solutions at pH 7) | Stable. | Suitable for workup and purification. | N/A |
Visualizations
Logical Workflow for Troubleshooting Acid-Catalyzed Reactions
Caption: Troubleshooting workflow for acid-catalyzed reactions.
Decision Tree for Using a Base with this compound
References
- 1. jocpr.com [jocpr.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. indole acidity [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chemijournal.com [chemijournal.com]
- 10. This compound | 399-72-4 | F-5913 | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 5-Fluoro-2-methylindole
Welcome to the technical support center for the purification of 5-Fluoro-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this fluorinated indole derivative using column chromatography. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, ensuring you can achieve the highest purity for your compound.
I. Understanding the Compound: this compound
This compound is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and material science sectors.[1][2] Its fluorine substituent imparts unique chemical properties that are highly valued in the development of bioactive molecules.[1][2] However, the presence of the basic nitrogen atom in the indole ring can lead to challenges during purification by silica gel column chromatography.[3]
Key Properties:
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the column chromatography of this compound.
Q1: What is the ideal stationary phase for purifying this compound?
For most applications, silica gel (60-120 or 230-400 mesh) is the standard stationary phase.[4][5] However, due to the basic nature of the indole nitrogen, interactions with the acidic silanol groups on the silica surface can cause issues like tailing.[3] If significant tailing is observed, consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a solvent system containing a small percentage of a basic modifier like triethylamine (TEA) can neutralize the acidic sites.[3]
-
Neutral Alumina: This can be a good alternative for basic compounds, as it is less acidic than silica gel.[3]
Q2: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system that provides a good separation between your desired compound and any impurities. This is best achieved by first performing Thin Layer Chromatography (TLC) analysis.
TLC Optimization:
-
Spotting: Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate.
-
Developing: Test various solvent systems, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[4][5]
-
Visualization: Visualize the spots under UV light.[5]
-
Rf Value: The ideal mobile phase should give your this compound an Rf value of approximately 0.2-0.4.[4][6]
The Retention Factor (Rf) is calculated as follows: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6][7]
Table 1: Example Solvent Systems for Indole Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| 10% Ethyl Acetate in Hexanes | Low | For less polar impurities |
| 20-30% Ethyl Acetate in Hexanes | Medium | A good starting point for many indole derivatives |
| 50% Ethyl Acetate in Hexanes | High | For more polar compounds or to elute the product faster |
| 1-2% Methanol in Dichloromethane | High | For very polar compounds |
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your crude mixture:
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the separation. It is simpler but may not be effective if impurities have a wide range of polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing the percentage of ethyl acetate).[3] This technique is generally more effective for separating complex mixtures with components of varying polarities.
Caption: Decision workflow for choosing between isocratic and gradient elution.
Q4: How much sample can I load onto my column?
Column overloading is a common cause of poor separation.[3] A general guideline is to use a silica-to-sample ratio of 50:1 to 100:1 by weight for difficult separations.[3] For easier separations, a ratio of 30:1 may be sufficient.
Q5: What is the best way to load my sample onto the column?
There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the packed column.[5][8] This is the most common method.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5][8] This powder is then carefully added to the top of the packed column.[5][8] Dry loading is preferred when the sample is not very soluble in the eluent.[8]
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My compound is streaking or tailing on the column.
| Potential Cause | Solution | Explanation | Citation |
| Strong interaction with acidic silica gel | Add a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), to the mobile phase. | The basic modifier neutralizes the acidic silanol groups on the silica surface, reducing strong adsorption of the basic indole nitrogen. | [3] |
| Column overloading | Reduce the amount of sample loaded onto the column. | Exceeding the separation capacity of the column leads to broad, overlapping bands. | [3] |
| Improperly packed column | Ensure the column is packed uniformly without any air bubbles or cracks. | Channels or cracks in the silica bed cause an uneven flow of the mobile phase, leading to band distortion. | [3] |
| Sample applied in a wide band | Dissolve the sample in a minimal amount of solvent for loading to ensure a narrow, concentrated band. | A wide initial band will result in a wide eluted band, reducing separation efficiency. | [3] |
Problem 2: I am getting poor separation between my this compound and impurities.
| Potential Cause | Solution | Explanation | Citation |
| Unoptimized mobile phase polarity | Re-optimize the mobile phase using TLC to achieve an Rf value of 0.2-0.4 for the target compound. | The polarity of the eluent is crucial for good separation. An ideal mobile phase will move the desired compound off the baseline while leaving impurities behind or eluting them much later. | [3][6] |
| Isocratic elution is insufficient | Employ a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. | A gradient can effectively separate compounds with a wide range of polarities. | [3] |
| Column overloading | Reduce the amount of sample loaded onto the column. | Too much sample leads to broad, overlapping bands. | [3] |
| Inappropriate column dimensions | Use a longer, thinner column for better resolution. | A higher column length-to-diameter ratio generally provides better separation. | [3] |
Problem 3: My this compound appears to be decomposing on the column.
Caption: Steps to address compound decomposition during chromatography.
-
Cause: Indole derivatives can be sensitive to the acidic nature of silica gel and may degrade during prolonged contact.[3] Exposure to air and light can also contribute to degradation.[9]
-
Solutions:
-
Check for Stability: Before running a column, it is advisable to check the stability of your compound on silica gel using a 2D TLC.[3]
-
Deactivate the Silica: Add a small amount of triethylamine (0.1-2%) to your eluent to neutralize the acidic silica surface.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system to speed up the elution if necessary.
-
Problem 4: My compound is very polar and won't elute from the column.
-
Cause: The compound is too strongly adsorbed to the silica gel.
-
Solutions:
-
Increase Eluent Polarity: Try more polar solvent systems, such as adding methanol to your ethyl acetate/hexanes mixture or using a dichloromethane/methanol system.[10]
-
Add a Basic Modifier: For very polar basic compounds, adding a small amount of ammonium hydroxide in methanol to your mobile phase can help with elution.[3]
-
Consider Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase chromatography (e.g., using a C18 column) may be a more suitable purification technique.[11]
-
IV. Experimental Protocol: General Column Chromatography of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexanes).[5]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles and cracks.[4][5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent.[5] Carefully add the solution to the top of the packed column.[5]
-
Dry Loading: Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[5]
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions in test tubes.
-
If using gradient elution, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Product Isolation:
V. References
-
Technical Support Center: Purification of Indole Compounds by Column Chromatography. BenchChem. Available from: --INVALID-LINK--
-
Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem. Available from: --INVALID-LINK--
-
Frankenberger WT Jr, Poth M. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Anal Biochem. 1987 Sep;165(2):300-8. Available from: --INVALID-LINK--
-
Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. National Institutes of Health. Available from: --INVALID-LINK--
-
Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole. BenchChem. Available from: --INVALID-LINK--
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. National Institutes of Health. Available from: --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 2012 Aug 7. Available from: --INVALID-LINK--
-
How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. 2023 Feb 10. Available from: --INVALID-LINK--
-
R F calculation results for extracted and standard indole Distance... ResearchGate. Available from: --INVALID-LINK--
-
Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific. Available from: --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: --INVALID-LINK--
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available from: --INVALID-LINK--
-
High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-2-methyl-1H-indol-5-amine. BenchChem. Available from: --INVALID-LINK--
-
What is the optimal Rf value for our compound of interest when running silica column chromatography? ResearchGate. 2021 Feb 18. Available from: --INVALID-LINK--
-
6-FLUORO-2-METHYLINDOLE Formula. ECHEMI. Available from: --INVALID-LINK--
-
The Chemistry of this compound: Synthesis and Properties Explained. NINGBO INNO PHARMCHEM CO.,LTD. Available from: --INVALID-LINK--
-
This compound: A Key Intermediate in Organic Synthesis. Available from: --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: --INVALID-LINK--
-
What Is The Importance Of RF Value In Chromatography? Chemistry For Everyone. 2025 Mar 16. Available from: --INVALID-LINK--
-
Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents. Available from: --INVALID-LINK--
-
What is the significance of Rf value of organic compounds in medicinal chemistry. ResearchGate. 2017 Dec 30. Available from: --INVALID-LINK--
-
Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide. BenchChem. Available from: --INVALID-LINK--
-
Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. 2025 Aug 6. Available from: --INVALID-LINK--
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. 2025 Mar 21. Available from: --INVALID-LINK--
-
This compound 98.0+%, TCI America 1 g. Fisher Scientific. Available from: --INVALID-LINK--
-
Technical Support Center: Managing Impurities in Commercial 5-Methylindole. BenchChem. Available from: --INVALID-LINK--
-
Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. National Institutes of Health. Available from: --INVALID-LINK--
-
Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry. BenchChem. Available from: --INVALID-LINK--
-
Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. ResearchGate. 2025 Aug 10. Available from: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of High-Purity 5-Fluoro-2-methylindole
Welcome to the technical support center for the purification of 5-Fluoro-2-methylindole. This guide is designed for researchers, chemists, and drug development professionals who require this critical intermediate at the highest level of purity. Achieving high purity is not merely a matter of following steps; it is about understanding the principles of crystallization and making informed decisions to overcome experimental challenges. This document provides in-depth, field-proven insights into recrystallization methods, troubleshooting common issues, and ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful and economical technique for purifying solid organic compounds. For this compound, which is a solid at room temperature with a melting point of 98-101°C, it is particularly effective.[1][2][3][4] The method leverages differences in solubility between the target compound and its impurities in a chosen solvent system at different temperatures. When executed correctly, it selectively isolates the desired compound as a highly ordered crystal lattice, leaving impurities behind in the solution (mother liquor). This process is often superior to chromatography for large-scale purification due to its scalability, lower solvent consumption, and cost-effectiveness.
Q2: What are the critical parameters to control for a successful recrystallization?
There are six primary parameters that dictate the success of a recrystallization protocol[5]:
-
Solvent Choice: The most critical decision. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Volume: Using the absolute minimum amount of hot solvent required to fully dissolve the crude material is key to maximizing yield.[5]
-
Dissolution Temperature: The solution should be heated to the solvent's boiling point to ensure maximum solubility and create a supersaturated solution upon cooling.[6]
-
Cooling Rate: Slow, undisturbed cooling is crucial. Rapid cooling can cause the compound to precipitate or "crash out," trapping impurities within the crystals.[7]
-
Filtration and Washing: Efficient collection of the crystals while washing away the impurity-laden mother liquor with a minimal amount of ice-cold solvent is essential to prevent loss of product.[8]
-
Drying: The final step is to ensure all residual solvent is removed, as it can depress the melting point and add to the final weight, giving a false impression of the yield.[5]
Q3: What are the most common impurities I should be trying to remove?
Impurities in this compound typically originate from its synthesis. Common synthetic routes start from precursors like 4-fluoro-2-nitrophenyl acetone or 2,4-difluoronitrobenzene.[2][9][10] Therefore, potential impurities include:
-
Unreacted starting materials.
-
Partially reacted intermediates, such as 5-fluoro-2-nitrophenyl derivatives.[9]
-
Byproducts from the cyclization reaction, which may include other isomers or related indole structures.[11]
-
Residual catalysts or reagents from the synthesis.[10]
These impurities often have different solubility profiles, which is the basis for their removal via recrystallization.
Q4: How do I assess the purity of my final product?
The most common and immediate method is melting point analysis. High-purity this compound should exhibit a sharp melting point within the literature range of 98-101°C.[3][4] A broad or depressed melting point indicates the presence of impurities. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the structure and identify any residual impurities.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Problem: My compound "oils out" instead of forming crystals.
Cause: This common issue occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid phase (an oil) rather than a solid crystal lattice. This is particularly problematic as oils tend to trap impurities effectively, defeating the purpose of recrystallization.
Solutions:
-
Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent (1-5% of the total volume).[12] This slightly lowers the solution's saturation point, which may allow crystallization to initiate at a lower temperature.
-
Lower the Cooling Temperature Slowly: Ensure the solution cools very slowly. A gradual temperature decrease favors the kinetics of crystal nucleation over liquid-liquid phase separation. Insulating the flask can help achieve this.[12]
-
Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Switch to a lower-boiling point solvent. Alternatively, use a mixed-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum of a "good" hot solvent and slowly add a "poor" (but miscible) hot solvent until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clear the turbidity and then allow it to cool slowly.[8]
Problem: I have a very low yield of recovered crystals.
Cause: A low yield is one of the most frequent frustrations in recrystallization. The primary culprits are using too much solvent or incomplete precipitation.
Solutions:
-
Re-evaluate Solvent Volume: The most common error is adding too much solvent during the initial dissolution step.[12] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To recover more product, you can boil off some of the solvent to re-concentrate the solution and attempt a second crystallization.[12]
-
Ensure Adequate Cooling: Make sure you are cooling the solution to a sufficiently low temperature. After slow cooling to room temperature, placing the flask in an ice bath (0°C) for at least 30 minutes can significantly increase the yield of crystals.[6]
-
Minimize Washing Loss: When washing the collected crystals, use only a very small amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a portion of your purified product.[5]
-
Check the Mother Liquor: If you have already disposed of the mother liquor, this is a learning experience. If not, you can test it for remaining product by adding a seed crystal or by evaporating a small amount on a watch glass to see if a solid residue forms.[7]
Problem: No crystals form, even after cooling in an ice bath.
Cause: This typically happens for one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but crystal nucleation has not been initiated.
Solutions:
-
Induce Nucleation (Seeding): If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a template for crystal growth to begin.[7]
-
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites where crystals can start to form.[12]
-
Reduce Solvent Volume: If nucleation techniques fail, it is almost certain that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then repeat the cooling process.[12]
Problem: The final product is still colored or appears impure.
Cause: This indicates that either the chosen solvent is not effective at leaving the colored impurities in solution, or the crystallization occurred too rapidly, trapping impurities.
Solutions:
-
Use Activated Charcoal (Decolorization): If the impurities are large, colored, conjugated molecules, they can often be removed with activated charcoal. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Slow Down the Crystallization: Rapid crystal growth is a major cause of impurity inclusion.[7] To slow it down, re-dissolve the product in a slightly larger volume of hot solvent and ensure the cooling process is as slow and undisturbed as possible.[7] Placing the flask in an insulated container (like a beaker packed with glass wool or a Dewar flask) can promote the formation of larger, purer crystals.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient for highly impure samples. Repeating the entire process on the once-recrystallized material can significantly improve purity.
Data & Protocols
Solvent Selection for this compound
Choosing the right solvent is paramount. The ideal solvent should have a steep solubility curve with respect to temperature. For indole derivatives, polar protic solvents or mixtures are often effective.[13][14]
| Solvent System | Type | Boiling Point (°C) | Rationale & Notes |
| Ethanol/Water | Mixed (Solvent/Anti-solvent) | 78-100 | Recommended System. this compound shows good solubility in hot ethanol. Water acts as an effective anti-solvent, forcing crystallization upon cooling. This system is effective for many indole derivatives.[13][14] |
| Methanol/Water | Mixed (Solvent/Anti-solvent) | 65-100 | Similar to ethanol/water, but methanol's lower boiling point can be advantageous if the compound is prone to oiling out.[15] |
| Heptane/Ethyl Acetate | Mixed (Solvent/Anti-solvent) | 77-98 | A good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. Often used in industrial settings.[16] |
| Toluene | Single Solvent | 111 | Can be effective if the compound has high solubility in hot toluene and low solubility in cold toluene. Its high boiling point can sometimes lead to oiling out. |
Standard Recrystallization Workflow
The following diagram outlines the logical flow of a standard recrystallization experiment.
Caption: General workflow for recrystallization.
Step-by-Step Protocol: Ethanol/Water Recrystallization
This protocol provides a reliable method for obtaining high-purity this compound.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 15 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding ethanol dropwise until the solid just completely dissolves. Avoid adding a large excess. Note the total volume of ethanol used.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat source.
-
Allow the boiling to subside, then add a small amount of activated charcoal (approx. 50-100 mg).
-
Return the flask to the hot plate and bring it back to a gentle boil for 2-3 minutes.
-
-
Hot Filtration:
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel by pouring boiling ethanol through it.
-
Filter the hot solution into a clean Erlenmeyer flask to remove the charcoal and any other insoluble impurities. Work quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add hot water dropwise while swirling until the solution remains faintly cloudy (turbid).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe crystal formation over 20-60 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (a few mL) of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).
-
Continue to draw air through the crystals on the filter for 15-20 minutes to partially dry them.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Troubleshooting Decision Tree: No Crystals Forming
If you encounter a situation where no crystals appear, use the following decision tree to guide your actions.
Caption: Decision tree for troubleshooting lack of crystallization.
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[17] Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18] Consult the Safety Data Sheet (SDS) for complete handling and disposal information before beginning any work.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 399-72-4 [m.chemicalbook.com]
- 4. 001chemical.com [001chemical.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 10. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. ijirset.com [ijirset.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. reddit.com [reddit.com]
- 17. echemi.com [echemi.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Byproduct Identification in 5-Fluoro-2-methylindole Reactions by LC-MS
Welcome to the technical support center for the analysis of 5-fluoro-2-methylindole and its reaction mixtures. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound as a key starting material or intermediate and need to identify and characterize reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the anti-cancer drug Sunitinib.[1][2] The fluorine substituent at the 5-position significantly influences the electronic properties of the indole ring, which can lead to a unique reactivity profile and the formation of unexpected byproducts.[3] This guide provides practical, in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of identifying these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect in my this compound reactions?
A1: Based on the known reactivity of the indole scaffold, you can anticipate several classes of byproducts:
-
Oxidation Products: The electron-rich indole ring is susceptible to oxidation, especially at the 2 and 3-positions. The presence of the methyl group at the C2 position can direct oxidation to other parts of the molecule. A common oxidation product of 2-methylindoles is the corresponding 2-oxindole.[4] In the case of this compound, this would be 5-fluoro-2-oxindole.
-
Dimers and Oligomers: Under acidic conditions, indoles are known to dimerize or oligomerize. This can occur through various linkages, often involving the C3 position.
-
Degradation Products from Forced Degradation: In pharmaceutical development, forced degradation studies are conducted to intentionally degrade a compound under harsh conditions (e.g., strong acid, base, heat, oxidation) to anticipate potential degradants that may form during manufacturing and storage.[5][6][7] These studies can reveal a wider range of potential byproducts.
-
Byproducts from N-Substitution Reactions: If you are performing reactions at the indole nitrogen, you may see byproducts resulting from incomplete reaction or side reactions involving your reagents.
-
Solvent Adducts: In some cases, the solvent used in the reaction or LC-MS mobile phase can form adducts with the analyte or its byproducts, especially under certain ionization conditions.
Q2: My LC-MS chromatogram shows several unexpected peaks with similar mass-to-charge ratios (m/z) to my starting material. What could they be?
A2: Peaks with m/z values close to your starting material (this compound, C9H8FN, MW: 149.17) could be several things:
-
Isomers: Positional isomers of your starting material or reaction products.
-
Oxidation Products: The addition of an oxygen atom (+16 Da) is a common modification. For example, the formation of 5-fluoro-2-oxindole would result in a compound with a molecular weight of 165.15.
-
Dehydrogenation Products: Loss of two hydrogen atoms (-2 Da).
-
In-source Fragments or Adducts: The mass spectrometer's ion source can sometimes induce fragmentation or the formation of adducts (e.g., with sodium [+22 Da] or potassium [+38 Da] from glassware or solvents).
A high-resolution mass spectrometer is invaluable in these situations to obtain accurate mass measurements and predict elemental compositions, which can help differentiate between these possibilities.
Q3: I am struggling to get good chromatographic separation of my main product and the byproducts. What can I do?
A3: Co-elution is a common challenge, especially with structurally similar byproducts. Here are some strategies to improve separation:
-
Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. PFP columns can offer unique selectivity for fluorinated compounds.[8]
-
Adjust Mobile Phase pH: The ionization state of your analytes can significantly impact their retention. Modifying the pH of the mobile phase with additives like formic acid or ammonium formate can alter the retention times and improve separation.
-
Modify the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
Troubleshooting Guides
Issue 1: A Novel, Abundant Impurity is Detected
You observe a significant, unknown peak in your reaction mixture that is not the starting material or the expected product.
Troubleshooting Workflow:
Workflow for identifying an unknown impurity.
Expert Insights:
-
Causality: The fragmentation pattern of a molecule in MS/MS is highly dependent on its chemical structure. By comparing the fragmentation of the unknown to the known starting material, you can identify shared structural motifs. For example, a loss of a methyl group (CH3, -15 Da) might be a common fragment.
-
Self-Validation: Performing a forced degradation study serves as a validation step. If you can intentionally generate the unknown impurity from the starting material under specific stress conditions, it strongly supports its identity as a degradation product.[5]
Issue 2: Poor Sensitivity for a Suspected Byproduct
You suspect the presence of a particular byproduct, but the signal in the LC-MS is very weak or non-existent.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters:
-
Polarity Switching: Analyze the sample in both positive and negative ionization modes. Some compounds ionize more efficiently in one mode over the other.
-
Source Conditions: Adjust the capillary voltage, source temperature, and gas flows to optimize the ionization of your target analyte.
-
-
Enhance Chromatographic Peak Shape:
-
Poor peak shape (e.g., tailing) can reduce the signal-to-noise ratio. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
Instead of a full scan, use SIM mode to monitor for the specific m/z of the suspected byproduct. This will significantly increase sensitivity.
-
If you have an idea of how the byproduct might fragment, developing an MRM method on a triple quadrupole mass spectrometer will provide the highest sensitivity and selectivity.
-
Experimental Protocols
Protocol 1: General LC-MS Method for this compound Reaction Monitoring
This method provides a good starting point for analyzing reaction mixtures containing this compound and its byproducts.
1. Sample Preparation: a. Quench the reaction if necessary. b. Dilute a small aliquot (e.g., 10 µL) of the reaction mixture with 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.[9] c. Vortex the sample and centrifuge to pellet any particulates. d. Transfer the supernatant to an LC-MS vial.
2. LC-MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
Note: These parameters should be optimized for your specific instrument and analytes of interest.
Protocol 2: Forced Degradation Study for Byproduct Generation
This protocol outlines how to perform a forced degradation study to generate potential byproducts of this compound.[7][10]
1. Stock Solution Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions (perform in separate vials):
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.
- Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.
3. Sample Analysis: a. After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. b. Dilute all samples appropriately with the initial mobile phase composition. c. Analyze by LC-MS using the method described in Protocol 1.
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (un-stressed stock solution) to identify the newly formed degradation products.
Potential Byproduct Structures
Below is a table of potential byproducts that may be observed in reactions involving this compound, along with their molecular weights and potential m/z values in positive ion mode ESI-MS.
| Potential Byproduct | Structure | Molecular Formula | Exact Mass | [M+H]⁺ m/z |
| This compound | Starting Material | C₉H₈FN | 149.0641 | 150.0719 |
| 5-Fluoro-2-oxindole | Oxidation Product | C₈H₆FNO | 165.0434 | 166.0512 |
| Dimer | Dimerization Product | C₁₈H₁₅F₂N₂ | 297.1203 | 298.1281 |
| Hydroxylated Product | Oxidation Product | C₉H₈FNO | 165.0590 | 166.0668 |
Conclusion
The identification of byproducts in this compound reactions is a critical aspect of process development and quality control in the pharmaceutical industry. A systematic approach that combines high-resolution LC-MS, MS/MS fragmentation analysis, and controlled experiments like forced degradation studies is essential for the successful characterization of unknown impurities. This guide provides a foundational framework for troubleshooting common issues and implementing robust analytical protocols. By understanding the potential reaction pathways and employing logical, self-validating experimental designs, researchers can confidently identify and control byproducts, ensuring the quality and safety of their final products.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijrpp.com [ijrpp.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 5-Fluoro-2-methylindole
Welcome to the Technical Support Center for catalytic reactions involving 5-Fluoro-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding catalyst poisoning. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying causality to empower you to diagnose and solve challenges in your synthetic work.
Understanding the Challenge: The Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings to construct complex molecular architectures.[1][2] However, its structure presents unique challenges that can lead to catalyst deactivation or "poisoning." The presence of a fluorine substituent, an acidic N-H proton, and the potential for impurities in starting materials can all contribute to the premature death of the active catalytic species, leading to stalled reactions and low yields.[1][3]
This guide provides a structured approach to identifying, mitigating, and resolving issues related to catalyst poisoning in your reactions.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered when using this compound in catalytic reactions.
Q1: My reaction has stalled or is showing very low conversion. How do I know if catalyst poisoning is the culprit?
A1: Distinguishing catalyst poisoning from other issues like poor reagent quality or suboptimal conditions is the first critical step.[4] Catalyst poisoning often presents with specific symptoms:
-
Initial Activity Followed by a Sudden Stop: The reaction proceeds as expected initially (monitored by TLC or LC-MS) but then abruptly halts before completion. This is a classic sign of a poison being generated or introduced that kills the catalyst.
-
Batch-to-Batch Inconsistency: A previously successful reaction fails when using a new bottle of reagent, solvent, or even a new batch of this compound. This points to impurities acting as poisons.[5]
-
High Catalyst Loading Required: You find that significantly higher than literature-reported catalyst loadings are necessary to achieve a reasonable yield, suggesting that a portion of the catalyst is being deactivated.[5]
-
Formation of Catalyst Decomposition Products: In palladium-catalyzed reactions, the appearance of palladium black (a fine black precipitate) is a strong indicator that the active Pd(0) species is no longer stabilized by its ligands and has agglomerated, effectively being removed from the catalytic cycle.
If you observe these signs, it is highly probable that your catalyst is being poisoned.
Q2: What are the most likely sources of catalyst poisons in my this compound reaction?
A2: Poisons are chemical species that bind strongly to the catalyst's active sites, blocking them from the intended reactants.[6][7][8] They can be broadly categorized as follows:
| Poison Category | Common Examples & Sources | Impact on Catalyst (Primarily Palladium) |
| Substrate-Derived | Indole N-H: The nitrogen lone pair can coordinate to the metal center.[3][9] Fluoride Ions (F⁻): Can be generated from decomposition or be present as an impurity. | Can act as an inhibitory ligand, slowing down the catalytic cycle. The dual role of fluoride can either deactivate or, in some cases, promote certain steps.[10][11][12] |
| Reagent-Derived | Sulfur Compounds: Thiols, sulfides, thiophenes (often impurities in solvents or other reagents).[13] Nitrogen Heterocycles: Pyridine, quinoline (can be impurities or unreacted starting materials).[7][14] Halide Impurities: Excess chloride, bromide, or iodide ions from salts or starting materials.[15] | Sulfur compounds are potent poisons that form strong, irreversible bonds with palladium.[16] Nitrogen heterocycles can act as competitive ligands, displacing the desired ligand and deactivating the catalyst. |
| External Contaminants | Oxygen: From incomplete degassing or leaks in the reaction setup. Water: From wet solvents or reagents. Carbon Monoxide (CO): Impurity in hydrogen gas (for hydrogenations) or from solvent decomposition.[15] | Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides. Water can hydrolyze reagents and affect the catalyst's electronic properties.[15] CO is a very strong ligand for palladium and will effectively shut down catalysis.[6] |
Q3: Can the fluorine atom in this compound or fluoride ions in the reaction mixture poison the catalyst?
A3: This is a nuanced issue. The C-F bond on the indole ring is generally stable and unlikely to be the direct source of poisoning in most cross-coupling reactions.[17] However, the presence of fluoride ions (F⁻) in the reaction mixture can have a complex, dual role, particularly in palladium catalysis.[12][18][19]
-
Potential for Deactivation: In certain palladium catalytic cycles, fluoride ions can induce the reduction of the metal center, leading to catalytically inactive species.[10][11] An excess of fluoride can also lead to the formation of unreactive intermediates, for example by coordinating too strongly with a boronic acid partner in a Suzuki coupling.[12][19]
-
Potential for Promotion: Conversely, fluoride ions can be beneficial. They can facilitate the rate-determining transmetalation step in Stille and Suzuki couplings by forming a more reactive trans-[ArPdF(L)2] complex.[12][18][19] They can also promote the final reductive elimination step.
The key takeaway is that the concentration of fluoride ions must be carefully controlled. If you are using a fluoride source as a base or additive (e.g., CsF, TBAF), its stoichiometry is critical. Uncontrolled generation of fluoride from reagent decomposition can certainly lead to catalyst inhibition.
Q4: The indole N-H is acidic. Can it interfere with or poison the catalyst?
A4: Yes, the unprotected N-H group is a common source of trouble. The nitrogen atom's lone pair of electrons can coordinate to the palladium center, acting as an inhibitory ligand and slowing down the catalytic cycle.[3][9] Furthermore, the acidic proton can react with bases or organometallic reagents, leading to unwanted side reactions and consumption of your reagents.
When to Protect the Indole Nitrogen: If you are experiencing consistently low yields or stalled reactions, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a highly recommended troubleshooting step.[3] While this adds steps to your synthesis, the resulting improvement in reaction consistency and yield often justifies the effort.
Q5: My catalyst is confirmed to be poisoned. Can it be regenerated?
A5: Regeneration of a poisoned catalyst is challenging for homogeneous systems used in fine chemical synthesis and is often not practical on a lab scale. The most effective strategy is prevention. However, for heterogeneous catalysts (e.g., Pd on carbon), some regeneration procedures are possible, though they may not restore full activity.
-
Poisoning by Organic Compounds (e.g., Nitrogen heterocycles): Washing the filtered catalyst with a suitable solvent might remove reversibly bound inhibitors. A patent describes reactivating palladium catalysts poisoned by nitrogen compounds by washing with solutions of alkali or alkaline earth metal salts.[20]
-
Poisoning by Sulfur: Sulfur poisoning is typically irreversible and forms stable metal sulfides.[16] Regeneration often requires harsh thermal treatment (high temperatures) under specific atmospheres (oxidizing or reducing), which can also lead to catalyst sintering (particle growth) and loss of surface area.[21][22] This is generally not feasible outside of specialized industrial applications.
For most researchers, discarding the poisoned catalyst and focusing on preventing poisoning in the next run is the most time- and cost-effective solution.
Troubleshooting Guides & Protocols
Systematic Troubleshooting Workflow for Low-Yield Reactions
When a reaction fails, a systematic approach is more effective than random changes. The following workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Protocol: Purification of Solvents to Remove Poisons
Many catalyst poisons, particularly water, oxygen, and sulfur compounds, are introduced via contaminated solvents. Proper solvent purification is a critical preventative measure.
Objective: To prepare anhydrous, deoxygenated solvent suitable for sensitive catalytic reactions.
Materials:
-
Solvent still or a commercial solvent purification system (SPS).
-
Appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, calcium hydride for toluene/DMF). Caution: Handle drying agents with extreme care according to safety data sheets.
-
Schlenk flasks, oven-dried.
-
Inert gas source (Argon or high-purity Nitrogen).
Procedure:
-
Pre-Drying: If the solvent has significant water content, pre-dry it with a less reactive drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Setup for Distillation:
-
Assemble the solvent still under a fume hood. Ensure all glassware is thoroughly oven-dried.
-
Add the pre-dried solvent and the appropriate drying agent to the distillation flask. For the sodium/benzophenone system, the solution will turn a deep blue/purple color when the solvent is anhydrous and oxygen-free.
-
Heat the flask under a gentle reflux.
-
-
Degassing: While the solvent is refluxing, it is being continuously degassed.
-
Collection: Collect the distilled solvent directly into an oven-dried Schlenk flask under a positive pressure of inert gas.
-
Storage: Store the purified solvent in the sealed Schlenk flask over molecular sieves (ensure sieves are activated by heating under vacuum) and under an inert atmosphere.
Note: A commercial SPS is a safer and often more efficient alternative to thermal distillation stills.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. dcl-inc.com [dcl-inc.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 21. dcl-inc.com [dcl-inc.com]
- 22. pubs.acs.org [pubs.acs.org]
Effect of reaction temperature on 5-Fluoro-2-methylindole synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions, with a particular focus on the critical role of reaction temperature. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.
The Central Role of Temperature in the Fischer Indole Synthesis of this compound
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives, including this compound.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of (4-fluorophenyl)hydrazine and acetone.[4] The core of this transformation, a[5][5]-sigmatropic rearrangement, is highly dependent on thermal energy.[6]
Controlling the reaction temperature is paramount. Insufficient heat can lead to a sluggish or stalled reaction, while excessive temperatures can promote the formation of unwanted byproducts and impurities, ultimately compromising the yield and purity of the final product. The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the starting materials, making precise temperature control even more critical.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
Q1: My reaction to synthesize this compound is not proceeding to completion, and I'm observing a low yield. What could be the cause?
A1: A common reason for incomplete conversion is insufficient thermal energy. The key[5][5]-sigmatropic rearrangement in the Fischer indole synthesis has a significant activation energy barrier that must be overcome.[6]
-
Causality: The reaction to form the indole ring is an endergonic process that requires an adequate input of heat to proceed at a reasonable rate. If the temperature is too low, the rate of the cyclization step will be very slow, leading to a stalled reaction and a low yield of the desired product.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature.
-
Gradual Temperature Increase: If the reaction is clean but slow, consider gradually increasing the temperature in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature.
-
Choice of Catalyst and Solvent: The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride) and solvent can influence the required reaction temperature.[3][6] Ensure you are using appropriate conditions as described in established protocols. For instance, a synthesis of a related 5-fluoroindole-2-carboxylate using polyphosphoric acid was conducted at 80-90 °C.[7]
-
Q2: I'm observing a significant amount of dark, tar-like byproducts in my reaction mixture. How can I mitigate this?
A2: The formation of tarry byproducts is often a sign of excessive reaction temperature.
-
Causality: At elevated temperatures, undesired side reactions, such as polymerization and decomposition of starting materials, intermediates, or the final product, can occur. The indole nucleus itself can be susceptible to degradation under harsh acidic conditions and high temperatures.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: The most direct solution is to lower the reaction temperature. Even a 10 °C reduction can significantly decrease the rate of side reactions.
-
Optimize Reaction Time: Prolonged heating, even at a seemingly appropriate temperature, can lead to byproduct formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Consider a Milder Catalyst: Strong Brønsted acids at high temperatures can be particularly aggressive. A switch to a Lewis acid like zinc chloride might allow for a lower reaction temperature.
-
Q3: My final product is contaminated with several impurities that are difficult to separate. Could the reaction temperature be the culprit?
A3: Yes, improper temperature control can lead to the formation of various impurities.
-
Causality: Besides tar formation, high temperatures can promote side reactions leading to discrete, isolable impurities. These can include isomers formed from undesired cyclization pathways or products from fragmentation of the starting materials.
-
Troubleshooting Steps:
-
Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., 70 °C, 85 °C, 100 °C) to identify the optimal balance between reaction rate and purity.
-
Controlled Addition of Reagents: Adding the catalyst or one of the reactants portion-wise at a controlled temperature can help to manage the reaction exotherm and prevent localized "hot spots" that can lead to impurity formation.
-
Data Presentation: The Impact of Temperature on Yield and Purity
To illustrate the importance of temperature optimization, the following table presents hypothetical data for the synthesis of this compound. This data is based on general principles of organic synthesis and published results for similar reactions.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 60 | 24 | < 10 | > 98 | Very slow reaction, mostly unreacted starting material. |
| 80 | 8 | 75 | 97 | Good conversion with minimal byproduct formation. |
| 100 | 4 | 85 | 92 | Faster reaction, but noticeable increase in colored impurities. |
| 120 | 2 | 60 | 75 | Rapid reaction with significant formation of dark, insoluble byproducts. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagents.
Step 1: Hydrazone Formation (Optional, can be done in-situ)
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) and stir for 15 minutes.
-
Add acetone (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the hydrazone by TLC. The hydrazone can be isolated by filtration or used directly in the next step.
Step 2: Cyclization
-
To the flask containing the hydrazone, add polyphosphoric acid (PPA) (10 equivalents by weight).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the hydrazone spot disappears (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Synthetic Workflow
The following diagram outlines the key steps in the synthesis of this compound.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Logical Troubleshooting Flowchart
This diagram provides a logical sequence for troubleshooting common issues related to reaction temperature.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Fluoro-2-methylindole and 2-methylindole
This guide provides an in-depth, objective comparison of the chemical reactivity of 5-fluoro-2-methylindole and its non-fluorinated counterpart, 2-methylindole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to elucidate the nuanced impact of fluorine substitution on the indole scaffold.
Introduction: The Subtle Power of a Single Atom
The indole ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its reactivity, particularly in electrophilic aromatic substitution, is of paramount importance for synthetic chemists. 2-methylindole serves as a fundamental building block in this context. The introduction of a fluorine atom, as in this compound, dramatically alters the electronic landscape of the molecule, thereby modulating its reactivity. This guide will explore the underlying electronic effects and provide a comparative analysis of these two compounds in common synthetic transformations.
Section 1: Electronic Landscape and Inherent Reactivity
The indole nucleus is an electron-rich heteroaromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring.[1] This makes the indole ring highly nucleophilic and prone to attack by electrophiles. Resonance analysis shows that this electron density is highest at the C3 position, making it the primary site for electrophilic substitution.[1][2] Attack at C3 proceeds through a cationic intermediate that preserves the aromaticity of the fused benzene ring, rendering it more stable than the intermediate formed from attack at C2.[2]
The Dual Nature of the 5-Fluoro Substituent
The introduction of a fluorine atom at the 5-position introduces two opposing electronic effects that influence the overall reactivity of the indole ring:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bonds, deactivating the entire ring system towards electrophilic attack.[3][4]
-
Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.
In the case of halogens, the strong -I effect typically outweighs the +R effect, leading to an overall deactivation of the ring.[4] Therefore, this compound is generally expected to be less reactive towards electrophiles than 2-methylindole. The presence of an electron-withdrawing group on the indole ring often lowers its reactivity, sometimes requiring longer reaction times or harsher conditions.[5]
Caption: Dueling electronic effects of a 5-fluoro substituent on the indole ring.
Section 2: Comparative Reactivity in Electrophilic Substitution
The most direct way to assess the impact of the 5-fluoro substituent is to compare the outcomes of key electrophilic aromatic substitution reactions. The Vilsmeier-Haack and Mannich reactions are quintessential examples that highlight the differences in reactivity.
Case Study 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds, introducing a -CHO group at the C3 position of indoles.[6][7][8][9] The reaction utilizes the electrophilic Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][9]
| Substrate | Conditions | Yield (%) | Reference |
| 2-Methylindole | POCl₃, DMF, 98-100°C, 3h | ~93.5%* | [6] |
| This compound | POCl₃, DMF | Lower yields expected** | N/A |
*Note: The reference reports a 71% yield of 1-formyl-3-methylindole and a 22.5% yield of 2-formyl-3-methylindole under these conditions. The primary attack is on the nitrogen followed by rearrangement/further reaction. However, formylation at C3 is a well-established reaction for indoles. **Note: While a direct comparative yield under identical conditions was not found in the provided search results, the established principle is that the electron-withdrawing nature of fluorine deactivates the ring, which would logically lead to lower yields or require more forcing conditions compared to the non-fluorinated analogue.[5]
The deactivating effect of the 5-fluoro group makes the indole ring less nucleophilic. Consequently, the reaction with the Vilsmeier reagent is slower and may require higher temperatures or longer reaction times to achieve comparable yields to 2-methylindole.
Case Study 2: The Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound.[10][11] For indoles, this reaction typically occurs at the C3 position, yielding gramine analogs.[12] The reaction involves an aldehyde (commonly formaldehyde), a secondary amine, and the indole substrate.[13][14]
A study by Matsumoto et al. demonstrated that while indole itself reacts in moderate to excellent yields, 2-methylindole produces only low yields of the Mannich base.[12] This is attributed to the steric hindrance posed by the 2-methyl group.[12]
| Substrate | Conditions | Yield (%) | Reference |
| Indole | CH₂Cl₂, Secondary Amine, 0.8 GPa, 50°C | Moderate to Excellent | [12] |
| 2-Methylindole | CH₂Cl₂, Secondary Amine, 0.8 GPa, 50°C | Low | [12] |
| This compound | CH₂Cl₂, Secondary Amine | Very low yields expected*** | N/A |
***Note: Given that 2-methylindole already shows low reactivity due to sterics, the additional electronic deactivation from the 5-fluoro substituent would be expected to further diminish the yield, making the reaction even less favorable.
Section 3: Experimental Protocol - A Vilsmeier-Haack Formylation Workflow
This protocol provides a representative procedure for the C3-formylation of an indole derivative. The choice of solvent, temperature, and workup is critical for achieving a good yield and purity.
Caption: Generalized workflow for the Vilsmeier-Haack formylation of indoles.
Step-by-Step Methodology:
-
Reagent Formation: In a flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Reaction: Add the indole substrate (2-methylindole or this compound) to the prepared reagent. Heat the reaction mixture, typically between 60-100°C, for several hours.[6] Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and carefully pour it into crushed ice. Neutralize the mixture with an aqueous solution of sodium carbonate or sodium hydroxide until a precipitate forms.[15]
-
Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure indole-3-carboxaldehyde.
Causality: The initial cooling during reagent formation controls the exothermic reaction between DMF and POCl₃. The subsequent heating provides the necessary activation energy for the less nucleophilic indole to attack the electrophilic Vilsmeier reagent. The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde product.
Section 4: Conclusion and Synthetic Outlook
The comparison between this compound and 2-methylindole clearly demonstrates the significant impact of a single fluorine atom on chemical reactivity. The potent electron-withdrawing inductive effect of fluorine deactivates the indole ring, making this compound a less potent nucleophile in electrophilic aromatic substitution reactions compared to its non-fluorinated analog.
This modulated reactivity is not a disadvantage but rather a tool for the synthetic chemist. In complex molecule synthesis, a less reactive indole nucleus can prevent unwanted side reactions at the indole core while other, more reactive sites in the molecule are being functionalized. Furthermore, the incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this compound an invaluable building block in drug discovery.[5]
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Mannich Reaction [organic-chemistry.org]
- 11. Mannich reaction - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 14. oarjbp.com [oarjbp.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Comparative analysis of fluorinated vs. non-fluorinated indole synthesis
An In-Depth Comparative Guide to the Synthesis of Fluorinated and Non-Fluorinated Indoles for Medicinal Chemistry Applications
Introduction: The Indole Nucleus and the Fluorine Advantage
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] From the neurotransmitter serotonin to the anti-migraine triptan class of drugs, the indole ring system demonstrates remarkable biological versatility.[3][4] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to a powerful strategy: fluorination. The introduction of fluorine atoms into a molecule can profoundly alter its properties, often for the better.[5][6]
Strategically placed fluorine can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa (acidity of a specific proton).[5][7][8] These modifications can lead to improved pharmacokinetic profiles, increased potency, and better overall drug performance.[9]
This guide provides a comparative analysis of synthetic routes to non-fluorinated and fluorinated indoles. It moves beyond a simple recitation of named reactions to offer a senior scientist’s perspective on the causality behind experimental choices, the inherent challenges and advantages of each method, and the practical implications for researchers in drug discovery. We will explore classical and modern synthetic strategies, presenting detailed protocols and quantitative data to create a self-validating framework for your synthetic planning.
Part 1: Foundational Strategies for Non-Fluorinated Indole Synthesis
Understanding the synthesis of the parent indole scaffold is essential before tackling the complexities introduced by fluorine. Here, we dissect three classical and one modern palladium-catalyzed method, providing mechanistic insights and detailed protocols.
The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this is arguably the most famous and widely used method for indole synthesis.[4][10] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[11]
Mechanism: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.
-
Isomerization to the corresponding enamine tautomer.
-
A[5][5]-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond.
-
Rearomatization, followed by cyclization and elimination of ammonia to yield the final indole product.[4][10]
Mechanistic Diagram: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [10]
-
Materials: Phenylhydrazine, acetophenone, glacial acetic acid (or another acid catalyst like ZnCl₂ or polyphosphoric acid), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.[10][12]
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in glacial acetic acid.
-
Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-phenylindole.
-
Scientist's Note: The choice of acid catalyst is crucial and can significantly impact the yield and reaction time.[12] Glacial acetic acid serves as both a solvent and a Brønsted acid catalyst. For less reactive substrates, stronger Lewis acids like zinc chloride may be necessary.[10]
The Madelung Synthesis
The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[13] This method is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.
Mechanism: The reaction is driven by the deprotonation of the benzylic methyl group by a strong base, creating a carbanion that then attacks the adjacent amide carbonyl group in an intramolecular cyclization.[14]
Experimental Protocol: Synthesis of 2-Methylindole
-
Materials: N-acetyl-o-toluidine, sodium ethoxide (or another strong base like potassium tert-butoxide), high-boiling point inert solvent (e.g., mineral oil).
-
Procedure:
-
Combine N-acetyl-o-toluidine (1.0 eq) and sodium ethoxide (2.0 eq) in a high-boiling point solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to a high temperature (typically 200-400 °C) for several hours.[13]
-
Cool the reaction mixture and carefully quench by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: The crude product is purified by distillation or column chromatography.
-
Scientist's Note: The classical Madelung synthesis requires harsh conditions (high temperatures and strong bases), which limits its functional group tolerance.[13] Modern modifications, such as the Smith-modified Madelung synthesis using organolithium reagents, allow for milder reaction conditions.[13][15]
The Bischler-Möhlau Indole Synthesis
This method synthesizes 2-aryl-indoles by reacting an α-bromoacetophenone with an excess of aniline.[16][17]
Mechanism: The reaction begins with the N-alkylation of two aniline molecules by the α-bromoacetophenone to form a key intermediate. This is followed by an electrophilic cyclization onto the aniline ring and subsequent aromatization to form the indole core.[16][17]
Experimental Protocol: Synthesis of 2-Phenylindole [16]
-
Materials: α-bromoacetophenone, aniline, high-boiling point solvent.
-
Procedure:
-
Heat a mixture of α-bromoacetophenone (1.0 eq) and a large excess of aniline (serves as both reactant and solvent) at 180-240 °C.
-
Maintain the temperature for several hours.
-
After cooling, add dilute hydrochloric acid to protonate the excess aniline, making it water-soluble.
-
The product, 2-phenylindole, will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
-
-
Purification: The crude solid is typically purified by recrystallization.
-
Scientist's Note: Like the Madelung synthesis, the classical Bischler-Möhlau reaction requires harsh conditions and can suffer from low yields and unpredictable regiochemistry.[17][18] Recent advancements using microwave irradiation or lithium bromide as a catalyst have led to milder and more efficient protocols.[17]
The Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile modern method that utilizes a palladium catalyst to construct the indole ring from an o-haloaniline and a disubstituted alkyne.[19][20]
Mechanism: The catalytic cycle involves:
-
Oxidative addition of the o-haloaniline to a Pd(0) complex.
-
Coordination and subsequent migratory insertion of the alkyne.
-
Intramolecular cyclization (C-N bond formation).
-
Reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[19]
Mechanistic Diagram: Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle of the Larock Indole Synthesis.
Part 2: A Head-to-Head Comparison: Synthesizing a Fluorinated Indole
To provide a direct and objective comparison, we will analyze different synthetic routes to a specific target molecule: 5-fluoro-3-propyl-1H-indole . This allows us to evaluate the methods based on yield, scalability, and operational simplicity when fluorine is incorporated.
Route 1: Fischer Indole Synthesis with a Fluorinated Precursor
This is a classic "fluorine-in" approach, where the fluorine atom is present on one of the starting materials.
Experimental Protocol: Synthesis of 5-fluoro-3-propyl-1H-indole [21]
-
Materials: 4-fluorophenylhydrazine hydrochloride, 2-hexanone (propyl methyl ketone), glacial acetic acid.
-
Procedure:
-
Stir a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-hexanone (1.1 eq) in glacial acetic acid at room temperature for 30 minutes to pre-form the hydrazone.
-
Heat the reaction mixture to 100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the acetic acid under reduced pressure.
-
Work up the residue by dissolving in ethyl acetate and washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[21]
Route 2: Direct C3-Alkylation of a Fluorinated Indole
This "fluorine-last" approach starts with a commercially available fluorinated indole and introduces the C3-substituent.
Experimental Protocol: Synthesis of 5-fluoro-3-propyl-1H-indole [21]
-
Materials: 5-fluoroindole, sodium hydride (NaH, 60% dispersion in mineral oil), 1-iodopropane, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-fluoroindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the indolyl anion, then cool back to 0 °C.
-
Add 1-iodopropane (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: The crude product is purified by column chromatography on silica gel.[21]
-
Scientist's Note: The use of sodium hydride, a strong base, requires careful handling under anhydrous conditions. The electronics of the fluorinated indole ring influence the reactivity at the C3 position. The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the indole ring compared to its non-fluorinated counterpart, potentially requiring slightly longer reaction times or more reactive electrophiles.
Part 3: Quantitative and Qualitative Comparative Analysis
The choice of a synthetic route depends on a multitude of factors, including yield, cost of starting materials, scalability, and functional group tolerance. The presence of fluorine can influence these factors significantly.
Data Summary Table: Comparison of Synthetic Routes to 5-fluoro-3-propyl-1H-indole
| Feature | Route 1: Fischer Synthesis | Route 2: Direct C3-Alkylation |
| Strategy | "Fluorine-in" | "Fluorine-last" |
| Starting Materials | 4-fluorophenylhydrazine, 2-hexanone | 5-fluoroindole, 1-iodopropane |
| Key Reagents | Acetic Acid | Sodium Hydride, DMF |
| Typical Yield | Generally high (can be >80%) | Good to high (can be >75%) |
| Conditions | High temperature (100 °C), acidic | Low to ambient temp, strong base |
| Scalability | Well-established for large scale | Scalable, but requires control of exotherm from NaH |
| Advantages | Direct, one-pot synthesis; atom economical.[21] | Good for a range of alkylating agents.[21] |
| Disadvantages | Can have regioselectivity issues with unsymmetrical ketones; moderately harsh acidic conditions.[21] | Requires strong base and anhydrous conditions; potential for N-alkylation side product.[21] |
Analysis of Fluorine's Impact:
-
Electronic Effects: In the Fischer synthesis, the electron-withdrawing fluorine atom on the phenylhydrazine ring can slightly deactivate the ring towards the electrophilic cyclization step. However, this effect is often minor and is well-tolerated, as demonstrated by the high yields achievable.
-
Reaction Conditions: The synthesis of fluorinated indoles does not necessarily require drastically different conditions than their non-fluorinated analogs within the same reaction class. However, the choice between a "fluorine-in" versus a "fluorine-last" approach is critical. The "fluorine-in" approach (Route 1) is often more convergent and atom-economical. The "fluorine-last" approach (Route 2) offers flexibility for late-stage diversification but relies on the availability of the fluorinated indole starting material.
-
Metabolic Stability: The ultimate goal of synthesizing a fluorinated indole is often to improve its drug-like properties. Fluorination at the 5-position, as in our target molecule, is a common strategy to block metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes.[9]
Workflow Diagram: Synthetic Decision-Making
Caption: Decision workflow for selecting a fluorinated indole synthesis strategy.
Conclusion
The synthesis of indoles, both fluorinated and non-fluorinated, offers a rich landscape of chemical reactions, each with its own set of advantages and limitations. Classical methods like the Fischer, Madelung, and Bischler-Möhlau syntheses remain relevant, particularly for large-scale production, while modern palladium-catalyzed reactions like the Larock synthesis provide exceptional versatility and milder conditions.
When comparing the synthesis of fluorinated versus non-fluorinated indoles, the fundamental principles of the reactions remain the same. The key difference lies in the strategic planning: whether to incorporate fluorine at the beginning of the synthesis using fluorinated precursors or to introduce it at a later stage onto a pre-formed indole nucleus. The "fluorine-in" approach is often more direct and atom-economical, whereas the "fluorine-last" approach provides greater flexibility for creating a library of analogs from a common intermediate. The presence of fluorine can subtly influence reaction rates and yields due to its strong electron-withdrawing nature, a factor that must be considered during reaction optimization. Ultimately, the choice of synthetic route will be guided by the availability of starting materials, desired substitution pattern, required scale, and overall project goals.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. testbook.com [testbook.com]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. Fischer_indole_synthesis [chemeurope.com]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. Madelung synthesis of indole [quimicaorganica.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 18. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. benchchem.com [benchchem.com]
The Fluorine Advantage: A Comparative Analysis of 5-Fluoro-2-methylindole Derivatives and Their Non-fluorinated Analogs in Biological Activity
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Indole Scaffolds
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing pharmacological properties.[1][2] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's biological activity by modulating its acidity, lipophilicity, conformational preferences, and metabolic stability.[1][3] This guide provides a comparative analysis of the biological activities of 5-fluoro-2-methylindole derivatives and their non-fluorinated counterparts, offering insights for researchers, scientists, and drug development professionals. By examining experimental data, we will elucidate the causal relationships behind the observed differences in efficacy and provide a framework for future drug design.
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its structural resemblance to tryptophan allows it to interact with a wide range of biological targets.[4] The introduction of a fluorine atom at the 5-position of the 2-methylindole core, a versatile intermediate in organic synthesis, can significantly enhance its therapeutic potential.[5]
Comparative Biological Activities: A Data-Driven Analysis
The substitution of a hydrogen atom with fluorine at the 5-position of the 2-methylindole ring can lead to marked differences in biological activity. This section presents a comparative overview of these effects across various therapeutic areas, supported by quantitative experimental data.
Anticancer Activity
Fluorination has been shown to enhance the anticancer properties of indole derivatives.[6] For instance, certain fluorinated indoles exhibit potent inhibitory activity against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | Cancer Cell Line | This compound Derivative | Non-fluorinated 2-methylindole Analog | Reference |
| Derivative A | A549 (Lung) | 0.8 | >10 | [6] |
| Derivative B | HepG2 (Liver) | 2.50 | 14.95 (Sorafenib as reference) | [6] |
| Derivative C | MCF-7 (Breast) | 0.55 | >100 | [7] |
| Derivative D | HeLa (Cervical) | 0.50 | >100 | [7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the presence of the 5-fluoro substituent can dramatically increase the cytotoxic potency of 2-methylindole derivatives against several cancer cell lines. This enhancement can be attributed to several factors, including increased membrane permeability and improved binding affinity to target proteins.[2][8]
Antimicrobial Activity
The introduction of fluorine can also bolster the antimicrobial and antifungal activity of indole compounds.[6][9]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Microorganism | 5-Fluoroindole Derivative | Non-fluorinated Indole Analog | Reference |
| Derivative E | S. aureus (MRSA) | 3.125 | >50 | [10][11] |
| Derivative F | E. coli | 6.25 | >50 | [10][11] |
| Derivative G | C. albicans | 3.125 | >50 | [10] |
| Derivative H | C. krusei | 3.125 | >50 | [10][11] |
MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
These findings suggest that 5-fluoroindole derivatives hold significant promise as novel antimicrobial agents, particularly against drug-resistant strains.[10] The fluorine atom can enhance the compound's ability to penetrate microbial cell walls and interfere with essential cellular processes.
Enzyme Inhibition
Fluorinated indoles have also demonstrated potent inhibitory activity against various enzymes, a key mechanism in many therapeutic interventions.[4][12] For example, derivatives of 5-fluoro-2-oxindole, a related structure, have shown significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management.[13][14][15]
Table 3: Comparative α-Glucosidase Inhibitory Activity (IC50 Values in µM)
| Compound | 5-Fluoro-2-oxindole Derivative | Acarbose (Reference) | Reference |
| Derivative I | 35.83 | 569.43 | [13][14] |
| Derivative J | 49.89 | 569.43 | [13][14] |
The remarkable increase in inhibitory potency highlights the strategic advantage of incorporating fluorine into the indole scaffold for targeting specific enzymes.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[16][17]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives and non-fluorinated analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory effects of compounds on a specific enzyme.[4]
Workflow Diagram:
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
96-well or 384-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Solution Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compounds in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[4]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).[4]
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 values.
Mechanistic Insights: The Role of Fluorine in Modulating Biological Activity
The enhanced biological activity of this compound derivatives can be attributed to the unique properties of the fluorine atom.
Signaling Pathway Diagram:
Caption: Physicochemical effects of fluorination on biological activity.
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[18]
-
Altered Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule.[8] This can impact its pKa, dipole moment, and chemical reactivity, potentially leading to stronger interactions with the target protein.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically susceptible position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1][2]
Conclusion
The comparative analysis presented in this guide unequivocally demonstrates the significant impact of 5-fluorination on the biological activity of 2-methylindole derivatives. The incorporation of a fluorine atom consistently leads to enhanced anticancer, antimicrobial, and enzyme inhibitory activities. These improvements are rooted in the unique physicochemical properties of fluorine, which favorably modulate the pharmacokinetic and pharmacodynamic profiles of the parent indole scaffold. The provided experimental protocols offer a robust framework for the continued investigation and development of these promising fluorinated compounds as potential therapeutic agents. For researchers in the field of drug discovery, the strategic use of fluorination represents a valuable and often indispensable tool in the quest for more effective and safer medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 7. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-methylindole for Pharmaceutical Research and Development
Abstract
5-Fluoro-2-methylindole is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active compounds.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the indole scaffold significantly modulates the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive cross-validation of the principal synthetic routes to this compound, offering a comparative analysis of their methodologies, mechanistic underpinnings, and practical applicability for researchers, scientists, and drug development professionals. We will delve into the intricacies of the Fischer, Leimgruber-Batcho, and modern palladium-catalyzed approaches, presenting experimental insights to inform strategic synthetic planning.
Introduction: The Significance of this compound in Drug Discovery
The indole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can dramatically enhance the therapeutic profile of a molecule. In the case of this compound, this substitution is known to improve metabolic stability by blocking potential sites of oxidation and can enhance binding interactions with target proteins.[2] Consequently, this compound is a valuable building block for a range of therapeutic agents, from kinase inhibitors in oncology to novel treatments for neurological disorders. The efficient and scalable synthesis of this compound is, therefore, a critical consideration in the drug development pipeline.
Classical Synthetic Strategies: A Comparative Analysis
The Fischer Indole Synthesis: A Time-Honored and Versatile Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for constructing the indole core.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4]
Mechanism: The reaction proceeds through the formation of a phenylhydrazone from 4-fluorophenylhydrazine and acetone. This intermediate then tautomerizes to an enamine, which undergoes a[5][5]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3]
Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis
-
Step 1: Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add acetone (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The product can be isolated or used directly in the next step.
-
Step 2: Cyclization: The hydrazone is treated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄), in a high-boiling solvent like toluene or xylene. The reaction mixture is heated to 80-120 °C for 2-6 hours.
-
Step 3: Workup and Purification: Upon completion, the reaction is cooled and neutralized with an aqueous base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Causality Behind Experimental Choices: The choice of acid catalyst is crucial; Lewis acids like ZnCl₂ are effective, but Brønsted acids like PPA often give cleaner reactions and higher yields for this type of substrate. The temperature and reaction time are optimized to ensure complete cyclization while minimizing the formation of byproducts.
The Leimgruber-Batcho Indole Synthesis: A Milder and High-Yielding Alternative
The Leimgruber-Batcho synthesis is a highly efficient, two-step method that is particularly well-suited for the preparation of indoles that are unsubstituted at the 2- and 3-positions, though it is adaptable for 2-substituted indoles.[6] It often provides high yields under milder conditions than the Fischer synthesis.[7]
Mechanism: The synthesis commences with the condensation of an o-nitrotoluene derivative (5-fluoro-2-nitrotoluene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate then undergoes a reductive cyclization to yield the indole.[6]
Experimental Protocol: Synthesis of this compound via Leimgruber-Batcho Synthesis
-
Step 1: Enamine Formation: A mixture of 5-fluoro-2-nitrotoluene (1.0 eq.), DMF-DMA (2.0 eq.), and a catalytic amount of a secondary amine like pyrrolidine is heated in a solvent such as DMF at 100-120 °C for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Step 2: Reductive Cyclization: The resulting enamine is then subjected to reduction without purification. Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or iron powder in acetic acid. The reaction is typically carried out at room temperature to 60 °C.
-
Step 3: Workup and Purification: After the reduction is complete, the catalyst is filtered off (if applicable), and the reaction mixture is worked up by extraction and washing. The crude product is purified by column chromatography.
Causality Behind Experimental Choices: The use of a formamide acetal activates the methyl group of the nitrotoluene for condensation. The reductive cyclization is a robust and high-yielding step, with catalytic hydrogenation often providing the cleanest product.
Modern Synthetic Approaches: Palladium-Catalyzed Syntheses
Modern organic synthesis has witnessed the ascent of palladium-catalyzed reactions for the construction of complex heterocyclic systems, including indoles.[8] These methods often offer superior functional group tolerance, milder reaction conditions, and novel bond disconnections compared to classical methods.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[9] This method is highly versatile for the preparation of polysubstituted indoles.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of synthesis, and the need for specific substitution patterns.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Acetone | Acid catalyst (PPA, ZnCl₂), Heat | Well-established, versatile, readily available starting materials. | Can require harsh conditions, potential for side products.[3] |
| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene | DMF-DMA, Reducing agent (Pd/C, H₂) | Milder conditions, often high-yielding, good for large-scale synthesis.[6] | Requires access to the specific o-nitrotoluene precursor.[6] |
| Larock Indole Synthesis | o-Fluoro-iodoaniline, Propyne | Palladium catalyst, Base | High functional group tolerance, direct access to polysubstituted indoles.[9] | Requires more specialized starting materials and a precious metal catalyst.[9] |
Spectroscopic Characterization of this compound
Accurate characterization of the final product is essential for ensuring its purity and structural integrity. The following data provides a reference for the spectroscopic profile of this compound.[10]
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons, the N-H proton, and the methyl group protons. The fluorine atom will cause characteristic splitting of adjacent proton signals. |
| ¹³C NMR (CDCl₃) | Resonances for all nine carbon atoms, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. |
| IR (ATR) | Characteristic N-H stretching vibration around 3400 cm⁻¹, and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry (ESI) | Accurate mass measurement confirming the molecular formula C₉H₈FN. |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several well-established methodologies. The Fischer and Leimgruber-Batcho syntheses represent robust and scalable classical approaches, with the choice between them often dictated by the availability and cost of the respective starting materials. Modern palladium-catalyzed methods, such as the Larock synthesis, offer greater flexibility for creating diverse analogues, albeit with potentially higher costs associated with catalysts and specialized precursors. For industrial-scale production, the Leimgruber-Batcho route often presents an advantageous balance of yield, scalability, and milder reaction conditions. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of these synthetic routes, facilitating the advancement of drug discovery programs that rely on this critical fluorinated indole intermediate.
References
- 1. sciforum.net [sciforum.net]
- 2. innospk.com [innospk.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Impact of Fluorine Substitution on the pKa of the Indole Nitrogen
For researchers, medicinal chemists, and professionals in drug development, the precise modulation of a molecule's physicochemical properties is paramount. The indole nucleus, a ubiquitous scaffold in pharmaceuticals, possesses an N-H bond with a distinct acidity (pKa) that influences its biological interactions, solubility, and metabolic stability. The strategic placement of a fluorine atom on this scaffold is a common tactic to fine-tune these properties. This guide provides an in-depth comparison of how fluorine substitution on the indole ring impacts the pKa of the pyrrolic nitrogen, supported by experimental data and detailed analytical protocols.
The Dual Nature of Fluorine's Electronic Influence
The acidity of the indole N-H is a direct reflection of the stability of its conjugate base, the indolide anion. Any substituent that stabilizes this anion will increase the acidity, thereby lowering the pKa value. Fluorine, the most electronegative element, exerts a powerful influence on aromatic systems through a combination of two opposing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Operating through the sigma (σ) bond framework, fluorine's high electronegativity strongly withdraws electron density from the ring. This effect is distance-dependent and tends to acidify the N-H bond by stabilizing the negative charge of the resulting indolide anion.[1][2]
-
Resonance Effect (+R): Also known as the mesomeric effect, this involves the donation of fluorine's lone pair electrons into the aromatic π-system. This donation increases electron density on the ring, which can destabilize the indolide anion and thus decrease acidity (increase pKa).[3]
The net impact of a fluorine substituent on the indole N-H pKa is determined by the interplay of these two effects, which varies depending on the position of substitution.
References
Benchmarking 5-Fluoro-2-methylindole in Organic Electronics: A Comparative Performance Analysis
An In-Depth Technical Guide for Researchers and Materials Scientists
In the rapidly advancing field of organic electronics, the strategic design and selection of high-performance materials are paramount to unlocking the full potential of next-generation devices. Among the vast landscape of organic semiconductors, fluorinated indole derivatives have emerged as a promising class of materials, owing to the unique physicochemical properties imparted by fluorine substitution. This guide provides a comprehensive technical analysis of 5-Fluoro-2-methylindole, a key building block in this class, and benchmarks its potential performance against established and non-fluorinated counterparts in organic electronic applications.
This analysis is grounded in a synthesis of available data on closely related fluorinated organic semiconductors and established principles of materials science. While direct, extensive performance data for this compound in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is emerging, this guide extrapolates its potential based on the well-documented effects of fluorination and provides a framework for its evaluation.
The Fluorine Advantage: Enhancing Molecular Properties for Superior Performance
The introduction of fluorine atoms into an organic semiconductor's molecular structure is a powerful strategy for fine-tuning its electronic and solid-state properties.[1] The high electronegativity of fluorine can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[2] This modulation is critical for achieving efficient charge injection and extraction in electronic devices by improving the energy level alignment with electrodes and other active layers.[3]
Furthermore, fluorine substitution can induce favorable intermolecular interactions, such as F···H and F···S contacts, which can promote ordered molecular packing in thin films.[4] This enhanced crystallinity is directly linked to improved charge carrier mobility, a key performance metric for organic semiconductors.[5] The hydrophobic nature of the C-F bond also contributes to increased environmental stability of the material and the resulting devices.[4]
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H8FN | |
| Molecular Weight | 149.17 g/mol | |
| Melting Point | 98-101 °C | |
| Appearance | Light yellow to brown powder/crystal | [6] |
| Solubility | Soluble in various organic solvents |
Performance Benchmarking: A Comparative Outlook
While specific experimental data for this compound in organic electronic devices remains limited in publicly accessible literature, we can project its performance characteristics based on studies of analogous fluorinated and non-fluorinated indole-based materials. This comparative analysis will focus on its potential as a hole-transporting material (HTM) in perovskite solar cells and as the active semiconductor in OFETs.
This compound as a Hole-Transporting Material (HTM)
In perovskite solar cells, the HTM plays a crucial role in efficiently extracting holes from the perovskite layer and transporting them to the anode.[7] The ideal HTM should possess high hole mobility, appropriate energy levels to align with the perovskite's valence band, and good film-forming properties.
Comparative Analysis of Potential HTM Performance:
| Material | Key Characteristics | Expected Performance Impact |
| This compound | Lowered HOMO energy level due to fluorination, potential for ordered packing. | Improved open-circuit voltage (Voc) and fill factor (FF) due to better energy level alignment. Enhanced stability. |
| 2-methylindole (non-fluorinated) | Higher HOMO energy level. | Potentially lower Voc and FF compared to the fluorinated counterpart. |
| Spiro-OMeTAD (standard HTM) | High hole mobility, but prone to degradation and requires dopants.[7] | High initial efficiency but potential for long-term stability issues. |
The fluorination of the indole core in this compound is expected to result in a deeper HOMO level compared to its non-fluorinated counterpart. This can lead to a larger energy difference between the HTM's HOMO and the perovskite's valence band, potentially increasing the open-circuit voltage of the solar cell.
This compound in Organic Field-Effect Transistors (OFETs)
The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor, the on/off current ratio, and the threshold voltage.[8] The molecular packing and thin-film morphology of the semiconductor are critical factors influencing these parameters.
Projected OFET Performance Comparison:
| Material | Key Characteristics | Expected Performance Metrics |
| This compound | Fluorine-induced intermolecular interactions promoting crystalline domains. Lowered LUMO energy level. | Potentially high hole mobility due to ordered packing. Improved air stability. |
| 2-methylindole (non-fluorinated) | Weaker intermolecular interactions, potentially leading to more amorphous films. | Lower hole mobility compared to the fluorinated version. |
| Pentacene (benchmark p-type) | High hole mobility in crystalline thin films. | A well-established benchmark for p-type OFET performance. |
The introduction of fluorine is anticipated to enhance the intermolecular ordering of this compound in the solid state, leading to more efficient charge transport pathways and consequently, higher hole mobility in OFETs.
Experimental Protocols for Performance Evaluation
To validate the projected performance of this compound, rigorous experimental characterization is essential. Below are detailed, step-by-step methodologies for the fabrication and characterization of OFETs and for the evaluation of its properties as an HTM.
Fabrication and Characterization of a this compound OFET
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new organic semiconductors.
Experimental Workflow for OFET Fabrication:
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Detailed Steps:
-
Substrate Preparation: Begin with a heavily n-doped silicon wafer that serves as the gate electrode. A 300 nm layer of silicon dioxide (SiO₂) is thermally grown on top to act as the gate dielectric. The substrate is then rigorously cleaned by sequential sonication in acetone and isopropanol, followed by drying with nitrogen.
-
Semiconductor Film Deposition: A solution of this compound is prepared in a high-purity organic solvent such as chlorobenzene or toluene at a concentration of 5-10 mg/mL. The solution is then spin-coated onto the prepared SiO₂/Si substrate. The spin-coating speed and time should be optimized to achieve a uniform thin film with a thickness of 30-50 nm.
-
Thermal Annealing: The substrate with the organic film is annealed on a hotplate in a nitrogen-filled glovebox at a temperature slightly below the material's melting point (e.g., 80-90 °C) for 30-60 minutes. This step is crucial for improving the molecular ordering and crystallinity of the film.
-
Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are then thermally evaporated onto the organic semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask, with typical values being L = 50-100 µm and W = 1-2 mm.
-
Electrical Characterization: The fabricated OFET is characterized using a semiconductor parameter analyzer in a nitrogen environment. The transfer characteristics (drain current, I_D, vs. gate voltage, V_G) and output characteristics (I_D vs. drain voltage, V_D) are measured. The field-effect mobility (µ) and the on/off current ratio are extracted from the transfer curve in the saturation regime using the following equation:
I_D = (µ * C_i * W) / (2 * L) * (V_G - V_th)²
where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
Evaluation of this compound as a Hole-Transporting Material
This protocol outlines the key steps to assess the potential of this compound as an HTM in a perovskite solar cell.
Workflow for HTM Property Evaluation:
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of perfluorination on the charge-transport parameters of oligoacene crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. leigroup.cn [leigroup.cn]
- 5. Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 399-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Structure-activity relationship (SAR) studies of 5-Fluoro-2-methylindole derivatives
A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have made it a fertile ground for the development of novel therapeutics.[4] Among the myriad of indole derivatives, the introduction of a fluorine atom has proven to be a particularly fruitful strategy. The high electronegativity and small size of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[5][6] This guide focuses on the structure-activity relationship (SAR) of 5-fluoro-2-methylindole derivatives, a class of compounds that has demonstrated significant potential, particularly as kinase inhibitors in oncology. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Core
The this compound scaffold offers a versatile platform for chemical modification. The fluorine atom at the 5-position can modulate the electron density of the indole ring system, influencing pKa and hydrogen bonding capabilities, which are critical for target engagement. The 2-methyl group provides a steric and electronic anchor, while the indole nitrogen (N1) and the C3 position are amenable to a wide range of substitutions, allowing for the fine-tuning of pharmacological properties.
This guide will explore the SAR of this scaffold primarily through the lens of its application as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Small molecule kinase inhibitors have revolutionized cancer therapy, and indole-based structures are prominent in this class of drugs.
Comparative Analysis of Structure-Activity Relationships
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole core. Below, we compare the SAR of different series of these derivatives, drawing on data from published studies.
Indole-Chalcone Derivatives Targeting Microtubules
A study on a series of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives provides valuable insights into the SAR of a scaffold closely related to our core topic.[7] These compounds were evaluated for their cytotoxic activity against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L.
Table 1: SAR of 6-Fluoro-2-methylindole Chalcone Derivatives [7]
| Compound | Indole Substitution | GI₅₀ (nM) against HCT-116/L |
| 10 | 4-Methyl | 141 |
| 11 | 5-Methyl | 30 |
| 12 | 6-Methyl | 24 |
| 13 | 7-Methyl | 16 |
| 14 | 5-Fluoro | 7 |
| 15 (FC116) | 6-Fluoro | 6 |
| 16 | 5-Chloro | 17 |
| 17 | 5-Bromo | >10,000 |
| 18 | 5-Nitro | 71 |
| 19 | 6-Nitro | 15 |
| 20 | 7-Nitro | 24 |
| 21 | 5-Amino | (decreased activity) |
Key SAR Insights:
-
Position of Methyl Substitution: A methyl group on the indole ring is generally well-tolerated, with the 7-position providing the highest potency among the methyl analogs.[7]
-
Halogen Substitution: Small, electronegative halogens like fluorine at the 5- or 6-position significantly enhance cytotoxic activity.[7] A chloro group at the 5-position also confers high potency. However, a larger bromo group at the same position leads to a dramatic loss of activity, suggesting a steric clash in the binding site.[7]
-
Electron-Withdrawing Groups: A nitro group at the 6- or 7-position maintains high potency, while at the 5-position, the activity is reduced.[7] Reduction of the nitro group to an amino group leads to a decrease in cytotoxicity.[7]
Comparison with 5-Fluoro-2-Oxindole Derivatives as VEGFR-2 Inhibitors
While not identical, the 5-fluoro-2-oxindole scaffold is a closely related and well-studied platform for kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Sunitinib, an approved anticancer drug, features this core structure. A study on spiroindolin-2-ones with a phosphonate function provides comparative data on the effect of 5-fluoro versus 5-chloro substitution on anti-pancreatic cancer (PaCa2) activity.[3]
Key Comparative Insight:
-
In this series, 5-chloroindolyl bearing compounds generally exhibited higher activity against PaCa2 cells than their 5-fluoroindolyl counterparts.[3] This highlights that while fluorine often enhances activity, the specific context of the target and the overall molecular structure are crucial, and other halogens can sometimes be more favorable.
Mechanistic Insights: Targeting Kinase Activity
The primary mechanism by which many this compound derivatives exert their anticancer effects is through the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis.
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of novel this compound derivatives requires well-defined experimental protocols. Here, we provide a step-by-step methodology for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: A typical workflow for the evaluation of kinase inhibitors.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors. The strategic placement of a fluorine atom enhances the drug-like properties of these molecules, and the versatility of the indole ring allows for extensive SAR exploration. As demonstrated, subtle changes in the substitution pattern can lead to significant differences in biological activity, underscoring the importance of systematic medicinal chemistry efforts. The experimental protocols outlined in this guide provide a framework for the robust evaluation of new chemical entities based on this privileged scaffold, paving the way for the development of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferation, 3D-multicellular spheroid and VEGFR-2 inhibitory properties of spiroindolin-2-ones with phosphonate function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Isotopic Labeling Strategies for 5-Fluoro-2-methylindole
Introduction: The Strategic Importance of 5-Fluoro-2-methylindole in Modern Drug Discovery
This compound is a fluorinated indole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry.[1][2] The incorporation of a fluorine atom into organic molecules is a well-established strategy to enhance crucial pharmacological properties, including metabolic stability, bioavailability, and binding affinity to biological targets.[1] This makes this compound and its derivatives highly valuable in the development of therapeutics for oncology, neuropharmacology, and inflammatory diseases.[1][2][3]
Isotopic labeling is an indispensable tool in the drug development pipeline, enabling researchers to elucidate metabolic pathways, quantify drug exposure in complex biological matrices (ADME studies), and serve as internal standards in pharmacokinetic analyses.[4][5] The choice of isotope and labeling methodology is not trivial; it is a strategic decision that impacts experimental outcomes, timelines, and costs.
This guide provides an in-depth comparison of two primary isotopic labeling strategies for this compound: late-stage deuterium labeling via Hydrogen-Deuterium Exchange (HDE) and de novo synthesis for site-specific carbon-13 (¹³C) incorporation. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal approach for their specific objectives.
Comparative Analysis: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling
The selection between deuterium and carbon-13 labeling hinges on the intended application. Deuterium labeling is often employed to create stable-isotope labeled internal standards (SILS) for mass spectrometry or to subtly modify metabolic profiles through the kinetic isotope effect (KIE).[4] Carbon-13 labeling, while more synthetically demanding, provides a metabolically robust label ideal for mechanistic NMR studies and as a non-radioactive alternative to ¹⁴C for tracing molecular skeletons.[6][7]
Strategy 1: Late-Stage Deuterium Labeling via Catalytic Hydrogen-Deuterium Exchange (HDE)
HDE is an attractive method for its operational simplicity, allowing for the introduction of deuterium atoms into a fully formed molecule.[4][8] This approach is particularly efficient for indole scaffolds, which possess protons amenable to exchange under acidic or metal-catalyzed conditions.
Causality of Method Selection: The indole ring has protons at various positions (N1, C3, C4, C6, C7) with differing acidities and reactivities. The C3 position is typically the most nucleophilic and prone to electrophilic attack, making it a primary site for acid-catalyzed exchange.[9] However, metal catalysts, such as palladium or gold, can direct the exchange to other positions, like C2, by altering the reaction mechanism.[9][10] For this compound, the C2-methyl and C5-fluoro substituents will sterically and electronically influence the regioselectivity of the exchange. We will focus on a robust acid-catalyzed method that favors exchange on the benzene portion of the indole core.
Experimental Protocol: Acid-Catalyzed HDE of this compound
This protocol is adapted from established methods for deuterating indole compounds.[8][11]
Objective: To achieve high levels of deuterium incorporation on the aromatic ring of this compound.
Materials:
-
This compound (≥98% purity)
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)
-
Deuterated methanol (CD₃OD, 99.8 atom % D)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heavy-walled, sealed reaction vessel
Procedure:
-
Reagent Preparation: In a fume hood, carefully prepare a 20 wt % solution of D₂SO₄ in CD₃OD. This is an exothermic reaction and should be performed with caution.
-
Reaction Setup: To a heavy-walled, sealed reaction vessel, add this compound (e.g., 100 mg, 0.67 mmol).
-
Deuteration: Add the 20 wt % D₂SO₄/CD₃OD solution (e.g., 5 mL) to the vessel. Seal the vessel tightly.
-
Incubation: Place the vessel in a heating block pre-heated to 90 °C. Allow the reaction to proceed for 24-48 hours. The optimal time should be determined by monitoring the reaction progress via ¹H NMR.
-
Quenching: After cooling to room temperature, carefully unseal the vessel and slowly quench the reaction mixture by adding it to a chilled, saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deuterated product.
-
Analysis: Characterize the product by ¹H NMR to determine the percentage of deuterium incorporation at each position and by mass spectrometry to confirm the mass shift.
Strategy 2: Site-Specific ¹³C-Labeling via De Novo Synthesis
To install a ¹³C label at a specific, metabolically stable position, a multi-step synthetic approach is required. This ensures the label is not lost through metabolic activity or chemical exchange. A robust method for synthesizing indoles is the Leimgruber-Batcho indole synthesis, which is amenable to using isotopically labeled precursors.[12]
Causality of Method Selection: To label the benzene ring of this compound, for instance at the C5 position, one must start with a correspondingly labeled precursor like ¹³C-labeled 4-fluoroaniline. However, a more versatile and often more accessible approach involves building the indole core from simpler labeled building blocks. We will outline a conceptual pathway based on the VNS (Vicarious Nucleophilic Substitution) reaction, which provides excellent control over regiochemistry.[12]
Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-[5-¹³C]-indole (Conceptual)
This protocol is based on a validated synthesis for 5-fluoroindole-5-¹³C.[12]
Objective: To synthesize this compound with a ¹³C label at the C5 position.
Workflow Overview: The synthesis begins with a simple, commercially available ¹³C-labeled precursor and proceeds through several steps to construct the labeled 5-fluoro-2-nitrotoluene intermediate, which is then cyclized to form the desired indole.
-
Synthesis of 4-Fluoronitrobenzene-[4-¹³C]: This key intermediate is prepared from an economical ¹³C source like acetone-2-¹³C through a condensation and subsequent deoxyfluorination reaction.[12]
-
Vicarious Nucleophilic Substitution (VNS): The labeled 4-fluoronitrobenzene-[4-¹³C] is reacted with a suitable nucleophile to introduce the carbon framework that will become the pyrrole ring.
-
Reductive Cyclization: The resulting nitro compound is then subjected to reductive cyclization using a catalyst like Pd/C under a hydrogen atmosphere. This step simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring.[12]
-
Methylation (if necessary): If the chosen VNS precursor does not already contain the C2-methyl group, a final methylation step would be required.
Visualizing the Workflows
Caption: Workflow for late-stage deuterium labeling of this compound.
Caption: Conceptual workflow for site-specific ¹³C-labeling synthesis.
Performance Comparison and Data Summary
The choice between these methods involves a trade-off between speed, cost, and the quality of the isotopic label. The following table summarizes the key performance indicators for each strategy.
| Parameter | Deuterium Labeling (HDE) | ¹³C Labeling (De Novo Synthesis) | Rationale & Justification |
| Regioselectivity | Moderate to High | Absolute | HDE relies on the intrinsic reactivity of C-H bonds, which can lead to multiple labeled sites or scrambling.[9] De novo synthesis provides complete control over the label's position.[12] |
| Isotopic Purity | Variable (typically 80-98%) | High (>99%) | HDE is an equilibrium process, making 100% incorporation difficult. Synthetic routes using >99% enriched precursors yield highly enriched final products. |
| Label Stability | At risk of back-exchange | Metabolically stable | Deuterons on heteroatoms or activated carbons can exchange back to protons in protic solvents or in vivo. The ¹³C-C bond is non-labile. |
| Synthetic Steps | 1-2 steps (post-synthesis) | Multiple steps (5+) | HDE is a "late-stage" functionalization, whereas de novo synthesis requires building the molecule from scratch.[8][12] |
| Overall Yield | High (>80%) | Low (<10% overall) | The single-step nature of HDE leads to high recovery. Multi-step syntheses suffer from cumulative yield loss at each step. |
| Cost | Low | High | Deuterated solvents are relatively inexpensive compared to ¹³C-labeled synthetic precursors. |
| Primary Application | SILS for LC-MS, ADME studies | NMR structural studies, Mechanistic elucidation, Non-radioactive tracing | The ease of HDE is ideal for generating standards for quantitative analysis. The robustness of a ¹³C label is required for detailed structural or metabolic pathway studies.[4][7] |
Conclusion: A Strategic Decision Framework
The optimal isotopic labeling strategy for this compound is dictated entirely by the research question.
Choose Deuterium Labeling (HDE) when:
-
Your primary need is a stable-isotope labeled internal standard for quantitative mass spectrometry.
-
You are conducting preliminary metabolic stability screens where a general shift in mass is sufficient.
-
Speed and cost are primary constraints.
Choose ¹³C Labeling (De Novo Synthesis) when:
-
Your experiment requires a metabolically inert label at a specific, known position.
-
You are performing quantitative NMR (qNMR) or detailed structural analysis.
-
You need to definitively trace the carbon skeleton through a complex biological or chemical system.
By understanding the fundamental principles, advantages, and limitations of each approach, researchers can confidently design and execute isotopic labeling studies that yield unambiguous, high-quality data, thereby accelerating the journey of drug discovery and development.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 6. Recent developments in heterocycle labeling with carbon isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon-13 Labeled Compounds_TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
A Comparative Guide to the Synthesis of 5-Fluoro-2-methylindole: Reproducibility of Published Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Fluoro-2-methylindole and the Quest for Reliable Synthesis
This compound is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom into the indole scaffold often imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity to biological targets, making it a sought-after intermediate in drug discovery.[2] However, the seemingly straightforward synthesis of this compound can be fraught with challenges related to reproducibility, yield, and scalability. This guide provides an in-depth, comparative analysis of two prominent and published synthetic routes to this compound: the classical Fischer Indole Synthesis and the industrially favored Leimgruber-Batcho Indole Synthesis. By examining the underlying chemistry, experimental nuances, and performance metrics of each protocol, this document aims to equip researchers with the critical insights needed to select and implement the most suitable method for their specific research and development needs.
Methodology Overview: Two Paths to a Prized Intermediate
This guide will dissect and compare two distinct and well-documented synthetic strategies for the preparation of this compound. Each method will be presented with a detailed, step-by-step protocol, an analysis of its chemical principles, and a discussion of its practical advantages and disadvantages.
Protocol 1: The Fischer Indole Synthesis
A cornerstone of heterocyclic chemistry, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[3][4] For the synthesis of this compound, this entails the reaction of (4-fluorophenyl)hydrazine with acetone.[5][6]
Protocol 2: The Leimgruber-Batcho Indole Synthesis
A powerful and often more scalable alternative to the Fischer synthesis, the Leimgruber-Batcho method proceeds through the condensation of a 2-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole. This approach is particularly advantageous due to the ready availability of the starting materials.
Comparative Analysis: Performance and Practicality
The choice between the Fischer and Leimgruber-Batcho syntheses often hinges on a variety of factors including scale, available starting materials, and desired purity. The following table summarizes the key performance indicators for each method, based on published data and established chemical principles.
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | (4-fluorophenyl)hydrazine, Acetone | 4-Fluoro-2-nitrotoluene, DMF-DMA |
| Key Reagents | Acid catalyst (e.g., PPA, ZnCl₂) | Reducing agent (e.g., Fe/AcOH, Pd/C) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Scalability | Can be challenging to scale up | Generally more scalable |
| Reproducibility | Can be sensitive to reaction conditions | Generally more robust |
| Safety Considerations | Use of strong acids | Handling of nitro compounds and catalysts |
| Key Advantages | Atom economical, one-pot potential | Milder conditions for cyclization |
| Potential Drawbacks | Harsh acidic conditions, potential for side reactions | Multi-step process, handling of nitroaromatics |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Fischer Indole Synthesis of this compound (Adapted from a protocol for a similar compound)
This protocol is adapted from a general procedure for the synthesis of substituted indoles using polyphosphoric acid (PPA) as the catalyst.[5]
Reaction Scheme:
A schematic of the Fischer Indole Synthesis.
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-fluorophenyl)hydrazine hydrochloride and a slight excess of acetone in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding hydrazone.
-
Cyclization: Carefully add polyphosphoric acid to the reaction mixture. The amount of PPA can be critical and may require optimization.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water and crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the key cyclization step of the Fischer synthesis.[7]
-
The in situ formation of the hydrazone simplifies the procedure by avoiding the isolation of this intermediate, which can sometimes be unstable.
-
Careful temperature control during the cyclization is crucial, as excessively high temperatures can lead to the formation of undesired side products and decomposition.
Self-Validation and Reproducibility:
The reproducibility of the Fischer indole synthesis can be influenced by the purity of the starting materials, the quality and amount of the acid catalyst, and precise temperature control.[8] It is advisable to perform small-scale optimization experiments to determine the ideal conditions for consistent and high yields.
Protocol 2: Leimgruber-Batcho Synthesis of this compound
This protocol is a representative procedure for the Leimgruber-Batcho synthesis, a method well-suited for industrial applications.
Reaction Scheme:
A schematic of the Leimgruber-Batcho Synthesis.
Materials:
-
4-Fluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, but often used to accelerate the reaction)
-
Reducing agent (e.g., Iron powder and acetic acid, or Palladium on carbon and hydrogen gas)
-
Solvent (e.g., Toluene, Ethanol)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enamine Formation: In a reaction vessel, dissolve 4-Fluoro-2-nitrotoluene in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and, optionally, a catalytic amount of pyrrolidine.
-
Heat the mixture, typically to around 100-120 °C, and monitor the reaction by TLC until the starting material is consumed. The formation of the enamine intermediate is often indicated by a significant color change.
-
Reductive Cyclization:
-
Method A (Iron/Acetic Acid): Cool the enamine solution. In a separate flask, prepare a slurry of iron powder in acetic acid. Slowly add the enamine solution to the iron/acetic acid mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Heat the mixture to complete the cyclization.
-
Method B (Catalytic Hydrogenation): Alternatively, the enamine intermediate can be subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Work-up: After the reductive cyclization is complete, cool the reaction mixture. If using iron, filter off the iron salts.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of DMF-DMA provides a reactive source of a dimethylaminomethylene group, which readily condenses with the activated methyl group of the 2-nitrotoluene derivative.
-
The choice of reducing agent for the cyclization step can be tailored to the specific substrate and desired scale. Iron in acetic acid is a cost-effective option for larger scales, while catalytic hydrogenation often provides cleaner reactions and higher yields on a laboratory scale.
Self-Validation and Reproducibility:
The Leimgruber-Batcho synthesis is generally considered a robust and reproducible method. The key to success lies in ensuring the complete formation of the enamine intermediate before proceeding with the reductive cyclization. The purity of the starting 4-Fluoro-2-nitrotoluene is also important for achieving high yields.
Conclusion: Selecting the Optimal Synthetic Pathway
Both the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis offer viable routes to the valuable intermediate, this compound. The Fischer synthesis, while classic and atom-economical, can present challenges in terms of reproducibility and the use of harsh acidic conditions. The Leimgruber-Batcho synthesis, on the other hand, is often favored for its scalability, milder cyclization conditions, and generally higher yields, making it a more robust choice for process development and larger-scale production. Ultimately, the selection of the most appropriate protocol will depend on the specific requirements of the research or manufacturing campaign, including the scale of the synthesis, the availability and cost of starting materials, and the desired level of purity. This guide provides the foundational knowledge and detailed experimental frameworks to enable an informed decision and successful synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ijirset.com [ijirset.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-methylindole
As researchers and scientists dedicated to innovation, our work with versatile chemical intermediates like 5-Fluoro-2-methylindole is fundamental to advancing pharmaceutical and material science. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal of chemical waste can lead to significant environmental contamination, regulatory penalties, and safety hazards.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and scientific principles. It is designed to empower laboratory professionals to manage this chemical waste stream with confidence, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound, and its close structural analog 5-Fluoroindole, are classified as hazardous.[2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] The fluorine atom in its structure imparts high thermal stability, which is a critical factor in determining the final disposal pathway.[4][5]
Table 1: Hazard Profile of 5-Fluoroindole (as a representative analog)
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[2][3] |
(Data synthesized from representative Safety Data Sheets[2][3])
This hazard profile dictates the necessity for stringent handling procedures to prevent exposure during waste accumulation and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
Based on the risk assessment, a specific level of personal protective equipment is mandatory to mitigate exposure risks. The principle of causality here is direct: the irritant nature of the compound requires physical barriers to prevent contact.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6][7] | To prevent eye irritation from contact with the solid powder or potential vapors.[2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed if contaminated.[2][6] | To prevent skin irritation upon direct contact.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside of a well-ventilated area.[2][6] | To prevent respiratory tract irritation from inhalation of the powder.[2] |
Operational Imperative: Always handle this compound waste, including weighing and container transfers, within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[8][9]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of a safe and cost-effective waste management program. As a fluorinated compound, this compound falls into a specific, regulated waste category.
Step-by-Step Collection Methodology:
-
Classify the Waste: this compound is a halogenated organic compound .[10] All waste streams containing this chemical must be classified as "Halogenated Organic Waste." [10][11]
-
Select the Appropriate Waste Container:
-
Use a container that is chemically compatible with the waste. The original product container is often a suitable choice if it is in good condition.[13]
-
The container must have a secure, leak-proof, threaded cap to prevent spills and fugitive emissions.[1][11]
-
Ensure the container is free from damage or deterioration.[1]
-
-
Label the Container Correctly:
-
Label the waste container before adding the first drop of waste.[11]
-
The label must include:
-
The words "Hazardous Waste." [12]
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[11]
-
A clear list of all components and their approximate concentrations if it is a mixed waste stream.[10]
-
The appropriate GHS hazard pictograms (e.g., the exclamation mark for irritant).
-
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Keep the waste container closed at all times, except when actively adding waste.[11][13]
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][6]
-
Use secondary containment to mitigate potential spills.[1]
-
Disposal Pathway and Decision Framework
The final disposal route for this compound is dictated by its chemical properties. The high strength of the carbon-fluorine bond means that specialized treatment is required for its complete destruction.[4]
Primary Disposal Method: High-Temperature Incineration
As a halogenated organic compound, the accepted and regulated disposal method is high-temperature incineration in an approved hazardous waste disposal plant.[2][5][10]
-
Scientific Rationale: Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts.[4] Effective destruction requires the high temperatures and long residence times achievable in specialized incinerators to break the stable C-F bonds.[5] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[5] These facilities are also equipped with flue gas scrubbers to neutralize acidic gases like hydrogen fluoride (HF) that are generated during combustion.[5][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling different forms of this compound waste in the laboratory.
Caption: Decision workflow for segregating this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
Protocol for Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear the appropriate PPE as detailed in Table 2 before approaching the spill.
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up (Dry Spill): Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[2][9] Avoid generating dust during this process.[2][9]
-
Clean-up (Liquid Spill): Use an inert, absorbent material (e.g., vermiculite, dry sand) to cover the spill. Collect the absorbed material and place it into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them in the appropriate "Solid Hazardous Waste" container.[16]
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[11]
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this requires a clear understanding of its hazards as a halogenated organic irritant, strict adherence to PPE protocols, and meticulous segregation into a labeled "Halogenated Organic Waste" stream. The ultimate disposal pathway through high-temperature incineration by a licensed facility is essential for the complete and safe destruction of this compound. By integrating these procedures into your laboratory workflow, you uphold the highest standards of safety, environmental stewardship, and regulatory compliance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration-Academax [42.academax.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 5-Fluoro-2-methylindole
Welcome to your essential guide for the safe handling of 5-Fluoro-2-methylindole. As professionals in research and drug development, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our environment. This document moves beyond a simple checklist, offering a detailed, scientifically-grounded framework for personal protective equipment (PPE) selection, use, and disposal. The causality behind each recommendation is explained to ensure that these protocols become an intuitive and integral part of your workflow.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a halogenated indole derivative. While specific toxicological data may be limited, the chemical class and available safety data sheets (SDS) for similar compounds indicate clear hazards that dictate our PPE strategy. The primary risks associated with handling this compound in solid (powder) form include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage if contact occurs.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1][2][3]
-
Unknown Systemic Effects: As with many research chemicals, the full toxicological profile is not exhaustively studied. Therefore, we must operate under the principle of minimizing all routes of exposure (dermal, inhalation, ingestion) to prevent potential long-term or systemic health effects.
Given these hazards, a multi-layered PPE approach is essential. It is not merely about wearing equipment, but about creating a consistent barrier between you and the chemical agent.
The Core Ensemble: Your PPE for this compound
The selection of PPE is not static; it must be adapted to the specific task at hand. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Double-gloved with Nitrile gloves | Chemical safety goggles and a face shield | Fully-buttoned laboratory coat (flame-resistant if solvents are nearby) | N95 or P2 respirator (minimum) |
| Solution Preparation | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical safety goggles | Chemical-resistant apron over a laboratory coat | Not typically required if performed in a certified chemical fume hood |
| Reaction Work-up/Purification | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical safety goggles | Laboratory coat | Not typically required if performed in a certified chemical fume hood |
| Handling Contaminated Waste | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical safety goggles | Laboratory coat | Not typically required |
A Deeper Dive into Your Protective Layers
-
Hand Protection: Nitrile gloves are an excellent general-use choice, offering good resistance to a variety of chemicals, including many solvents used to dissolve indole derivatives.[4][5] When weighing the solid, double-gloving is a critical best practice. The outer glove absorbs any initial contamination and can be removed and disposed of immediately, while the inner glove provides a secondary layer of protection.[6]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine powders and splashes.[7] When weighing the solid outside of a contained balance enclosure, adding a face shield provides a crucial secondary barrier, protecting the entire face from airborne particles.[6]
-
Body Protection: A fully-buttoned laboratory coat is the minimum requirement.[7] For tasks involving larger quantities or significant splash risks, such as during solution preparation, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]
-
Respiratory Protection: The primary inhalation risk comes from fine, airborne particles of the solid compound. Therefore, when weighing this compound on an open bench, a NIOSH-approved N95 or European equivalent FFP2 respirator is essential to prevent respiratory irritation.[2][8] All work with solutions should be conducted within a certified chemical fume hood to control vapor exposure.
Operational Plan: A Step-by-Step Protocol for PPE Use
Trust in a safety protocol is built on its reliability and repeatability. The following workflow ensures that your PPE is used effectively from the moment you enter the lab until your work is complete.
Workflow for Safe Handling and PPE Management
Caption: PPE Workflow from Preparation to Disposal.
Disposal Plan: Managing Contaminated Materials
The responsibility of safe handling extends to the proper disposal of all contaminated materials. Improper disposal can lead to environmental contamination and pose a risk to support staff.
Step-by-Step Disposal Protocol:
-
Segregate Waste: All items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Contaminated gloves, pipette tips, and weighing papers.
-
Empty stock bottles.
-
Spill cleanup materials.
-
-
Use Designated Containers: Collect all solid hazardous waste in a clearly labeled, sealed plastic bag or a designated hazardous waste container.[1][9] The label must include "Hazardous Waste" and the chemical name "this compound".[9]
-
Avoid Environmental Release: Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[1][9]
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste management program for the final collection and disposal by a licensed contractor.[8][9]
By meticulously following these PPE and handling protocols, you are not only ensuring your personal safety but also contributing to a robust and trustworthy safety culture within your organization. This commitment is the bedrock of innovative and responsible science.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. echemi.com [echemi.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
